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Core Science & Biosynthesis

Foundational

Structural and Pharmacological Blueprint of 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine: A Privileged Scaffold in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, bis-heterocyclic systems connected by rigid aromatic linkers represent a cornerstone of rational drug design. The 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, bis-heterocyclic systems connected by rigid aromatic linkers represent a cornerstone of rational drug design. The 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine scaffold is a highly versatile, privileged pharmacophore. By combining the hinge-binding capabilities of a pyrazole ring with the solubility and linker-attachment properties of a piperazine ring, this core structure has been extensively utilized in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and Proteolysis Targeting Chimeras (PROTACs)[1][2].

This technical whitepaper deconstructs the architectural rationale, physicochemical properties, and standardized synthetic methodologies for this core scaffold, providing a comprehensive guide for researchers and drug development professionals.

Architectural Deconstruction & Physicochemical Profiling

The strategic utility of 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine lies in its tri-part molecular architecture. Each domain serves a distinct pharmacological purpose, allowing the molecule to span across diverse microenvironments within a target protein.

  • The 1H-Pyrazol-5-yl Warhead: A 5-membered heteroaromatic ring that exhibits tautomerism. It acts as a potent hydrogen bond donor (via N-H) and acceptor (via N:). In kinase targets (e.g., Aurora A/B, BRAF), the pyrazole motif mimics the adenine ring of ATP, anchoring the molecule deep within the enzymatic hinge region[1][3].

  • The Phenyl Linker: A rigid, planar spacer that enforces a strict spatial geometry between the two heterocycles. The para-substitution pattern creates a linear, extended conformation. Furthermore, the phenyl ring engages in

    
     stacking interactions with hydrophobic residues lining the binding pocket[1].
    
  • The Piperazine Ring: A basic secondary amine (pKa ~9.8). At physiological pH (7.4), the piperazine nitrogen is protonated, drastically enhancing the aqueous solubility of the lipophilic core. Because it frequently extends into the solvent-exposed boundary of the target protein, it serves as an ideal "exit vector" for the attachment of PROTAC linkers (e.g., PEG chains) without introducing steric clashes in the primary binding site[2].

Quantitative Data Summary

The baseline physicochemical properties of the unsubstituted core highlight its suitability as a starting point for lead optimization, keeping the final derivatives well within Lipinski's Rule of Five.

PropertyValuePharmacological Rationale
Molecular Formula C13H16N4Represents the minimal pharmacophore core.
Molecular Weight 228.29 g/mol Low baseline MW allows for extensive functionalization.
Hydrogen Bond Donors 2Pyrazole N-H and Piperazine N-H facilitate target anchoring.
H-Bond Acceptors 2Pyrazole N: and Piperazine N: enable electrostatic interactions.
Rotatable Bonds 2Low flexibility minimizes the entropic penalty upon target binding.
pKa (Piperazine) ~9.8Ensures protonation at physiological pH, driving bioavailability.

Mechanistic Rationale in Drug Design

The structural logic of this scaffold is best understood through its spatial orientation within a target protein. The linear design is not accidental; it is a causal requirement for bridging deep binding pockets with the extracellular/solvent environment.

BindingModel cluster_target Target Protein Milieu (e.g., Kinase) Hinge Hinge Region (ATP Pocket) Hydrophobic Hydrophobic Pocket Solvent Solvent Exposed Region Pyrazole 1H-Pyrazol-5-yl Moiety (H-Bond Donor/Acceptor) Pyrazole->Hinge H-Bonds Phenyl Phenyl Linker (Rigid Spacer) Pyrazole->Phenyl Phenyl->Hydrophobic Pi-Pi Stacking Piperazine Piperazine Ring (Basic Amine / Exit Vector) Phenyl->Piperazine Piperazine->Solvent Solvation / PROTAC Linker

Figure 1: Pharmacophore binding model mapping structural moieties to target protein regions.

When designing PROTACs, the piperazine moiety is frequently functionalized with an acetyl or alkyl linker connected to an E3 ligase ligand (such as lenalidomide or pomalidomide)[2]. Because the piperazine ring resides in the solvent-exposed region, attaching a bulky linker here does not perturb the pyrazole's critical hydrogen-bonding interactions deep within the target protein.

Standardized Synthetic Methodology

To ensure high yields and prevent side reactions, the synthesis of the 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine core relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling strategy[4][5]. The protocol below is designed as a self-validating system, incorporating specific protecting groups and workup steps to guarantee chemical integrity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling & Deprotection

Phase 1: Cross-Coupling

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, combine 1-Boc-4-(4-bromophenyl)piperazine (1.0 eq) and (1-(THP)-1H-pyrazol-5-yl)boronic acid pinacol ester (1.2 eq).

    • Causality: The THP (tetrahydropyranyl) protecting group on the pyrazole is critical; it prevents the free pyrazole nitrogen from coordinating with and poisoning the palladium catalyst. Simultaneously, the Boc group on the piperazine prevents competitive N-arylation and homocoupling[4].

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq).

    • Causality: Pd(dppf)Cl₂ is selected because its bidentate phosphine ligand (dppf) enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and suppressing side reactions. K₂CO₃ acts as a mild base to activate the boronic ester via the formation of a reactive boronate complex[4][5].

  • Solvent System: Suspend the mixture in a degassed 4:1 solution of 1,4-Dioxane and H₂O.

    • Causality: Dioxane provides optimal solubility for the organic substrates, while water is strictly required to dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours. Monitor the consumption of the aryl halide via LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography to isolate the protected intermediate.

Phase 2: Global Deprotection 6. Acidic Cleavage: Dissolve the purified intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (10 eq) at 0°C. Warm to room temperature and stir for 4 hours.

  • Causality: TFA is highly efficient at cleaving both the acid-labile Boc group (from the piperazine) and the THP group (from the pyrazole) in a single, streamlined step, yielding the free core scaffold.

  • Isolation: Concentrate under reduced pressure. Neutralize the crude mixture with saturated NaHCO₃, extract with DCM, dry, and concentrate to isolate the pure 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine.

Synthesis A Boc-1-(4-Bromophenyl)piperazine C Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 90°C A->C B (1-(THP)-1H-pyrazol-5-yl)boronic acid B->C D Protected Intermediate C->D E Global Deprotection TFA / DCM D->E F Target Core Scaffold E->F

Figure 2: Suzuki-Miyaura cross-coupling workflow for the pyrazolylphenylpiperazine core.

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • PHENYLPYRAZOLE DERIVATIVES AS POTENT ROCK1 AND ROCK2 INHIBITORS (EP 2961746 B1)
  • US 2007/0149561 A1 - Piperazinyl-propyl-pyrazole derivatives as dopamine D4 receptor antagonists Source: US Patent Office / Google Patents URL

Sources

Exploratory

Comprehensive Technical Guide on 1-(4-(1H-Pyrazol-5-yl)phenyl)piperazine: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is essential for developing high-affinity, target-specific therapeutics. 1-(4-(1H-pyrazol-5-yl)phenyl)pi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is essential for developing high-affinity, target-specific therapeutics. 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine is a highly versatile, bifunctional building block that merges the solubilizing and receptor-targeting properties of a phenylpiperazine moiety with the kinase hinge-binding capabilities of a pyrazole ring. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale in drug design, and field-proven synthetic methodologies.

Structural and Physicochemical Profiling

Understanding the fundamental physicochemical properties of this scaffold is critical for predicting its pharmacokinetic behavior (ADME) and optimizing its formulation. The molecule consists of three distinct domains: a basic piperazine ring, a rigid phenyl spacer, and an amphoteric pyrazole moiety.

The exact molecular formula is C13H16N4 , yielding a molecular weight of 228.30 g/mol [1]. The basic secondary amine of the piperazine ring (pKa ~9.8) ensures that the molecule is predominantly protonated at physiological pH, granting excellent aqueous solubility.

Table 1: Quantitative Physicochemical Data
PropertyValuePharmacological Implication
Molecular Formula C13H16N4-
Molecular Weight 228.30 g/mol Highly ligand-efficient (LE) building block.
Monoisotopic Mass 228.1375 DaCrucial for high-resolution mass spectrometry (HRMS) validation[1].
Hydrogen Bond Donors (HBD) 2Facilitates critical target interactions (e.g., kinase hinge region).
Hydrogen Bond Acceptors (HBA) 4Enhances water solubility and receptor binding.
Rotatable Bonds 2Low entropic penalty upon target binding.
Topological Polar Surface Area ~43.95 ŲExcellent membrane permeability; highly suitable for CNS penetration.

Rational Drug Design: The Pharmacophore Model

In drug discovery, 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine is rarely the final drug but rather a highly optimized core scaffold. Its architecture is specifically designed to satisfy multiple pharmacophore requirements simultaneously.

  • The Pyrazole Motif: Pyrazoles are premier bioisosteres in medicinal chemistry. In kinase inhibitors, the pyrazole acts as a bidentate hydrogen bond donor/acceptor, perfectly complementing the backbone amides in the ATP-binding hinge region of kinases (e.g., JAK, CDK, and Aurora kinases)[2].

  • The Phenyl Spacer: Acts as a rigid, hydrophobic core that provides shape complementarity to the hydrophobic pockets of target proteins while projecting the piperazine group outward.

  • The Piperazine Motif: Phenylpiperazines are "privileged structures" for G-Protein Coupled Receptors (GPCRs), particularly 5-HT and dopamine receptors[3]. In kinase design, the piperazine ring is typically directed toward the solvent-exposed region, serving as a solubilizing group and a synthetic handle for further derivatization (e.g., acylation, alkylation)[4].

Pharmacophore Pyrazole Pyrazole Ring H-Bond Donor/Acceptor Kinase Hinge Region Phenyl Phenyl Core Hydrophobic Spacer Shape Complementarity Pyrazole->Phenyl C-C Bond Piperazine Piperazine Ring Basic Amine (pKa ~9.8) Solvent Exposed Region Phenyl->Piperazine C-N Bond

Caption: Pharmacophore mapping of the 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine scaffold in rational drug design.

Advanced Synthetic Methodologies

The synthesis of this molecule relies on the efficient formation of C-C and C-N bonds. There are two primary retrosynthetic disconnections:

  • Route A (Recommended): Suzuki-Miyaura cross-coupling of an N-protected 1-(4-bromophenyl)piperazine with a (1H-pyrazol-5-yl)boronic acid[2][5].

  • Route B: Buchwald-Hartwig amination of 5-(4-bromophenyl)-1H-pyrazole with piperazine. While recent advances allow for solvent-free, aerobic Pd-catalyzed amination of unprotected piperazines[6], bis-arylation remains a significant side reaction. Therefore, Route A utilizing a Boc-protected piperazine is the industry standard for high-yield, high-purity synthesis[3].

Workflow Start 1-(4-Bromophenyl)piperazine (N-Boc Protected) Coupling Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, MW 110°C Start->Coupling Boronic (1H-Pyrazol-5-yl)boronic acid Boronic->Coupling Intermediate N-Boc-1-(4-(1H-pyrazol-5-yl)phenyl)piperazine Coupling->Intermediate Deprotection Acidic Deprotection TFA / DCM, 25°C Intermediate->Deprotection Product 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine (Final Product) Deprotection->Product

Caption: Step-by-step synthetic workflow utilizing microwave-assisted Suzuki coupling and acidic deprotection.

Experimental Protocols (Self-Validating Systems)

Step 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
  • Objective: Construct the C-C bond between the phenyl and pyrazole rings.

  • Causality: Microwave irradiation is utilized instead of conventional thermal heating. This accelerates the oxidative addition and reductive elimination steps of the palladium catalytic cycle, reducing the reaction time from 24 hours to 20 minutes and preventing the thermal degradation of the sensitive pyrazole moiety[5]. Pd(dppf)Cl2 is chosen as the catalyst because its large bite angle accommodates bulky, electron-rich substrates while minimizing proto-dehalogenation side reactions.

Procedure:

  • In a 10 mL microwave-safe vial, combine tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate (1.0 mmol) and (1H-pyrazol-5-yl)boronic acid (1.2 mmol).

  • Add Pd(dppf)Cl2 (0.05 mmol, 5 mol%) and anhydrous K2CO3 (2.5 mmol).

  • Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H2O (4:1 v/v, 5 mL).

  • Seal the vial, purge with N2 for 5 minutes, and subject to microwave irradiation at 110°C for 20 minutes.

  • Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The starting bromide should be completely consumed.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography to yield the N-Boc protected intermediate.

Step 2: Acid-Mediated Boc Deprotection
  • Objective: Unmask the secondary amine of the piperazine ring to yield the final target.

  • Causality: The piperazine must be protected during Step 1 to prevent the basic amine from coordinating with and poisoning the palladium catalyst[3]. Trifluoroacetic acid (TFA) is used here because it provides a clean, self-scavenging cleavage of the tert-butyl carbamate without affecting the pyrazole ring.

Procedure:

  • Dissolve the intermediate from Step 1 (0.8 mmol) in anhydrous Dichloromethane (DCM, 4 mL).

  • Add Trifluoroacetic acid (TFA, 1 mL) dropwise at 0°C.

  • Warm to room temperature and stir for 2 hours.

  • Validation: Monitor via LC-MS. Look for the disappearance of the Boc-protected mass and the appearance of the target mass (

    
     229.1 [M+H]+).
    
  • Concentrate under reduced pressure to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO3 and extract with a mixture of CHCl3/Isopropanol (3:1) to ensure extraction of the highly polar product.

  • Dry the organic layer and concentrate to afford pure 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized compound must be validated against the following expected analytical parameters:

  • LC-MS (ESI+): Expected

    
     for [M+H]+ is 229.1.
    
  • 1H-NMR (400 MHz, DMSO-d6):

    • Pyrazole protons: Broad singlets around

      
       7.70 and 6.60 ppm.
      
    • Phenyl protons: Two doublets (AB system) around

      
       7.65 and 6.95 ppm, integrating for 2H each.
      
    • Piperazine protons: Multiplets around

      
       3.10 and 2.85 ppm, integrating for 8H total.
      
    • Amine protons (NH): Broad exchangeable signals (often absent or very broad depending on moisture content).

References

  • Source: uni.
  • Source: benchchem.
  • Source: rhhz.
  • Source: gyanvihar.
  • Source: nih.
  • Source: mdpi.

Sources

Foundational

Targeting the Kinome & Beyond: A Technical Guide to Novel Aryl-Piperazine Pyrazole Scaffolds

Topic: Novel Aryl-Piperazine Pyrazole Derivatives Literature Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The fusion of aryl-piperazine an...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Novel Aryl-Piperazine Pyrazole Derivatives Literature Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fusion of aryl-piperazine and pyrazole moieties represents a "privileged scaffold" strategy in modern medicinal chemistry. While aryl-piperazines are historically established as GPCR ligands (targeting 5-HT and Dopamine receptors), recent literature has pivoted their application toward oncology, specifically as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor) .

This technical guide synthesizes recent high-impact literature to provide a blueprint for designing, synthesizing, and validating these hybrid derivatives. By leveraging the hydrogen-bonding capacity of the pyrazole core and the pharmacokinetic solubility profile of the piperazine tail, researchers can achieve nanomolar potency against resistant cancer cell lines (e.g., A549, MCF-7) and microbial pathogens.

Medicinal Chemistry Rationale: The Hybridization Strategy

Pharmacophore Fusion

The rationale involves coupling two distinct pharmacophores to achieve synergistic binding affinity and improved ADMET properties.

  • The Pyrazole Core: Acts as a bioisostere for the imidazole ring, functioning as a hydrogen bond donor/acceptor in the ATP-binding pocket of kinases (e.g., CDK2, EGFR).

  • The Aryl-Piperazine Tail: Provides a flexible linker and a basic nitrogen center, enhancing solubility and enabling interactions with the solvent-exposed regions of the target protein or specific residues like Asp855 in VEGFR-2.

Structural Logic Diagram

The following diagram illustrates the modular design logic used to construct these derivatives.

PharmacophoreDesign Scaffold Target Scaffold Target Biological Target (EGFR / VEGFR / 5-HT) Scaffold->Target Inhibitory Action Pyrazole Pyrazole Core (ATP H-Bonding) Pyrazole->Scaffold Head Group Linker Linker Region (Amide/Acetyl/Sulfonyl) Linker->Scaffold Spacer Piperazine Aryl-Piperazine (Solubility & Selectivity) Piperazine->Scaffold Tail Group

Figure 1: Modular assembly of aryl-piperazine pyrazole hybrids targeting kinase domains.

Synthetic Architectures & Protocols

Primary Synthetic Route: The Chalcone Pathway

The most robust method identified in recent literature (2020–2024) involves a three-step sequence: Claisen-Schmidt condensation, Knorr cyclization, and N-alkylation.

Step 1: Claisen-Schmidt Condensation

Formation of the chalcone intermediate from an acetophenone and an aromatic aldehyde.[1]

  • Reagents: 10% NaOH or KOH, Ethanol.

  • Conditions: Room temperature (RT) stirring for 4–12 hours.

  • Validation: Appearance of yellow precipitate; IR peak shift (C=O stretch ~1650 cm⁻¹).[2]

Step 2: Pyrazole Cyclization

Reaction of the chalcone with hydrazine hydrate or phenylhydrazine.

  • Reagents: Hydrazine hydrate (NH₂NH₂·H₂O), Glacial Acetic Acid (catalyst/solvent) or Ethanol.

  • Conditions: Reflux for 6–8 hours.

  • Mechanism: Michael addition followed by intramolecular cyclization and dehydration.

Step 3: Piperazine Coupling (N-Alkylation)

Attachment of the piperazine moiety via a chloroacetyl linker.

  • Reagents: Chloroacetyl chloride (to form the linker), then N-aryl piperazine, K₂CO₃ (base), KI (catalyst), Acetone/DMF.

  • Conditions: Reflux for 10–12 hours.

Detailed Experimental Protocol (Self-Validating)

Target Compound: 1-(2-(4-phenylpiperazin-1-yl)acetyl)-3,5-diphenyl-1H-pyrazole

  • Pre-step (Linker Activation): Dissolve 3,5-diphenyl-1H-pyrazole (10 mmol) in dry acetone (50 mL). Add K₂CO₃ (15 mmol) and stir for 30 min to generate the pyrazolate anion.

  • Chloroacetylation: Dropwise add chloroacetyl chloride (12 mmol) at 0°C. Reflux for 4 hours.

    • Checkpoint: TLC (Hexane:Ethyl Acetate 7:3) should show a new spot with higher Rf.

  • Substitution: To the crude chloroacetyl-pyrazole solution, add 1-phenylpiperazine (10 mmol) and a catalytic amount of KI. Reflux for 8–12 hours.

  • Work-up: Pour into ice water. Filter the solid precipitate. Recrystallize from Ethanol.

  • Characterization:

    • ¹H NMR (DMSO-d₆): Look for the singlet at δ ~4.2 ppm (N-CH₂-CO) and piperazine multiplets at δ 2.5–3.5 ppm.

Biological Profiling & SAR Insights

Oncology: Kinase Inhibition (EGFR/VEGFR-2)

Recent studies demonstrate that these hybrids act as dual inhibitors.[3] The pyrazole nitrogen interacts with the hinge region (Met793 in EGFR), while the piperazine tail extends into the solvent front, improving cellular uptake.

Quantitative Data Summary (Aggregated from Literature):

Compound ClassCell LineTargetIC₅₀ (µM)Reference
Thiazolyl-PyrazolineA549 (Lung)EGFR0.88 ± 0.05[1]
Pyrazolo[3,4-d]pyrimidineMCF-7 (Breast)EGFR0.13 ± 0.02[2]
Piperazine-Chalcone HybridHUVECVEGFR-20.57 ± 0.10[3]
Pyrazole-SulfonamidePC-3 (Prostate)Tubulin1.28 ± 0.15[4]
Mechanism of Action Diagram

The following DOT diagram elucidates the signaling cascade inhibited by these derivatives.

MechanismOfAction EGFR EGFR / VEGFR-2 (Receptor Tyrosine Kinase) RAS RAS EGFR->RAS Phosphorylation Proliferation Cell Proliferation Inhibitor Aryl-Piperazine Pyrazole (Inhibitor) Inhibitor->EGFR Blocks ATP Binding Apoptosis Apoptosis (Caspase-3) Inhibitor->Apoptosis Induces RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Figure 2: Signal transduction blockade by pyrazole derivatives leading to apoptosis.

Antimicrobial Potential

Beyond oncology, these scaffolds exhibit bactericidal activity against MRSA and E. coli.

  • SAR Insight: Electron-withdrawing groups (Cl, F) on the phenyl ring attached to the pyrazole increase lipophilicity and membrane permeability, enhancing antibacterial potency (MIC values < 10 µg/mL).

Future Outlook: PROTACs and Covalent Inhibitors

The modularity of the aryl-piperazine pyrazole scaffold makes it an ideal candidate for PROTAC (Proteolysis Targeting Chimera) design.

  • Strategy: The piperazine nitrogen serves as a perfect attachment point for a linker connecting to an E3 ligase ligand (e.g., Thalidomide).

  • Covalent Inhibition: Introduction of an acrylamide group on the piperazine tail can target Cys797 in EGFR, overcoming T790M drug resistance.

References

  • Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors. PubMed Central. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. PubMed Central. [Link]

  • Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase. PubMed Central. [Link]

  • Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. MDPI. [Link][4]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles. PubMed Central. [Link]

Sources

Exploratory

Biological Targets of Phenyl-Pyrazole Piperazine Compounds: A Technical Guide

Executive Summary The phenyl-pyrazole piperazine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its ve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenyl-pyrazole piperazine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its versatility stems from the synergistic combination of two pharmacophores: the phenyl-piperazine moiety (a classic aminergic GPCR ligand) and the pyrazole ring (a common bioisostere for aromatic rings or ATP-mimetic scaffolds).

This guide dissects the biological targets of this scaffold, categorizing them into CNS targets (Dopamine/Serotonin receptors) and Oncology targets (Kinases/Protein-Protein Interactions). It provides a structural rationale for binding, validated experimental protocols, and actionable insights for lead optimization.

Structural Biology & Pharmacophore Analysis[1]

To understand why this scaffold hits specific targets, one must analyze its spatial and electronic properties.[1] The scaffold typically consists of three domains:

  • Domain A (Phenyl-Piperazine): The basic nitrogen (

    
    ) serves as a critical protonation site at physiological pH, forming an ionic bond with the conserved Aspartate residue (Asp3.32) in aminergic GPCRs. The attached phenyl ring engages in 
    
    
    
    stacking or hydrophobic interactions within the receptor orthosteric site.
  • Domain B (Linker): The chain connecting the piperazine and pyrazole (often alkyl, amide, or direct bond) determines the molecule's flexibility and depth of penetration into the binding pocket.

    • Flexible Alkyl Linkers: Favor GPCR binding (Dopamine D3, 5-HT).

    • Rigid/Direct Linkers: Favor Kinase binding (ATP pocket occupation).

  • Domain C (Pyrazole): Acts as a scaffold core or a "tail" moiety that reaches into secondary binding pockets (e.g., the secondary binding pocket of D3R or the hydrophobic back-pocket of kinases), conferring subtype selectivity.

Visualization: Pharmacophore & SAR Map

SAR_Map cluster_GPCR GPCR Specificity (D3/5-HT) cluster_Kinase Kinase Specificity (Aurora/BCR-ABL) Phenyl Phenyl Ring (Hydrophobic/Pi-Stacking) Piperazine Piperazine Ring (Protonatable Nitrogen) Phenyl->Piperazine Attached at N1 Linker Linker Region (Distance/Flexibility Control) Piperazine->Linker Attached at N4 Pyrazole Pyrazole Core (H-Bond Donor/Acceptor) Linker->Pyrazole Connects to Core

Figure 1: Structural Activity Relationship (SAR) map highlighting the functional roles of the phenyl-pyrazole piperazine domains.

Primary Biological Targets[3]

Neuroscience: G-Protein Coupled Receptors (GPCRs)

The most well-characterized targets for this scaffold are the Dopamine D2-like receptors and Serotonin (5-HT) receptors .

Dopamine D3 Receptor (D3R)

The D3 receptor is a primary target for treating schizophrenia and substance abuse. Phenyl-pyrazole piperazines are often designed as D3-selective antagonists or partial agonists.[2]

  • Mechanism: The protonated piperazine nitrogen anchors to Asp110 (Asp3.32). The pyrazole moiety, often linked via a butyl chain, extends into the secondary binding pocket (SBP), interacting with Tyr365 and Glu90. This SBP interaction is crucial for achieving selectivity over the homologous D2 receptor [1].

  • Selectivity: Compounds with a 4-carbon linker often show >100-fold selectivity for D3 over D2 due to the specific topology of the D3 SBP.

Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7) [3]
  • 5-HT1A: The scaffold acts as a bioisostere for buspirone-like agents. The pyrazole ring can mimic the pyrimidine of buspirone, engaging in hydrogen bonding with residues like Asn386.

  • 5-HT7: Recent studies identify this scaffold as a potent 5-HT7 antagonist, relevant for cognitive enhancement and depression [2].

Oncology: Protein Kinases

When the flexible linker is removed or rigidified, the scaffold becomes an effective Type I or Type II Kinase Inhibitor .

Aurora Kinases (A and B)

Overexpressed in many cancers, Aurora kinases are inhibited by phenyl-pyrazole derivatives that occupy the ATP-binding cleft.

  • Binding Mode: The pyrazole nitrogen acts as a hydrogen bond acceptor/donor pair with the kinase hinge region (Glu211/Ala213). The phenyl-piperazine tail extends into the solvent-exposed region, improving solubility and pharmacokinetic properties [3].

BCR-ABL Tyrosine Kinase

Used in Chronic Myeloid Leukemia (CML), derivatives of this scaffold target the ABL kinase domain. The pyrazole core mimics the purine ring of ATP, while the phenyl group can exploit the hydrophobic pocket behind the gatekeeper residue (Thr315) [4].

Experimental Validation Protocols

Scientific integrity requires robust validation. Below are self-validating protocols for assessing these targets.

Protocol A: GPCR Radioligand Binding Assay (Membrane Preparation)

Purpose: Determine the affinity (


) of the compound for Dopamine D3 or D2 receptors.
Why this method?  Radioligand binding is the gold standard for quantifying orthosteric binding affinity, independent of downstream signaling efficacy.

Workflow:

  • Source: CHO-K1 cells stably expressing human D3 receptor.

  • Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Radioligand: [3H]-Methylspiperone (0.2 - 2 nM).

    • Test Compound: 10 concentrations (e.g.,

      
       M to 
      
      
      
      M).
    • Non-specific Binding: Define using 1

      
      M Haloperidol.
      
    • Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Kinase Inhibition Assay (FRET-based)

Purpose: Measure


 against Aurora A kinase.
Why this method?  FRET (Fluorescence Resonance Energy Transfer) assays (e.g., Z'-LYTE) are homogeneous, sensitive, and avoid radioactive waste.

Workflow:

  • Reaction Mix: Kinase buffer (50 mM HEPES, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Substrate: Ser/Thr peptide labeled with Coumarin (donor) and Fluorescein (acceptor).

  • ATP: Concentration at

    
     apparent (typically 10-50 
    
    
    
    M).
  • Procedure:

    • Add Test Compound (in DMSO) to 384-well plate.

    • Add Kinase/Peptide mixture.

    • Add ATP to initiate reaction. Incubate 1 hour at RT.

    • Add Development Reagent (cleaves non-phosphorylated peptide).

  • Readout: Measure Fluorescence Ratio (Emission 445 nm / Emission 520 nm). Phosphorylation inhibits cleavage, maintaining FRET.

  • Validation: Z' factor must be > 0.5 for the assay to be valid.

Signaling Pathways & Mechanism of Action

Understanding the downstream effects is crucial for drug development.

Visualization: Dopamine D3 Receptor Signaling

The D3 receptor couples primarily to


 proteins. Antagonism by phenyl-pyrazole piperazines blocks this pathway.

D3_Signaling Ligand Phenyl-Pyrazole Piperazine (Antagonist) D3R Dopamine D3 Receptor (GPCR) Ligand->D3R Blocks Gi Gi/o Protein Ligand->Gi Prevents Activation D3R->Gi Activates (Agonist) Inhibits (Antagonist) AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK1/2 Phosphorylation Gi->ERK Modulates cAMP cAMP Levels AC->cAMP Reduces PKA PKA Activation cAMP->PKA Activates

Figure 2: Signal transduction pathway of the Dopamine D3 receptor. The phenyl-pyrazole antagonist prevents


-mediated inhibition of Adenylyl Cyclase.

Summary of Key Data

Target FamilySpecific TargetBinding Affinity (

/

)
Selectivity ProfileClinical Indication
GPCR Dopamine D30.5 - 10 nM>100x vs D2Schizophrenia, Addiction
GPCR Serotonin 5-HT1A1 - 50 nMMixed (often hits D2)Anxiety, Depression
GPCR Dopamine D45 - 100 nMSelective vs D2ADHD, Cognitive Disorders
Kinase Aurora A10 - 200 nMSelective vs CDKOncology (Solid Tumors)
Kinase BCR-ABL50 - 500 nMHits T315I mutantsCML (Leukemia)

Future Perspectives: PROTACs & Bitopic Ligands

The phenyl-pyrazole piperazine scaffold is evolving.

  • Bitopic Ligands: By optimizing the linker length, researchers are creating molecules that bridge the orthosteric and allosteric sites of GPCRs, achieving "functional selectivity" (biased signaling).

  • PROTACs (Proteolysis Targeting Chimeras): The scaffold is being used as the "warhead" to bind the target protein (e.g., Aurora Kinase), linked to an E3 ligase ligand. This leads to the degradation of the target rather than simple inhibition.

References

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Int. J. Mol. Sci. 2021.[2][4] Link

  • Identification of substituted pyrazole constrained arylpiperazines as selective ligands for serotonin 5HT1a and 5HT2a receptors. Bioorg. Med. Chem. 2009. Link

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules. 2021.[2][4] Link

  • Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR–ABL kinase inhibitors. Bioorg. Med. Chem. 2015. Link

  • Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Front. Neurosci. 2016. Link

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Foundational

An In-depth Technical Guide to the Isomeric Forms of 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine

For distribution to: Researchers, scientists, and drug development professionals. Abstract The heterocyclic scaffold, 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine, represents a confluence of privileged pharmacophores: the pyr...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The heterocyclic scaffold, 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine, represents a confluence of privileged pharmacophores: the pyrazole and the piperazine moieties. This guide provides an in-depth technical analysis of the potential isomeric forms of this compound, a critical consideration for its development as a therapeutic agent. The inherent structural features of this molecule give rise to a complex isomeric landscape, including regioisomerism, tautomerism, and atropisomerism. Understanding and controlling these isomeric forms is paramount, as they can possess distinct pharmacological, pharmacokinetic, and toxicological profiles. This whitepaper will detail the theoretical basis for the existence of these isomers, propose robust synthetic and analytical methodologies for their separation and characterization, and discuss the potential implications for drug discovery and development.

Introduction: The Significance of Isomerism in Drug Development

In modern medicinal chemistry, a precise understanding of a molecule's three-dimensional structure is non-negotiable. Isomers, compounds with the same molecular formula but different structural arrangements, can exhibit vastly different biological activities. The pyrazole-piperazine core is a recurring motif in compounds targeting a range of biological pathways, from neurological disorders to infectious diseases.[1][2][3][4][5] The specific molecule, 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine, is of significant interest due to the combined potential of its constituent parts. However, its structural complexity necessitates a thorough investigation of its isomeric forms to ensure the development of a safe and effective therapeutic agent.

This guide will systematically deconstruct the isomeric possibilities of 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine, providing a roadmap for researchers in this field.

The Isomeric Landscape of 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine

The structure of 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine presents three primary types of isomerism:

  • Regioisomerism: Arising from the point of attachment of the phenyl ring to the pyrazole core.

  • Tautomerism: Due to the migration of a proton between the nitrogen atoms of the pyrazole ring.

  • Atropisomerism: Potential chirality arising from hindered rotation around the phenyl-pyrazole single bond.

The following diagram illustrates these potential isomeric forms:

Isomers cluster_regio Regioisomerism cluster_tauto Tautomerism cluster_atrop Atropisomerism Regio_A 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine Regio_B 1-(4-(1H-pyrazol-3-yl)phenyl)piperazine Regio_A->Regio_B Different connectivity Tauto_A 1H-Tautomer Regio_A->Tauto_A exhibits Tauto_B 2H-Tautomer Tauto_A->Tauto_B Proton migration Atrop_R (Ra)-Atropisomer Tauto_A->Atrop_R may display Atrop_S (Sa)-Atropisomer Atrop_R->Atrop_S Hindered rotation Core 1-(4-(1H-pyrazol-yl)phenyl)piperazine Core->Regio_A can exist as

Caption: Potential isomeric forms of 1-(4-(1H-pyrazol-yl)phenyl)piperazine.

Regioisomerism: Controlling the Phenyl-Pyrazole Linkage

The synthesis of asymmetrically substituted pyrazoles from 1,3-dicarbonyl compounds and hydrazines can often lead to a mixture of regioisomers.[6][7] In the case of our target molecule, the phenylpiperazine moiety can be attached to either the C3 or C5 position of the pyrazole ring, leading to two distinct regioisomers with potentially different biological activities.

Proposed Synthetic Strategy for Regiocontrolled Synthesis

A regiocontrolled synthesis is essential to ensure the production of the desired isomer. The following workflow outlines a proposed strategy based on established methodologies for regioselective pyrazole synthesis.[6][8]

Regio_Synthesis cluster_path1 Path A: Synthesis of 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine cluster_path2 Path B: Synthesis of 1-(4-(1H-pyrazol-3-yl)phenyl)piperazine start_A 1-(4-acetylphenyl)piperazine-1-carboxylate step1_A Claisen Condensation (e.g., with diethyl oxalate) start_A->step1_A step2_A 1,3-Dicarbonyl Precursor A step1_A->step2_A step3_A Cyclocondensation with Hydrazine step2_A->step3_A product_A Protected 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine step3_A->product_A deprotect_A Deprotection product_A->deprotect_A final_A 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine deprotect_A->final_A start_B 4-bromo-1,1'-biphenyl step1_B Friedel-Crafts Acylation (e.g., with acetyl chloride) start_B->step1_B step2_B 1-(4'-acetyl-[1,1'-biphenyl]-4-yl)ethan-1-one step1_B->step2_B step3_B Reaction with DMF-DMA step2_B->step3_B step4_B 1,3-Dicarbonyl Precursor B step3_B->step4_B step5_B Cyclocondensation with Hydrazine step4_B->step5_B step6_B Buchwald-Hartwig Amination with Piperazine step5_B->step6_B final_B 1-(4-(1H-pyrazol-3-yl)phenyl)piperazine step6_B->final_B

Caption: Proposed regiocontrolled synthetic pathways.

Analytical Characterization of Regioisomers

Distinguishing between the 3- and 5-substituted regioisomers can be definitively achieved using 2D NMR spectroscopy.

Technique Purpose Expected Observations
1H-13C HMBC Long-range proton-carbon correlationsCorrelations between the piperazine protons and the pyrazole carbons will differ for each regioisomer, allowing for unambiguous assignment of the substitution pattern.
1H-15N HMBC Long-range proton-nitrogen correlationsWill reveal different correlation patterns between the pyrazole N-H proton and the adjacent carbons for each isomer.

Tautomerism: The Mobile Proton

N-unsubstituted pyrazoles can exist as a mixture of rapidly interconverting tautomers.[9][10][11][12] This is not a form of degradation but can significantly impact the molecule's biological activity and its observed properties in analytical experiments.[13] The equilibrium between the tautomers is influenced by the solvent, temperature, and the nature of the substituents.[11]

Investigating Tautomerism using NMR Spectroscopy

Variable Temperature (VT) NMR is a powerful tool for studying tautomerism.[14]

  • At high temperatures: Rapid interconversion leads to a time-averaged spectrum, with a single set of signals for the pyrazole ring.

  • At low temperatures: The rate of interconversion slows, potentially allowing for the observation of distinct signals for each tautomer.[12]

Tautomer_NMR High_T High Temperature Fast Exchange Averaged Signals Low_T Low Temperature Slow Exchange Distinct Signals for each Tautomer VT_NMR Variable Temperature NMR Experiment VT_NMR->High_T VT_NMR->Low_T

Caption: The effect of temperature on the NMR spectrum of a tautomeric pyrazole.

Protocol: Variable Temperature NMR for Tautomer Analysis
  • Sample Preparation: Dissolve approximately 10-15 mg of the purified regioisomer in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (e.g., 298 K).

  • High-Temperature Spectra: Gradually increase the temperature in increments of 10-20 K, acquiring a spectrum at each step until signal coalescence is observed or the solvent's boiling point is approached.

  • Low-Temperature Spectra: Cool the sample in increments of 10-20 K below room temperature, acquiring a spectrum at each step until distinct signals for the tautomers are resolved or the solvent freezes.

  • Data Analysis: Analyze the changes in chemical shifts, line widths, and coupling constants as a function of temperature to determine the equilibrium constant and the energy barrier for tautomeric interconversion.

Atropisomerism: Chirality from Hindered Rotation

Atropisomers are stereoisomers resulting from hindered rotation around a single bond.[15][16][17][18][19] In 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine, the presence of substituents ortho to the phenyl-pyrazole bond could create a significant energy barrier to rotation, leading to the existence of stable, separable enantiomers (atropisomers). The potential for atropisomerism in N-aryl pyrazoles has been documented.[19][20][21][22][23]

Predicting and Confirming Atropisomerism

The likelihood of stable atropisomers can be initially assessed using computational modeling to estimate the rotational energy barrier. Experimental confirmation is then achieved through chiral chromatography.

Protocol: Chiral HPLC for Atropisomer Separation

The separation of atropisomers can be achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for this class of compounds.[24][25][26]

  • Column Selection: Screen various polysaccharide-based chiral columns (e.g., Chiralpak AD, Chiralcel OD).

  • Mobile Phase Screening:

    • Normal Phase: n-Hexane/Isopropanol or n-Hexane/Ethanol mixtures.

    • Polar Organic Mode: Acetonitrile/Methanol or Acetonitrile/Ethanol mixtures.

  • Optimization: Adjust the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.

  • Scale-up: Once an analytical method is established, it can be scaled up to a semi-preparative or preparative scale to isolate individual atropisomers for further study.

Chiral_HPLC Racemic_Mixture Racemic Atropisomeric Mixture Chiral_Column Chiral HPLC Column (e.g., Polysaccharide-based CSP) Racemic_Mixture->Chiral_Column Injection Separated_Enantiomers Separated Atropisomers Chiral_Column->Separated_Enantiomers Elution

Caption: Workflow for the separation of atropisomers by chiral HPLC.

Pharmacological and Toxicological Implications

It is crucial to evaluate the biological activity and toxicity of each isolated isomer. Different isomers can have distinct interactions with biological targets, leading to variations in efficacy and safety profiles. For instance, some pyrazole derivatives have been associated with mitochondrial toxicity.[27][28] It is therefore imperative to conduct in vitro and in vivo studies on each purified regioisomer and atropisomer.

Isomer Type Potential Impact on Drug Development
Regioisomers May have different primary biological targets or off-target effects.
Tautomers The biologically active form may be a minor tautomer in solution.
Atropisomers One enantiomer may be significantly more potent or have a better safety profile than the other.

Conclusion and Future Directions

The isomeric complexity of 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine presents both challenges and opportunities in drug development. A thorough understanding and characterization of its regioisomers, tautomers, and potential atropisomers are essential for the development of a safe and effective drug candidate. The methodologies outlined in this guide provide a comprehensive framework for the synthesis, separation, and characterization of these isomers. Future work should focus on the isolation of each isomer and the detailed evaluation of their individual pharmacological and toxicological profiles. This will enable a structure-activity relationship (SAR) and structure-toxicity relationship (STR) to be established, ultimately guiding the selection of the optimal isomeric form for clinical development.

References

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  • Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. (2022). Bulgarian Chemical Communications, 54(1), 58-64. [Link]

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  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2020). Journal of Medicinal Chemistry, 63(24), 15875-15885. [Link]

  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. (2013). Chemical & Pharmaceutical Bulletin, 61(7), 726-733. [Link]

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2020). Journal of Medicinal Chemistry. [Link]

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  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (1995). Journal of the Chemical Society, Perkin Transactions 2, (11), 2249-2254. [Link]

  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. (2013). Chemical and Pharmaceutical Bulletin, 61(7), 726-733. [Link]

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  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (2021). Scientific Reports, 11(1), 1-17. [Link]

  • Atroposelective Transfer Hydrogenation of Biaryl Aminals via Dynamic Kinetic Resolution. Synthesis of Axially Chiral Diamines. (2021). ACS Catalysis, 11(7), 4148-4155. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega, 6(45), 30431-30441. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Pharmaceuticals, 16(9), 1234. [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. (2006). Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]

  • Catalytic atroposelective synthesis of heterobiaryls with vicinal C−C and N−N diaxes via dynamic kinetic resolution. (2023). Cell Reports Physical Science, 4(10), 101608. [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2021). The Journal of Organic Chemistry, 86(17), 11847-11860. [Link]

  • Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches. (2021). Molecules, 26(4), 1033. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2017). Molecules, 22(10), 1647. [Link]

  • Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). (2019). ResearchGate. [Link]

  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022). ACS Catalysis, 12(14), 8496-8501. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6500. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2018). Oriental Journal of Chemistry, 34(4), 1749-1763. [Link]

  • Dynamic kinetic resolution of biaryl atropisomers by chiral dialkylaminopyridine catalysts. (2015). Organic & Biomolecular Chemistry, 13(12), 3586-3589. [Link]

  • ATROPISOMERISM OF NEW STERICALLY HINDERED 1-ARYLPYRAZOLES. (2007). Revue Roumaine de Chimie, 52(4), 315-322. [Link]

  • Synthesis and characterization of the atropisomeric relationships of a substituted N-phenyl-bipyrazole derivative with anti-inflammatory properties. (2012). Chirality, 24(6), 463-470. [Link]

  • Synthetic routes for the regioisomers 74 and 75 using cyclocondensation reaction of hydrazine derivatives 73 on the acetylenic ketones 72. (2023). ResearchGate. [Link]

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  • Atroposelective synthesis of N-aryl peptoid atropisomers via a palladium(ii)-catalyzed asymmetric C–H alkynylation strategy. (2021). Chemical Science, 12(18), 6345-6351. [Link]

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Exploratory

The Architecture of Interaction: A Technical Guide to the Structure-Activity Relationship of Pyrazole Piperazines

For Researchers, Scientists, and Drug Development Professionals The pyrazole piperazine scaffold represents a cornerstone in modern medicinal chemistry, a privileged structure that has given rise to a multitude of clinic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole piperazine scaffold represents a cornerstone in modern medicinal chemistry, a privileged structure that has given rise to a multitude of clinical candidates and approved drugs.[1][2] Its remarkable versatility stems from the synergistic combination of the pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and the piperazine, a six-membered saturated heterocycle with two nitrogens at the 1 and 4 positions.[1][3] This guide, intended for researchers and drug development professionals, delves into the intricate structure-activity relationships (SAR) that govern the biological activity of this important chemical class. We will explore the nuanced effects of structural modifications on pharmacological outcomes, providing a framework for the rational design of novel pyrazole piperazine-based therapeutics.

The Core Scaffold: A Union of Privileged Moieties

The power of the pyrazole piperazine core lies in the distinct yet complementary properties of its two constituent rings. The pyrazole ring, with its capacity for hydrogen bonding and π-π stacking, often serves as a key interaction motif with biological targets.[4][5] The piperazine ring, on the other hand, provides a flexible yet constrained linker, and its basic nitrogen atoms are crucial for modulating physicochemical properties such as solubility and for forming salt bridges with target proteins.[1][6] The strategic combination of these two moieties creates a three-dimensional pharmacophore that can be readily and systematically modified to optimize potency, selectivity, and pharmacokinetic profiles.

Deconstructing the SAR: A Positional Analysis

The biological activity of pyrazole piperazine derivatives can be finely tuned by introducing substituents at various positions on both the pyrazole and piperazine rings, as well as by modifying the nature of the linker connecting them.

The Pyrazole Ring: The Recognition Element

The pyrazole ring is often the primary determinant of target engagement. Substitutions at its various positions can dramatically alter binding affinity and selectivity.

  • N1-Position: The N1 position of the pyrazole is a critical handle for modulating activity. In many cases, an unsubstituted N1-H is crucial for forming a hydrogen bond with the target protein, acting as a hydrogen bond donor.[5] However, N-alkylation or N-arylation can also be beneficial, for instance, to reduce polarity or to introduce additional binding interactions.[7] The choice between a hydrogen bond donor and a substituted group at this position is a key consideration in the design of new analogs.

  • C3-Position: The C3-position is frequently used to introduce larger substituents that can occupy hydrophobic pockets in the target protein. Aryl or heteroaryl groups at this position are common, and their substitution pattern can significantly impact potency.

  • C4-Position: The C4-position offers another vector for modification. Electrophilic substitution reactions primarily occur at this position.[8] Introduction of small alkyl or halogen groups can influence the electronic properties of the ring and fine-tune binding affinity.

  • C5-Position: Similar to the C3-position, the C5-position can accommodate a variety of substituents that can engage with the target. The relative orientation of substituents at C3 and C5 is crucial for defining the overall shape of the molecule and its complementarity to the binding site.

The Piperazine Ring: The Modulator of Properties

The piperazine ring is instrumental in orienting the pyrazole moiety and in controlling the overall physicochemical properties of the molecule.

  • N1-Position (connection to pyrazole): The linkage between the pyrazole and the piperazine is a key structural feature. The nature of this connection, whether it's a direct bond or involves a linker, influences the relative orientation of the two rings.

  • N4-Position: The N4-position of the piperazine is the most commonly modified position. Introduction of various substituents at this position can have a profound impact on activity, selectivity, and pharmacokinetics. Large, lipophilic groups can enhance binding to hydrophobic pockets, while polar groups can improve solubility and reduce off-target effects. For example, in a series of CCR5 antagonists, lipophilic substituents on the phenyl of a benzyl group attached to the piperazine nitrogen generally improved pharmacokinetic profiles.[9]

Biological Targets and Therapeutic Applications

The versatility of the pyrazole piperazine scaffold has led to its exploration against a wide array of biological targets and in numerous therapeutic areas.

Kinase Inhibition

A significant number of pyrazole piperazine derivatives have been developed as protein kinase inhibitors for the treatment of cancer.[10][11] The pyrazole ring often acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region, while the N4-substituent on the piperazine can be tailored to achieve selectivity for specific kinases. For instance, some derivatives have shown potent inhibitory activity against c-Jun N-terminal kinase (JNK), with the pyrazole moiety being a key pharmacophore.[7][12]

G-Protein Coupled Receptor (GPCR) Modulation

Pyrazole piperazines have also emerged as potent modulators of GPCRs, including antagonists for receptors like CCR5, which is a key co-receptor for HIV entry.[9][13] In this context, the pyrazole and piperazine moieties work in concert to occupy the receptor binding pocket and disrupt the signaling cascade.

Other Therapeutic Areas

The broad applicability of this scaffold is further demonstrated by its investigation in other areas, including as antibacterial, and anticancer agents.[14] For example, some pyrazoline-piperazine conjugates have shown potent cytotoxic activity against human lung cancer cell lines.[14]

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR studies have been instrumental in elucidating the key structural features that govern the activity of pyrazole piperazine derivatives.[15][16] These computational models can help predict the activity of novel compounds and guide the design of more potent and selective molecules. For instance, 3D-QSAR studies have been used to correlate the antibacterial activity of pyrazole derivatives with their structural parameters.[15]

Experimental Protocols

The synthesis of pyrazole piperazine derivatives typically involves a multi-step sequence. Below are representative protocols for the key synthetic transformations.

Synthesis of the Pyrazole Core

A common method for the synthesis of the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine.[3][17]

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

N-Arylation/Alkylation of Piperazine

The N4-position of the piperazine is typically functionalized through nucleophilic substitution or reductive amination.

Step-by-Step Protocol (Nucleophilic Substitution):

  • Reaction Setup: To a solution of the N1-(pyrazolyl)piperazine (1 equivalent) and a suitable base (e.g., K₂CO₃, Et₃N) in an aprotic solvent (e.g., DMF, CH₃CN), add the desired alkyl or aryl halide (1-1.2 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to facilitate the reaction. Progress is monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Visualizing the Relationships

Diagrams created using Graphviz can help to visualize the key SAR principles and experimental workflows.

SAR_Summary cluster_scaffold Pyrazole Piperazine Core cluster_modifications Key Modification Points & Effects cluster_outcomes Pharmacological Outcomes Pyrazole Pyrazole Ring Linker Linker Pyrazole->Linker N1_Pyrazole N1-H (H-bond donor) or N1-R (Modulates polarity) Pyrazole->N1_Pyrazole Influences C3C5_Pyrazole C3/C5-Aryl/Heteroaryl (Hydrophobic interactions) Pyrazole->C3C5_Pyrazole Influences Piperazine Piperazine Ring N4_Piperazine N4-Substituent (Fine-tunes potency, selectivity, PK) Piperazine->N4_Piperazine Influences Linker->Piperazine Potency Potency N1_Pyrazole->Potency C3C5_Pyrazole->Potency N4_Piperazine->Potency Selectivity Selectivity N4_Piperazine->Selectivity Pharmacokinetics Pharmacokinetics N4_Piperazine->Pharmacokinetics

Caption: Key SAR takeaways for the pyrazole piperazine scaffold.

Synthesis_Workflow start Starting Materials (1,3-Dicarbonyl, Hydrazine) step1 Pyrazole Formation (Condensation/Cyclization) start->step1 step2 Piperazine Coupling step1->step2 step3 N4-Functionalization (Alkylation/Arylation) step2->step3 product Final Pyrazole Piperazine Derivative step3->product

Caption: General synthetic workflow for pyrazole piperazines.

Conclusion

The pyrazole piperazine scaffold continues to be a rich source of novel therapeutic agents. A deep understanding of the structure-activity relationships discussed in this guide is paramount for the successful design and development of new drugs based on this privileged core. By systematically exploring the effects of substitution at each position of the pyrazole and piperazine rings, medicinal chemists can rationally design molecules with optimized potency, selectivity, and pharmacokinetic properties, ultimately leading to safer and more effective medicines.

References

  • Novel pyrazoline-piperazine conjugates as anticancer and antibacterial agents: integrating synthesis, in vitro, QSAR, molecular docking, and MD simulation studies. Bioorganic Chemistry. 2025.
  • Joshi, A., Hussain, N., Sain, D., & Talesara, G. L.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors.
  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. GJBE Global Academia.
  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: Synthesis and SAR studies. R Discovery. 2014.
  • Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evalu
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research. 2021.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. 2024.
  • Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. Asian Journal of Pharmaceutical Sciences. 2025.
  • Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. 2026.
  • Role of piperazine scaffolds in medicinal chemistry. Benchchem. 2025.
  • Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 3: SAR studies on the benzylpyrazole segment. Bioorganic & Medicinal Chemistry Letters. 2004.
  • Pyrazole CCK(1) receptor antagonists. Part 2: SAR studies by solid-phase library synthesis and determination of Free-Wilson additivity. Bioorganic & Medicinal Chemistry Letters. 2006.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review.
  • Recent Advances in the Development of Pyrazole Deriv
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. 2023.
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. 2022.
  • The structure‐activity relationship of anticancer activity piperazine derivatives.
  • Antagonists of Human CCR5 Receptor Containing 4-(pyrazolyl)piperidine Side Chains. Part 1: Discovery and SAR Study of 4-pyrazolylpiperidine Side Chains. Bioorganic & Medicinal Chemistry Letters. 2004.
  • Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020). Washington University School of Medicine in St. Louis. 2021.
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre
  • Tactical Approaches to Interconverting GPCR Agonists and Antagonists.

Sources

Foundational

Technical Guide: 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine

This technical guide details the structural, synthetic, and pharmacological profile of 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine , a privileged scaffold in medicinal chemistry often associated with the design of central ne...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural, synthetic, and pharmacological profile of 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine , a privileged scaffold in medicinal chemistry often associated with the design of central nervous system (CNS) agents targeting serotonergic and dopaminergic pathways.

A Privileged Scaffold for GPCR Ligand Discovery

Chemical Identity & Structural Architecture

This molecule represents a convergence of two "privileged structures" in drug discovery: the arylpiperazine (a classic pharmacophore for serotonin receptors) and the pyrazole (a bioisostere for amides/carboxylic acids and a metabolic stabilizer).

AttributeSpecification
IUPAC Name 1-[4-(1H-pyrazol-5-yl)phenyl]piperazine
Common Class Arylpiperazine; Phenyl-pyrazole hybrid
Molecular Formula C₁₃H₁₆N₄
Molecular Weight 228.30 g/mol
SMILES Code C1CNCCN1c2ccc(c3cc[nH]n3)cc2
Key Tautomerism 1H-pyrazol-5-yl

1H-pyrazol-3-yl (in unsubstituted form)
LogP (Predicted) ~1.8 – 2.2 (Lipophilic, CNS penetrant)
pKa (Predicted) ~8.5 (Piperazine basic nitrogen), ~14.0 (Pyrazole NH)
Structural Logic & Pharmacophore Mapping

The molecule functions as a "bi-valent" ligand scaffold:

  • The "Head" (Piperazine): The basic nitrogen (N4) serves as the primary protonation site, forming a crucial salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in GPCR transmembrane domains (TM3).

  • The "Linker" (Phenyl Ring): Provides rigid spacing and

    
    -
    
    
    
    stacking interactions (e.g., with Phenylalanine residues in the receptor pocket).
  • The "Tail" (Pyrazole): Acts as a hydrogen bond donor/acceptor, often targeting secondary binding pockets (e.g., the orthosteric site of 5-HT1A or D2 receptors) to confer subtype selectivity.

Retrosynthetic Analysis & Synthesis Protocols

To synthesize this molecule with high fidelity, we avoid direct coupling of pyrazole to phenylpiperazine due to regioselectivity issues. Instead, a convergent approach using Suzuki-Miyaura Cross-Coupling or Buchwald-Hartwig Amination is preferred.

Pathway A: The Suzuki-Miyaura Strategy (Recommended)

This method offers the highest modularity and avoids handling toxic hydrazine intermediates late in the synthesis.

Mechanism: Palladium-catalyzed cross-coupling of a phenylboronic acid derivative with a halopyrazole.

Retrosynthesis Target Target Molecule (Phenylpiperazine-Pyrazole) Boronic 4-(4-Boc-piperazinyl) phenylboronic acid Target->Boronic Suzuki Coupling HaloPyrazole 3-Bromo-1H-pyrazole (N-THP Protected) Target->HaloPyrazole Pd(dppf)Cl2 Base BromoAniline 1-Bromo-4-iodobenzene Boronic->BromoAniline 1. Buchwald (Piperazine) 2. Miyaura Borylation

Caption: Retrosynthetic disconnection showing the convergent assembly via Suzuki coupling.

Detailed Experimental Protocol (Pathway A)

Step 1: Protection of Pyrazole Rationale: Unsubstituted pyrazoles poison Pd-catalysts. Protection is mandatory.

  • Dissolve 3-bromo-1H-pyrazole (1.0 eq) in DCM.

  • Add Dihydropyran (DHP) (1.2 eq) and catalytic p-TsOH.

  • Stir at RT for 4h. Quench with NaHCO₃. Isolate 1-(tetrahydro-2H-pyran-2-yl)-3-bromo-pyrazole .

Step 2: Suzuki Coupling Rationale: Connects the two aromatic systems.

  • Reagents: Combine 4-(4-Boc-piperazinyl)phenylboronic acid (1.0 eq) and Protected Bromopyrazole (1.1 eq) in 1,4-Dioxane/Water (4:1).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%) and K₂CO₃ (3.0 eq).

  • Condition: Degas with Argon. Heat to 90°C for 12h.

  • Workup: Filter through Celite. Extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).

Step 3: Global Deprotection Rationale: Removes both Boc (piperazine) and THP (pyrazole) groups simultaneously.

  • Dissolve intermediate in MeOH.

  • Add 4M HCl in Dioxane (excess).

  • Stir at RT for 4h (monitored by LC-MS).

  • Isolation: Evaporate solvent. Triturate the residue with Et₂O to obtain the dihydrochloride salt of the target.

Pharmacological Profile & Signaling Pathways[2][3][4][5]

This scaffold acts primarily as a Monoamine GPCR Modulator . Its activity profile is tunable based on the exact substitution pattern, but the core scaffold exhibits the following baseline interactions:

Receptor TargetPredicted ActivityMechanism of Action
5-HT1A Partial AgonistBinds to orthosteric site; Pyrazole interacts with Thr/Ser residues in TM5.
Dopamine D2 Antagonist / Partial AgonistPhenylpiperazine "head" engages the Asp3.32 salt bridge; "Tail" prevents full receptor activation (antagonism) or stabilizes active state (partial agonism).
5-HT2A AntagonistOften exhibits lower affinity than 5-HT1A but contributes to "atypical" antipsychotic profiles.
Signal Transduction Pathway (5-HT1A Interaction)

The binding of this scaffold typically triggers G-protein signaling while potentially recruiting


-arrestin, a hallmark of biased agonism.

Signaling Ligand 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding Gi Gi/o Protein Activation Receptor->Gi Conformational Change Arrestin β-Arrestin Recruitment Receptor->Arrestin Phosphorylation AC Adenylyl Cyclase Inhibition Gi->AC GIRK GIRK Channel Opening (Hyperpolarization) Gi->GIRK cAMP ↓ cAMP Levels AC->cAMP Internalization Receptor Internalization Arrestin->Internalization

Caption: Signal transduction cascade triggered by the scaffold's binding to the 5-HT1A receptor.

Analytical Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must pass the following QC criteria.

1. Proton NMR (¹H NMR) - 400 MHz, DMSO-d₆
  • Piperazine:

    
     3.0-3.3 ppm (m, 8H).
    
  • Phenyl:

    
     7.0 (d, 2H, ortho to piperazine), 
    
    
    
    7.6 (d, 2H, ortho to pyrazole).
  • Pyrazole:

    
     6.6 (d, 1H, C4-H), 
    
    
    
    7.8 (d, 1H, C3-H).
  • Exchangeables: Broad singlet >12.0 ppm (Pyrazole NH), Broad singlet ~9.0 ppm (Piperazine NH₂⁺ if salt).

2. Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion: [M+H]⁺ = 229.14

  • Fragmentation Pattern: Loss of piperazine ring often yields a characteristic fragment at m/z ~145 (Phenyl-Pyrazole cation).

3. Purity Specification
  • HPLC: >98% (Area under curve) at 254 nm.

  • Residual Solvents: <5000 ppm (Ethanol/Dioxane) per ICH Q3C guidelines.

References
  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Arylpiperazine Pharmacology: Glennon, R. A., et al. (2000). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Medicinal Chemistry, 35(11), 997-1004. Link

  • Suzuki Coupling Methodologies: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Teneligliptin Intermediate (Analogous Chemistry): Yoshida, T., et al. (2012). Discovery and Preclinical Profile of Teneligliptin: A Highly Potent, Selective, Long-Lasting and Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Bioorganic & Medicinal Chemistry, 20(18), 5705-5719. Link

  • GPCR Signaling: Weis, W. I., & Kobilka, B. K. (2018). The Molecular Basis of G Protein–Coupled Receptor Activation. Annual Review of Biochemistry, 87, 897–919. Link

Protocols & Analytical Methods

Method

Application Note: High-Throughput 5-HT₂A Receptor Radioligand Binding Assay for Pyrazole Piperazine Derivatives

Introduction & Biological Context Pyrazole piperazines represent a highly versatile pharmacophore in modern neuropharmacology, frequently investigated for their modulatory effects on serotonin (5-hydroxytryptamine, 5-HT)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Pyrazole piperazines represent a highly versatile pharmacophore in modern neuropharmacology, frequently investigated for their modulatory effects on serotonin (5-hydroxytryptamine, 5-HT) receptors. The piperazine ring provides a basic nitrogen crucial for anchoring to the conserved aspartate residue (Asp3.32) in the orthosteric binding pocket of aminergic G protein-coupled receptors (GPCRs), while the pyrazole moiety facilitates critical hydrogen bonding and


 stacking interactions.

Among the 5-HT receptor family, the 5-HT₂A receptor is a primary target for pyrazole piperazine derivatives, which often act as antagonists or inverse agonists. Modulating 5-HT₂A is a validated therapeutic strategy for treating schizophrenia, depression, and anxiety, as well as mitigating the extrapyramidal side effects of classical antipsychotics[1].

This application note details a robust, self-validating high-throughput screening (HTS) protocol for evaluating the binding affinity (


) of novel pyrazole piperazines at the human 5-HT₂A receptor using competitive radioligand displacement.

G Ligand Pyrazole Piperazine (Antagonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Blocks Agonist Serotonin (5-HT) (Agonist) Agonist->Receptor Activates Gq Gq/11 Protein Receptor->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Binds ER Receptors PKC PKC Activation DAG->PKC Co-activates Ca->PKC Co-activates

Figure 1: 5-HT₂A Gq-coupled signaling pathway and antagonist blockade mechanism.

Assay Principle & Mechanistic Causality

The assay relies on the competitive displacement of a tritiated radioligand by the unlabeled pyrazole piperazine test compound.

Radioligand Selection: [³H]Ketanserin is the gold-standard radioligand for 5-HT₂A antagonist binding assays due to its high affinity (


 nM) and rapid equilibration kinetics[2]. Alternatively, [³H]MDL 100907 can be used for sub-nanomolar selectivity without the need for secondary blocking agents[3].

Membrane Matrix: The assay utilizes membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human 5-HT₂A receptor. Recombinant membranes are preferred over native rat frontal cortex tissue to eliminate off-target binding (e.g., [³H]Ketanserin's known cross-reactivity with


-adrenergic receptors), thereby ensuring the assay is a self-validating system for 5-HT₂A specificity[4].

Filtration Dynamics: The separation of bound from free radioligand is achieved using 96-well MAFB microfilter plates containing GF/B glass fiber filters. GF/B filters are explicitly chosen over GF/C filters because their specific thickness and pore size yield significantly lower non-specific binding (NSB) for lipophilic radioligands[2].

Materials & Reagents

  • Receptor Source: Human 5-HT₂A CHO-K1 cell membranes (typically 50–70 µg protein/well)[2].

  • Radioligand: [³H]Ketanserin (Specific Activity: ~60-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4 at 37°C), supplemented with 4 mM CaCl₂, and 0.1% Ascorbic Acid (to prevent ligand oxidation).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

  • NSB Control: 10 µM Mianserin or 10 µM unlabeled Ketanserin.

  • Consumables: 96-well GF/B filter plates, 0.5% Polyethyleneimine (PEI), Scintillation cocktail (e.g., Betaplate Scint or MicroScint-20).

Step-by-Step Experimental Protocol

Phase 1: Preparation & Pre-treatment
  • Filter Plate Pre-soaking: Pre-soak the 96-well GF/B filter plates with 0.5% PEI for at least 2 hours at room temperature.

    • Causality: PEI is a cationic polymer that neutralizes the negatively charged silanol groups on the glass fibers. This step is critical; it reduces the non-specific binding of the positively charged radioligand to the filter matrix by up to 50%, drastically improving the signal-to-noise ratio[2].

  • Membrane Thawing: Rapidly thaw the CHO-K1 5-HT₂A membranes at 37°C, then immediately transfer to ice. Homogenize briefly using a Dounce homogenizer or syringe to ensure a uniform suspension, and dilute in Assay Buffer to achieve 70 µg protein per 50 µL.

Phase 2: Assay Assembly (200 µL Total Volume)

Assemble the assay in a standard 96-well polypropylene plate on ice to prevent premature association:

  • Buffer / Compound: Add 100 µL of Assay Buffer containing the pyrazole piperazine test compounds (serially diluted from 10⁻⁵ M to 10⁻¹¹ M).

    • Self-Validation Check: Dedicate at least 3 wells for Total Binding (TB) (vehicle only, no competitor) and 3 wells for Non-Specific Binding (NSB) (10 µM unlabeled Ketanserin).

  • Radioligand: Add 50 µL of[³H]Ketanserin (final assay concentration

    
     0.5 nM, which should be slightly below its 
    
    
    
    to ensure high sensitivity to competitive displacement).
  • Membranes: Initiate the reaction by adding 50 µL of the membrane suspension.

Phase 3: Incubation & Termination
  • Incubation: Seal the plate and incubate at 37°C for 20 minutes (or 25°C for 60 minutes) with gentle orbital shaking.

    • Causality: Receptor-radioligand equilibration for [³H]Ketanserin at concentrations <0.05 nM requires ~20 minutes at physiological temperatures[2].

  • Filtration: Transfer the reaction mixture to the PEI-treated GF/B filter plate using a 96-well cell harvester. Apply vacuum to rapidly filter the contents.

  • Washing: Immediately wash the filters three times with 300 µL of ice-cold Wash Buffer.

    • Causality: The ice-cold temperature slows the dissociation rate (

      
      ) of the bound radioligand, trapping the receptor-ligand complexes on the filter while unbound ligand is washed away.
      
Phase 4: Detection
  • Drying & Cocktail: Dry the filter plates at 50°C for 2 hours. Remove the plastic underdrain (which increases counting efficiency by ~39%[2]) and add 40 µL of scintillation cocktail per well.

  • Measurement: Read the plate on a microplate scintillation counter (e.g., MicroBeta PLUS) for 1 minute per well to quantify Tritium disintegrations per minute (DPM/CPM).

Workflow Prep 1. Reagent & Plate Prep (0.5% PEI Soak, Membrane Thaw) Incubation 2. 96-Well Plate Incubation (37°C for 20 min, 200 µL Vol) Prep->Incubation Filtration 3. Vacuum Filtration (GF/B Filters via Cell Harvester) Incubation->Filtration Washing 4. Rapid Washing (3x 300 µL Ice-cold Tris-HCl) Filtration->Washing Detection 5. Scintillation Counting (MicroBeta Counter) Washing->Detection Analysis 6. Data Analysis (IC50 & Ki Calculation) Detection->Analysis

Figure 2: Step-by-step workflow for the 96-well radioligand binding assay.

Data Analysis & Assay Validation

Calculation of Specific Binding

Specific binding is calculated by subtracting the mean NSB CPM from the Total Binding CPM. The percentage of specific binding for each concentration of the pyrazole piperazine is calculated as:



Determination of and

Plot the


 Specific Binding against the log concentration of the test compound. Use non-linear regression (four-parameter logistic equation) to determine the 

. Convert the

to the absolute inhibition constant (

) using the Cheng-Prusoff equation :

Where

is the concentration of [³H]Ketanserin used in the assay, and

is the dissociation constant of[³H]Ketanserin determined via prior saturation binding experiments.
HTS Validation (Z'-Factor)

To validate the assay for high-throughput screening of pyrazole piperazine libraries, calculate the Z'-factor:



A robust assay must yield a 

.

Quantitative Reference Data

To ensure the assay is performing correctly, reference compounds should be run in parallel. The table below summarizes the typical pharmacological profiles and


 values of standard 5-HT₂A ligands.
CompoundPharmacological ProfileTarget ReceptorTypical

(nM)
Radioligand Used
Ketanserin Antagonist5-HT₂A0.75 - 1.1[³H]Ketanserin
MDL 100907 Highly Selective Antagonist5-HT₂A0.36 - 0.56[³H]MDL 100907
Nefazodone Antagonist (SNDRI)5-HT₂A7.1[³H]Ketanserin
Risperidone Atypical Antipsychotic5-HT₂A0.4[³H]Ketanserin
DOI Agonist5-HT₂A0.27 - 0.4[¹²⁵I]DOI

Note: Pyrazole piperazine derivatives acting as atypical antipsychotics typically exhibit


 values in the 0.5 to 15 nM range, similar to Risperidone and Nefazodone.

References

  • Title: [³H]MDL 100907: a novel selective 5-HT2A receptor ligand.
  • Title: Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates.
  • Title: Human Cortical Serotonin 2A Receptor Occupancy by Psilocybin Measured Using [11C]MDL 100907 Dynamic PET and a Resting-State fMRI-Based Brain Parcellation.
  • Title: Nefazodone hydrochloride, 5-HT2A antagonist.
  • Title: Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography.

Sources

Application

In Vitro Metabolic Stability Assessment of 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine

Application Note & Standard Operating Procedure (SOP) Abstract & Scientific Context This application note details the protocol for assessing the in vitro metabolic stability of 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine (he...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Operating Procedure (SOP)

Abstract & Scientific Context

This application note details the protocol for assessing the in vitro metabolic stability of 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine (hereafter referred to as PP-Py ). This molecule represents a critical pharmacophore found in various bioactive classes, including DPP-4 inhibitors (e.g., Teneligliptin intermediates) and GPCR modulators (serotonin/dopamine ligands).

The piperazine moiety is a known "metabolic soft spot," susceptible to N-oxidation and ring opening, while the pyrazole ring often undergoes N-glucuronidation. Quantifying the intrinsic clearance (


) and identifying primary metabolites are essential steps in lead optimization to improve oral bioavailability and half-life.

Experimental Design Strategy

Test System Selection[1]
  • Primary System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Rationale: HLMs contain the highest concentration of Cytochrome P450 (CYP) enzymes, which are the primary drivers of Phase I metabolism (oxidation) expected for the phenyl-piperazine scaffold.

  • Secondary System (Optional): S9 Fraction or Hepatocytes if Phase II conjugation (Glucuronidation of the pyrazole nitrogen) is suspected to be the dominant clearance pathway.

Critical Parameters
  • Substrate Concentration: 1 µM. (Selected to remain below

    
    , ensuring first-order kinetics for accurate 
    
    
    
    estimation).
  • Protein Concentration: 0.5 mg/mL in the final incubation.

  • Cofactor: NADPH (Regenerating system or pre-formulated solution).

  • Time Points: 0, 5, 15, 30, 45, and 60 minutes.

Workflow Visualization

The following diagram outlines the logical flow from incubation to data extraction.

MetabolicWorkflow Start Compound Preparation (1 µM in Buffer) Incubation Microsomal Incubation (37°C, NADPH, HLM) Start->Incubation Initiate Quenching Reaction Quenching (Ice-cold ACN + IS) Incubation->Quenching At t=0, 5...60 min Centrifugation Centrifugation (4000g, 20 min, 4°C) Quenching->Centrifugation Analysis LC-MS/MS Analysis (MRM Mode) Centrifugation->Analysis Supernatant DataProc Data Processing (Peak Area Ratio vs Time) Analysis->DataProc Result Calculation (t1/2, CLint) DataProc->Result

Figure 1: Step-by-step workflow for microsomal stability assessment.

Detailed Protocol: Microsomal Stability Assay

Materials & Reagents[1][2][3][4]
  • Test Compound: PP-Py (10 mM stock in DMSO).

  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH (10 mM stock in buffer) or NADPH Regenerating System (Glucose-6-phosphate + G6PDH + NADP+).

  • Quenching Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol at 100 nM).

Step-by-Step Procedure

Step 1: Preparation of Incubation Mixture

  • Thaw HLMs on ice.[1]

  • Prepare a 2x Enzyme/Buffer Mix : Dilute HLMs to 1.0 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

  • Prepare a 2x Substrate/Cofactor Mix :

    • Dilute PP-Py stock to 2 µM in Phosphate Buffer (Ensure DMSO < 0.1% final).

    • Add NADPH to a concentration of 2 mM (Final assay conc will be 1 mM).

Step 2: Pre-Incubation

  • Aliquot 30 µL of the 2x Enzyme/Buffer Mix into a 96-well plate.

  • Pre-incubate the plate at 37°C for 5 minutes to equilibrate temperature.

Step 3: Reaction Initiation

  • Add 30 µL of the 2x Substrate/Cofactor Mix to the enzyme wells.

    • Final Volume: 60 µL.

    • Final Conc: 0.5 mg/mL Protein, 1 µM PP-Py, 1 mM NADPH.

  • Start timer immediately.

Step 4: Sampling & Quenching

  • At each time point (0, 5, 15, 30, 45, 60 min), remove the specific wells or transfer 50 µL of incubate.

  • Immediately add 150 µL of Quenching Solution (Ice-cold ACN + IS).

  • Vortex for 1 minute to ensure complete protein precipitation.

Step 5: Sample Preparation for Analysis

  • Centrifuge the quenched plate at 4,000 x g for 20 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a fresh analysis plate.

  • Dilute with 100 µL of HPLC-grade water (to reduce solvent strength for initial LC focusing).

Analytical Method (LC-MS/MS)

Given the structure (basic piperazine nitrogen), Positive Electrospray Ionization (ESI+) is required.

Chromatographic Conditions[2][6][7][8]
  • Column: C18 Reverse Phase (e.g., Waters XSelect CSH C18, 2.1 x 50 mm, 2.5 µm). Note: CSH (Charged Surface Hybrid) columns provide better peak shape for basic compounds like piperazines.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.5 mL/min.

Mass Spectrometry Settings (Generic Triple Quad)
  • Source: ESI Positive.[2]

  • MRM Transition (Parent):

    • Precursor: [M+H]+ (Calc MW ~228.13

      
       m/z 229.1).
      
    • Product Ions: Optimization required. Likely fragments include the phenyl-pyrazole moiety (cleavage of piperazine).[3][4]

  • Internal Standard: Monitor appropriate transition for Tolbutamide or Propranolol.

Data Analysis & Calculations

Determination of Half-Life ( )[8]
  • Plot ln(% Remaining) on the y-axis vs. Time (min) on the x-axis.

  • Determine the slope (

    
    ) of the linear regression.
    
    
    
    
Intrinsic Clearance ( )

Calculate the in vitro intrinsic clearance normalized to microsomal protein:



To scale to in vivo human clearance (Hepatic):



  • Scaling Factor (Human): 45 mg microsomal protein/g liver

    
     20 g liver/kg body weight.
    

Metabolic Pathway Prediction

Understanding the degradation route is as important as the rate. For PP-Py, the following pathways are mechanistically predicted:

MetabolicPathways Parent Parent Compound (PP-Py) M1 M1: Piperazine N-Oxide (+16 Da) Parent->M1 CYP450 / FMO (N-Oxidation) M2 M2: Phenyl Hydroxylation (+16 Da) Parent->M2 CYP450 (Aromatic OH) M3 M3: Pyrazole N-Glucuronide (+176 Da) (Requires UDPGA) Parent->M3 UGTs (Phase II) M4 M4: Piperazine Ring Opening (+32 Da / Cleavage) Parent->M4 CYP450 (Oxidative Dealkylation)

Figure 2: Predicted metabolic pathways for 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine. Note: M3 requires S9 or Hepatocytes supplemented with UDPGA.

Expert Insight on Structure-Activity Relationships (SAR)
  • Piperazine Liability: Unsubstituted piperazines are highly susceptible to metabolism. If

    
     is too high, consider blocking the distal nitrogen (e.g., methylation) or adding steric bulk (gem-dimethyl) to the ring.
    
  • Pyrazole Stability: The pyrazole ring is generally stable to oxidation but is a prime target for Phase II conjugation (Glucuronidation). If using only Microsomes (Phase I), you may underestimate total clearance. Recommendation: Verify stability in Hepatocytes if Microsomal stability appears artificially high.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for metabolic stability protocols).
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • PubChem. (n.d.).[5] 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (Teneligliptin Intermediate).[6][7] National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • Fajemiroye, J. O., et al. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester.[8][3][9] Pharmacology Biochemistry and Behavior, 102(3), 377-383. Link

Sources

Method

High-Efficiency Suzuki-Miyaura Cross-Coupling for Pyrazole-Phenyl Motifs: A Comprehensive Application Note

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Validated Protocol Guide Strategic Context & Mechanistic Causality The Suzuki-Miyaura cross-coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Validated Protocol Guide

Strategic Context & Mechanistic Causality

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds with remarkable functional group tolerance[1]. In drug discovery, the pyrazole-phenyl motif is a highly privileged scaffold, frequently found in kinase inhibitors, COX-2 inhibitors, and neuroactive agents.

However, coupling halopyrazoles with phenylboronic acids presents unique mechanistic hurdles. The primary challenge is the "N-H Penalty" . Unprotected, nitrogen-rich heterocycles like pyrazoles possess relatively acidic N-H protons and lone pairs that can directly coordinate to the palladium center[2]. This coordination forms stable, off-cycle palladium-azole complexes, effectively poisoning the catalyst and halting the catalytic cycle prior to transmetalation[2].

To overcome this, chemists traditionally employed protecting groups (e.g., Boc, SEM, THP). However, recent advancements in ligand design—specifically the use of bulky, electron-rich phosphines (like XPhos or SPhos) or specialized Pyridine-Pyrazole/Pd(II) complexes—allow for the direct coupling of unprotected pyrazoles by sterically preventing off-cycle N-H coordination[2][3].

The Catalytic Workflow and Inhibition Pathway

The following diagram illustrates the standard catalytic cycle alongside the N-H inhibition pathway that must be mitigated through proper ligand and condition selection.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Halopyrazole) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Transmetalation (Phenylboronic Acid) PdII->TransMet Base Activation Poison Catalyst Poisoning (N-H Coordination) PdII->Poison Unprotected Pyrazole PdII_ArAr Pd(II) Diaryl Ar-Pd-Ar' TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Pyrazole-Phenyl Product RedElim->Product Poison->PdII Bulky Ligand Rescue

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting N-H pyrazole inhibition and ligand rescue.

Quantitative Parameter Optimization

Selecting the correct catalyst, base, and solvent system is entirely dependent on the electronic and steric nature of the pyrazole substrate. The table below synthesizes field-proven conditions for various pyrazole substrates.

Table 1: Comparative Analysis of Suzuki Coupling Conditions for Pyrazole Motifs

Pyrazole SubstrateCoupling PartnerCatalyst SystemBase / SolventTemp / TimeYieldRef
4-Iodo-1-methylpyrazole Phenylboronic acidPd(PPh₃)₄ (2 mol%)Na₂CO₃ / DME:H₂OMW 120 °C, 5 min24–85%[4]
Unprotected Pyrazole Phenylboronic acidPd Precatalyst P1 (1 mol%)K₃PO₄ / Dioxane:H₂O60 °C, 5–8 h>90%[2]
4-Bromopyrazole Phenylboronic acidPyridine-Pyrazole/Pd(II)KOH / EtOH:H₂OMW 120 °C, 2 min>95%[3]
Aminobromopyrazole Aryl boronic acidPd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O90 °C, 12 h75–92%[5]

Data Interpretation & Causality:

  • Halogen Selection: For aminopyrazoles, bromides and chlorides are vastly superior to iodides. While C-I bonds undergo faster oxidative addition, iodopyrazoles are highly susceptible to competitive dehalogenation (protodemetalation) under basic Suzuki conditions[5].

  • Microwave (MW) vs. Thermal: MW irradiation in aqueous media (e.g., EtOH/H₂O) rapidly overcomes the activation energy barrier for sterically hindered substrates, reducing reaction times from hours to minutes and minimizing the protodeboronation of the boronic acid[3][4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In-process analytical checkpoints are included to ensure the mechanistic integrity of the reaction at every phase.

Protocol A: Microwave-Assisted Aqueous Coupling of Unprotected Pyrazoles

Optimized for rapid throughput and high atom-economy using environmentally benign solvents[3].

Materials:

  • 4-Bromo-1H-pyrazole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • KOH (2.0 mmol)

  • Pyridine-Pyrazole/Pd(II) complex or Pd(dppf)Cl₂ (0.001 to 0.02 mmol)

  • EtOH / Deionized H₂O (1:1 v/v, 2 mL)

Step-by-Step Methodology:

  • Reagent Charging: In a 10 mL microwave-safe vial, combine the halopyrazole, phenylboronic acid, and the palladium catalyst.

    • Causality: Solid reagents are mixed prior to solvent addition to ensure uniform suspension and to prevent the catalyst from clumping, which reduces the active surface area for the initial oxidative addition[1].

  • Solvent & Base Addition: Add 1 mL of EtOH and 1 mL of an aqueous KOH solution.

    • Causality: Water is not merely a green solvent; it is mechanistically required to hydrate the phenylboronic acid, forming the reactive trialkylhydroxyborate anion

      
      . This anionic species undergoes transmetalation significantly faster than the neutral boronic acid[3].
      
  • Degassing (Critical Step): Seal the vial with a Teflon septum and sparge with Argon for 5 minutes.

    • Causality: Oxygen insertion into the Pd(0) species forms a peroxo-palladium complex. This triggers the homocoupling of phenylboronic acid (yielding biphenyl impurities) and depletes the coupling partner[5].

  • Microwave Irradiation: Place the vial in the microwave reactor. Ramp the temperature to 120 °C (60 W) and hold for 2 to 5 minutes[3][4].

    • Self-Validation Checkpoint 1: Upon completion, the solution should transition from a pale suspension to a dark, homogeneous mixture. The appearance of a heavy silver/black mirror on the glass indicates premature catalyst degradation (Pd-black formation).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and wash with brine (2 x 5 mL). Extract the organic layer, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Self-Validation Checkpoint 2 (TLC): Spot the crude mixture against the starting halopyrazole. Phenylboronic acid will streak strongly under UV (254 nm) or stain with KMnO₄. Complete disappearance of the halopyrazole spot validates full conversion.

Protocol B: Thermal Coupling of Halogenated Aminopyrazoles

Optimized for sensitive substrates prone to dehalogenation[5].

Materials:

  • 4-Bromo-1H-pyrazol-3-amine (1.0 mmol)

  • Aryl boronic acid (1.1 mmol)

  • Pd(PPh₃)₄ or Pd-NHC precatalyst (5 mol%)

  • Na₂CO₃ or K₂CO₃ (2.5 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the aminobromopyrazole, boronic acid, and base.

    • Causality: Bromopyrazoles are specifically chosen over iodopyrazoles here. The free amino group increases electron density on the pyrazole ring, making the C-I bond highly prone to reductive dehalogenation before transmetalation can occur[5].

  • Solvent Addition: Add the Dioxane/H₂O mixture. Subject the flask to three freeze-pump-thaw cycles.

  • Catalyst Addition: Backfill with Argon and quickly add the Pd(PPh₃)₄ catalyst under a positive stream of inert gas.

    • Causality: Pd(PPh₃)₄ is highly sensitive to oxidation. Adding it after degassing the solvent prevents immediate degradation of the Pd(0) active species[1].

  • Reaction: Heat the mixture to 90 °C for 6 to 12 hours under vigorous stirring.

  • Purification: Filter the crude mixture through a short pad of Celite to remove palladium residues, concentrate, and purify via silica gel flash chromatography.

Troubleshooting & Analytical Validation

  • Issue: High levels of biphenyl (Homocoupling).

    • Root Cause: Oxygen ingress or excessive base.

    • Correction: Ensure rigorous degassing. Reduce the base equivalents or switch from KOH to a milder base like K₂CO₃ or K₃PO₄[3][5].

  • Issue: Incomplete conversion with intact halopyrazole remaining.

    • Root Cause: Protodeboronation of the boronic acid or catalyst poisoning by the pyrazole N-H[2].

    • Correction: Increase the equivalents of phenylboronic acid to 1.5 eq. If using an unprotected pyrazole, switch to a bulkier ligand system (e.g., XPhos or Precatalyst P1) to prevent N-H coordination to the palladium center[2].

  • Issue: Formation of dehalogenated pyrazole (Reduction).

    • Root Cause: Beta-hydride elimination from the solvent or protodemetalation.

    • Correction: Switch the starting material from an iodopyrazole to a bromopyrazole or chloropyrazole[5].

References

  • BenchChem Technical Support Team. "Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7bZ-G1RZ6eQ4QPYlpqRlU2vcNoARHpMy8NrY6EeE4gZUSakox_Zdsr46CRZlntmAepy7kP1K1DXEmHBqJL5kzJtP5527_cjjGl6R3Y1-SpL72_Ixm0SLjRWHE5NwGYfWdQyOIbNvfYHxDURPfnJK7Gbkd97_gsPohLzGo_bkHMWaNve6cb5c8rfVQ7SUoM0XbadTmSuUTgDD8SJ3RdI07N_RKRFJJHQ==]
  • "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." NIH/PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqtLrHyAVTaDTZI6Mvko3SnT5w8K2v69KqBQQlELBdhrpcvQr-eAexQDo5UFEGjAvVUvnec1vPlshCMpd0Wgmd1ZK_IdYRDmiJT-bfemx935qvBG7kAfVrKDhuaKhAWtnWxyahEeqaSLjuSQ==]
  • "An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media." NIH/PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpFYnjqLJD8G5PGZFH0Ou5F0QGlonSQpwm1-C_w12eSxwh3Ks8LpiZ-lhJpf26yfIIUL7yhOVbWLFtUpQDG7uu57LweYHSe5qirvl2fQvTHKwr_FCsohnjrUgdtufj_v4_pcrx51co6xqWPg==]
  • "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." rhhz.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiaLYciEYSv084bNKPlFeNzSYHvEOkuzITz84tBhHKUpfIqIfpA58oagF7gUJ2RWAq9v1RXOw75Vt1aKwN2S8RSXgtKLxRZ7113K3lzxDL1NHgnSuTr_I25GtDIBSze5luzf4=]
  • "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." ACS Publications.[https://vertexaisearch.cloud.google.

Sources

Application

Application Note: Solubility &amp; Handling of 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine for Cell Culture

Abstract & Physicochemical Context The compound 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine represents a classic "Lipophilic Base" scaffold common in kinase inhibitors and serotonin (5-HT) receptor ligands. Its structure fea...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Physicochemical Context

The compound 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine represents a classic "Lipophilic Base" scaffold common in kinase inhibitors and serotonin (5-HT) receptor ligands. Its structure features a basic secondary amine (piperazine) linked to a lipophilic aromatic system (phenyl-pyrazole).

Successful application in cell culture requires navigating a critical solubility paradox: the molecule is highly soluble in organic solvents (DMSO) but prone to rapid precipitation ("crashing out") upon dilution into aqueous culture media. This guide provides a standardized, self-validating protocol to ensure bioavailability and prevent experimental artifacts caused by micro-precipitation.

Key Chemical Properties (Estimated)
PropertyValue / CharacteristicImplication for Protocol
Molecular Weight ~304.3 g/mol 10 mM Stock ≈ 3.04 mg/mL
LogP (Lipophilicity) ~2.0 – 3.0 (Predicted)Moderate lipophilicity; requires organic co-solvent.
pKa (Piperazine NH) ~9.8 (Basic)Critical: Solubility is pH-dependent. High solubility in acidic buffers; risk of precipitation in pH 7.4 media.
H-Bond Donors Pyrazole NH, Piperazine NHPotential for aggregation in non-polar environments.

Core Directive: The Solubility Decision Matrix

Before weighing any powder, you must determine the Salt Form of your batch. This dictates the solvation strategy.

SolubilityMatrix Start Identify Compound Form IsSalt Is it a Salt? (HCl, Acetate, etc.) Start->IsSalt IsBase Is it a Free Base? Start->IsBase SaltPath High Aqueous Solubility potential BUT acidic nature may buffer media IsSalt->SaltPath BasePath High Lipophilicity Prone to 'Oiling Out' in media IsBase->BasePath ActionSalt Dissolve in DMSO (Preferred) or Water (Risk of hydrolysis) SaltPath->ActionSalt ActionBase MUST dissolve in 100% DMSO Do not use aqueous buffers for stock BasePath->ActionBase

Figure 1: Decision matrix for initial solvent selection based on compound salt form.

Protocol 1: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable, sterile master stock solution. Constraint: Avoid freeze-thaw cycles which promote crystal nucleation.

Materials
  • Compound: 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine (Solid).

  • Solvent: DMSO, Cell Culture Grade (Sigma-Aldrich or equivalent), anhydrous (≥99.9%).

  • Vessels: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene tubes for 100% DMSO storage.

Step-by-Step Methodology
  • Calculations:

    • Target Concentration: 10 mM (Standard for HTS and cell assays).

    • Formula:

      
      
      
    • Example: To make 1 mL of 10 mM stock (MW ≈ 304.3): Weigh 3.04 mg .

  • Solvation (The "Wetting" Technique):

    • Weigh the powder into the amber vial.[1]

    • Add 50% of the calculated DMSO volume first.

    • Vortex vigorously for 30 seconds.

    • Observation: If the solution is clear, add the remaining DMSO. If turbid, sonicate in a water bath at 37°C for 5–10 minutes.

    • Why? Adding solvent in two stages prevents the formation of a "gum" at the bottom of the vial, common with piperazine bases.

  • Sterilization (Optional but Recommended):

    • DMSO is bacteriostatic, but fungal spores can survive.

    • Filter through a 0.2 µm PTFE or Nylon syringe filter .

    • Warning: Do NOT use Cellulose Acetate (CA) filters; DMSO dissolves them.

  • Storage:

    • Aliquot into single-use volumes (e.g., 50 µL) to prevent hydration of DMSO (DMSO is hygroscopic; water uptake reduces solubility).

    • Store at -20°C (short term) or -80°C (long term).

Protocol 2: The "Sandwich" Dilution Method for Cell Culture

The Challenge: Directly adding 100% DMSO stock to cell media often causes local high concentrations, leading to immediate precipitation (visible as a milky cloud). The Solution: Step-down dilution.

DMSO Tolerance Limits[2][3]
  • Standard Cell Lines (HeLa, HEK293): Max 0.5% v/v DMSO.

  • Sensitive Primary Cells/Neurons: Max 0.1% v/v DMSO.

  • Target: We aim for 0.1% final DMSO concentration.

Workflow

To achieve a final assay concentration of 10 µM (with 0.1% DMSO):

  • Step 1: Intermediate Dilution (100x Concentrate)

    • Prepare a 10 mM Master Stock (in 100% DMSO).

    • Dilute this stock 1:10 in 100% DMSO (NOT water) to create a 1 mM Working Stock.

    • Result: 1 mM compound in 100% DMSO.

  • Step 2: Final Dosing (1:1000 Dilution)

    • Add 1 µL of the 1 mM Working Stock to 1000 µL (1 mL) of pre-warmed Cell Culture Media.

    • Technique: Vortex the media while adding the DMSO dropwise.

    • Result:1 µM final compound concentration, 0.1% DMSO.

Experimental Design for Dose-Response (Graphviz)

SerialDilution cluster_0 Critical: Keep in DMSO Phase MasterStock Master Stock 10 mM (100% DMSO) WorkingStock Working Stock 100 µM (100% DMSO) MasterStock->WorkingStock 1:100 Dilution in DMSO FinalWell Assay Well 100 nM Compound 0.1% DMSO WorkingStock->FinalWell 1 µL into 1000 µL (1:1000 Dilution) Media Culture Media (Pre-warmed 37°C) Media->FinalWell

Figure 2: Serial dilution workflow maintaining the compound in DMSO until the final large-volume dilution step.

Troubleshooting & Validation (Self-Validating Systems)

Validation 1: The Turbidity Check (Nephelometry)

Before treating cells, validate that the compound is truly soluble at the final concentration.

  • Prepare a "Dummy Plate" with media + compound (no cells).

  • Incubate at 37°C for 2 hours.

  • Measure Absorbance at 600 nm or turbidity .

  • Pass Criteria: OD600 must be identical to the Vehicle Control (DMSO only). If OD600 is elevated, micro-crystals have formed.

Validation 2: The "Crystal Shock" Microscope Check

Piperazine derivatives often form needle-like crystals in PBS.

  • Place the dosing solution under a phase-contrast microscope (10x or 20x).

  • Look for birefringent (glowing) specks.

  • Correction: If crystals are seen, reduce the working concentration or add a solubilizing agent like Cyclodextrin (HP-β-CD) (if compatible with your assay).

References

  • DMSO Toxicity & Limits

    • Galvao, J., et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO." Archives of Toxicology.

    • Standard: 0.1% v/v is the widely accepted No-Observed-Adverse-Effect Level (NOAEL) for most mammalian cell lines.
  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Piperazine/Pyrazole Scaffold Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperazine derivatives.

    • Context: Provides pKa and LogP data for structural analogs like 1-phenylpiperazine.
  • General Cell Culture Guidelines

    • ATCC (American Type Culture Collection). "Animal Cell Culture Guide - Cryopreservation and Thawing."

Sources

Method

Application Note: Pharmacokinetic Profiling of 1-(4-1H-pyrazol-5-ylphenyl)-piperazine (PP-PZ)

This Application Note is designed for drug discovery scientists and DMPK (Drug Metabolism and Pharmacokinetics) professionals. It details the pharmacokinetic (PK) characterization of 1-(4-1H-pyrazol-5-ylphenyl)-piperazin...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for drug discovery scientists and DMPK (Drug Metabolism and Pharmacokinetics) professionals. It details the pharmacokinetic (PK) characterization of 1-(4-1H-pyrazol-5-ylphenyl)-piperazine (hereafter referred to as PP-PZ ), a privileged scaffold often investigated for CNS indications (specifically 5-HT/Dopamine receptor modulation) and kinase inhibition.

Introduction & Compound Logic

The molecule PP-PZ represents a classic "privileged structure" in medicinal chemistry. It combines a basic piperazine tail (providing solubility and receptor interaction via the protonated nitrogen) with a lipophilic biaryl core (phenyl-pyrazole) that facilitates hydrophobic pocket binding.

From a PK perspective, this molecule behaves as a Cationic Amphiphilic Drug (CAD) .

  • The Challenge: The piperazine ring (pKa ~9.8) ensures the molecule is >99% ionized at physiological pH (7.4). This aids solubility but hinders passive membrane permeability and creates a risk for lysosomal trapping (high Volume of Distribution,

    
    ).
    
  • The Goal: The profiling strategy must distinguish between "good" retention (tissue penetration) and "bad" retention (phospholipidosis/accumulation) while optimizing oral bioavailability (%F).

Physicochemical Profiling (The "Go/No-Go" Gate)

Before biological testing, the fundamental properties must be mapped to calibrate the assay conditions.

PropertyValue/PredictionImpact on Protocol
pKa (Basic) ~9.8 (Piperazine NH)Critical: Bioanalysis requires high pH buffers or ion-pairing agents to prevent peak tailing.
pKa (Acidic) ~14.0 (Pyrazole NH)Negligible ionization at physiological pH.
LogD (pH 7.4) ~1.5 – 2.5Moderate lipophilicity. Good candidate for oral dosing if permeability is sufficient.
Solubility High in 0.1N HCl; Low in PBSProtocol Adjustment: Formulation for in vivo dosing must use an acidified vehicle (e.g., Citrate buffer pH 4.0) or cyclodextrins.

Bioanalytical Method Development (LC-MS/MS)

Trustworthiness Check: A PK study is only as good as the assay measuring it. Piperazines are notorious for severe peak tailing on C18 columns due to interaction with residual silanols.

Optimized LC-MS/MS Protocol

System: Agilent 6495 Triple Quad or Sciex 6500+. Ionization: ESI Positive Mode (M+H)⁺.

Chromatography Strategy: Do not use standard acidic mobile phases alone. You must suppress the ionization of the secondary amine during chromatography or use a column designed for bases.

  • Column: Waters XBridge BEH C18 XP (2.5 µm, 2.1 x 50 mm) — Why? High pH stability.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Logic: At pH 10, the piperazine is deprotonated (neutral), significantly improving peak shape and sensitivity.

MRM Transitions (Indicative):

  • Precursor: m/z ~305.2 (Calculated MW + H⁺)

  • Quantifier Product: m/z ~85.1 (Piperazine ring fragment)

  • Qualifier Product: m/z ~221.1 (Phenyl-Pyrazole core)

In Vitro ADME Protocols

These assays predict the "mechanistic" fate of PP-PZ before animal use.

A. Metabolic Stability (Microsomal Clearance)

The pyrazole and phenyl rings are susceptible to oxidation, while the piperazine is a target for N-oxidation or glucuronidation.

Protocol:

  • System: Pooled Liver Microsomes (Human/Rat/Mouse) at 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system.

  • Substrate Conc: 1 µM (Low concentration to ensure linear kinetics).

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Calculation: Plot ln(% remaining) vs. time to derive

    
     and 
    
    
    
    .
B. Permeability & Efflux (Caco-2)

Because PP-PZ is a CNS-targeted scaffold, P-glycoprotein (P-gp) efflux is a major risk.

Protocol:

  • Cells: Caco-2 monolayers (21-day culture).

  • Setup: Apical to Basolateral (A-B) and Basolateral to Apical (B-A).

  • Inhibitor Check: Run with and without Verapamil (P-gp inhibitor).

  • Success Criteria:

    • 
       cm/s = High Permeability.
      
    • Efflux Ratio (

      
      ) > 2.0 indicates active efflux.
      

In Vivo Pharmacokinetic Study (Rat)

This is the definitive test for Bioavailability (%F) and Half-life (


).
Study Design
  • Species: Sprague-Dawley Rats (Male, n=3 per arm), cannulated (jugular vein).

  • Fasting: Overnight fasting is required to normalize absorption.

Formulation Strategy (Crucial for PP-PZ)
  • IV Vehicle: 5% DMSO + 10% Solutol HS15 + 85% Saline. (Avoid precipitation upon injection).

  • PO Vehicle: 0.1 M Citrate Buffer (pH 4.0). Why? The basic piperazine needs an acidic environment to dissolve before entering the small intestine.

Dosing Regimen
GroupRouteDose (mg/kg)Sampling Timepoints (h)
A IV Bolus1.00.083, 0.25, 0.5, 1, 2, 4, 8, 24
B Oral (PO)5.00.25, 0.5, 1, 2, 4, 8, 24
Data Analysis

Calculate non-compartmental parameters using Phoenix WinNonlin or PKsolver:

  • AUC (0-inf): Total exposure.

  • Cmax / Tmax: Absorption peak and rate.

  • Vss (Volume of Distribution at Steady State): If

    
     L/kg (total body water), it confirms extensive tissue distribution (typical for piperazines).
    
  • %F (Bioavailability):

    
    .
    

Visualization of Workflows

The following diagrams illustrate the metabolic fate and the decision tree for this compound class.

Diagram 1: Predicted Metabolic Pathways

PP-PZ metabolism is dominated by CYP450 oxidation and Phase II conjugation.

MetabolicPathway Parent PP-PZ (Parent) M1 N-Oxide (Piperazine) Parent->M1 FMO / CYP M2 Hydroxylated (Phenyl Ring) Parent->M2 CYP2D6 / 3A4 M3 N-Glucuronide (Direct Conjugation) Parent->M3 UGT M4 Cleaved (N-Dealkylation) Parent->M4 CYP3A4 (Minor) Excretion Excretion M2->Excretion Biliary Excretion Biliary Excretion M3->Biliary Excretion

Caption: Predicted Phase I and II metabolic pathways for PP-PZ. CYP-mediated hydroxylation and FMO-mediated N-oxidation are primary clearance routes.

Diagram 2: PK Go/No-Go Decision Tree

This workflow ensures resources are not wasted on compounds with poor "druggability."

PK_Workflow Start Synthesize PP-PZ Solubility Solubility Check (pH 7.4 vs pH 4.0) Start->Solubility Microsomes Microsomal Stability (Human/Rat) Solubility->Microsomes Decision1 Cl_int < 50 µL/min/mg? Microsomes->Decision1 Permeability Caco-2 Permeability (Efflux Ratio) Decision2 Efflux < 2.0? Permeability->Decision2 Decision1->Permeability Yes Redesign Structural Redesign (Block Metabolic Hotspots) Decision1->Redesign No (Unstable) InVivo Rat PK Study (IV/PO) Decision2->InVivo Yes Decision2->Redesign No (P-gp Substrate)

Caption: Step-wise ADME screening funnel. Compounds failing microsomal stability or showing high efflux are routed for chemical optimization before in vivo testing.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • FDA Guidance for Industry (2018). Bioanalytical Method Validation M10. Focus on LC-MS/MS requirements for NCEs.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][2]

  • Hitchcock, S. A., & Pennington, L. D. (2006). Structure−Brain Exposure Relationships. Journal of Medicinal Chemistry. (Context for Piperazine/CNS penetration).

Sources

Application

Application Note: Advanced Synthesis and Integration of Key Intermediates in Teneligliptin Manufacturing

Target Audience: Process Chemists, R&D Scientists, and Pharmaceutical Manufacturing Professionals Document Type: Technical Application Note & Validated Protocols Strategic Route Design & Mechanistic Rationale Teneliglipt...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, R&D Scientists, and Pharmaceutical Manufacturing Professionals Document Type: Technical Application Note & Validated Protocols

Strategic Route Design & Mechanistic Rationale

Teneligliptin is a highly potent, long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of Type 2 Diabetes Mellitus. The molecule is characterized by a unique "J-shaped" conformation, driven by a central chiral pyrrolidine core flanked by a thiazolidine ring and a pyrazolylpiperazine moiety. The commercial viability and purity profile of Teneligliptin 2.5 hydrobromide hydrate depend heavily on the efficient, stereoselective synthesis of its key intermediates[1].

Disconnection Strategy & Causality in Reagent Selection

The retrosynthetic analysis of Teneligliptin reveals two primary convergent fragments:

  • Fragment A: 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

  • Fragment B: A functionalized chiral pyrrolidine-thiazolidine core.

Evolution of Fragment A Synthesis: Early synthetic routes (e.g., US7074794) utilized diketene to synthesize the piperazine intermediate. However, diketene presents severe handling hazards, instability at scale, and requires highly toxic phosphorus oxychloride (POCl₃) for subsequent cyclization[1][2]. Modern optimized protocols replace diketene with ethyl acetoacetate or similar stable equivalents, followed by cyclization with phenylhydrazine, yielding a highly pure intermediate while bypassing hazardous reagents[3].

Mechanistic Pathways for Convergent Coupling: For the critical coupling of Fragment A and Fragment B, two distinct mechanistic pathways are utilized in modern process chemistry:

  • Reductive Amination (The Industry Standard): This route involves the condensation of Fragment A with 3-[(2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidin-2-ylcarbonyl]thiazolidine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Causality: NaBH(OAc)₃ is preferred over sodium cyanoborohydride due to its lower toxicity and superior chemoselectivity; it rapidly reduces the transient iminium ion without reducing the unreacted 4-oxopyrrolidine ketone, thereby minimizing the formation of the undesired 4-hydroxypyrrolidine byproduct[4].

  • S_N2 Nucleophilic Substitution (The Stereospecific Alternative): An alternative route involves the activation of a (2S,4R)-4-hydroxyproline derivative into a highly reactive nosylate (4-nitrobenzenesulfonate). Causality: The subsequent S_N2 displacement by the pyrazolylpiperazine ensures complete stereochemical inversion to the required (4S) configuration. This completely bypasses the unstable 4-oxo intermediate and provides exceptional stereocontrol[5].

Process Flow Visualization

G FragA Fragment A 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine Coupling Reductive Amination NaBH(OAc)3, THF/Toluene FragA->Coupling FragB Fragment B 3-[(2S)-1-(Boc)-4-oxopyrrolidin-2-ylcarbonyl]thiazolidine FragB->Coupling Protected Boc-Protected Teneligliptin Intermediate III Coupling->Protected Deprotect Deprotection & Salt Formation HBr, Methanol/Isopropanol Protected->Deprotect API Teneligliptin 2.5 HBr Hydrate (API) Deprotect->API

Convergent synthetic workflow for Teneligliptin highlighting key intermediate coupling.

Detailed Experimental Protocols

The following protocols outline the reductive amination pathway, incorporating self-validating in-process controls (IPCs) to ensure trustworthiness and reproducibility.

Protocol A: Convergent Coupling via Reductive Amination

Objective: Synthesize Boc-protected Teneligliptin (Intermediate III) with high chemoselectivity.

  • Preparation of the Reaction Matrix: In a clean, dry reactor under nitrogen, charge 1.0 equivalent of 3-[(2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidin-2-ylcarbonyl]thiazolidine (Fragment B) and 1.05 equivalents of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (Fragment A).

  • Solvent Addition: Suspend the reactants in a mixed solvent system of Tetrahydrofuran (THF) and Toluene (1:1 v/v, 10 volumes). Causality: This specific solvent mixture provides optimal solubility for the intermediates while facilitating the azeotropic removal of water if required, and aids in downstream phase separation[4].

  • Imine Formation: Stir the mixture at 20–25 °C for 2 hours. Self-Validation Check: Pull an aliquot for HPLC analysis. Proceed only when the ketone peak (Fragment B) is reduced by >80%, indicating successful imine/enamine equilibrium.

  • Reduction: Cool the reactor to 0–5 °C. Portion-wise, add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃) over 45 minutes to control the mild exotherm.

  • Completion & Quench: Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by slowly adding 5 volumes of 10% aqueous sodium bicarbonate (NaHCO₃) to neutralize the acetic acid byproduct.

  • Phase Separation: Allow the layers to settle. Extract the aqueous layer twice with Toluene. Combine the organic layers and wash with brine. Self-Validation Check: The organic layer should be clear and slightly yellow. Evaporate the solvent under reduced pressure to yield Intermediate III as a crude solid, which can be taken directly to the next step[1].

Protocol B: Global Deprotection and API Crystallization

Objective: Cleave the N-Boc protecting group and isolate Teneligliptin as the thermodynamically stable 2.5 hydrobromide hydrate.

  • Dissolution: Dissolve crude Intermediate III in Methanol (12 volumes) and heat gently to 40 °C until a clear solution is achieved[4].

  • Deprotection & Salt Formation: Slowly add 5.0 equivalents of concentrated aqueous Hydrobromic acid (48% HBr). Causality: The aqueous HBr serves a dual purpose: it acts as a strong acid to rapidly cleave the tert-butoxycarbonyl (Boc) group (generating isobutylene and CO₂ gas) and provides the counterion and hydration sphere necessary to precipitate the desired 2.5 HBr hydrate polymorph[2].

  • Maturation: Stir the reaction mixture at 40 °C for 2 hours. Self-Validation Check: Monitor gas evolution; cessation of bubbling indicates the completion of Boc deprotection. Confirm via TLC (Eluent: DCM/MeOH 9:1).

  • Crystallization: Concentrate the mixture under reduced pressure to remove 50% of the methanol. Add Isopropanol (anti-solvent) dropwise until turbidity persists. Cool the mixture to 15–20 °C at a rate of 5 °C/hour to promote controlled crystal growth[2].

  • Isolation: Filter the resultant slurry, wash the filter cake with cold Isopropanol, and dry under vacuum at 45 °C until the water content (by Karl Fischer titration) stabilizes between 4.5% and 5.5%, confirming the hydrate stoichiometry[1].

Quantitative Data & Quality Metrics

The table below summarizes the comparative metrics between the two primary coupling strategies utilized in Teneligliptin intermediate synthesis.

MetricReductive Amination RouteS_N2 Nosylate Displacement Route
Key Pyrrolidine Intermediate 4-oxopyrrolidine derivative(2S,4R)-4-nosyloxyproline derivative
Coupling Reagent NaBH(OAc)₃K₂CO₃ / DIPEA (Base promoted)
Stereochemical Control Diastereoselective (Favors 4S)Stereospecific (Complete inversion to 4S)
Primary Impurity Risk 4-hydroxypyrrolidine (over-reduction)Elimination byproducts (alkene formation)
Typical Step Yield 85 – 90%78 – 82%
API Purity (Post-Crystallization) > 99.5%> 99.8%
Industrial Scalability Excellent (Standard reactors)Good (Requires strict anhydrous conditions)
References

1.[1] WO2015173779A1 - Process for the preparation of teneligliptin and its novel intermediates - Google Patents. google.com. 2.[2] WO2014041560A2 - Process for the preparation of teneligliptin - Google Patents. google.com. 3.[4] CN105294673A - Teneligliptin synthesis method - Google Patents. google.com. 4.[3] A New Process For The Preparation Of 1 (3 Methyl 1 Phenyl 1 H Pyrazol 5 Yl) Piperazine, Teneligliptin And Its Salt - Quickcompany. quickcompany.in. 5.[5] Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC. nih.gov.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine

Ticket ID: PYR-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Executive Summary The synthesis of 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine (and its tautom...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting

Executive Summary

The synthesis of 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine (and its tautomer, the 3-yl isomer) often suffers from two main bottlenecks: regiochemical ambiguity during pyrazole formation and polymerization/side-reactions involving the secondary amine of the piperazine ring.

While direct metal-catalyzed coupling (Buchwald-Hartwig) is possible, the highest fidelity route for scale-up and purity involves the Linear Construction Strategy using a Boc-protected intermediate. This guide prioritizes the linear route for yield stability but provides troubleshooting for direct coupling where applicable.

Module 1: Route Selection & Strategy

Q: Which synthetic pathway offers the highest reproducible yield?

A: The Linear Construction Route with Boc-Protection is the industry "Gold Standard" for this scaffold.

While direct coupling (Route B) seems shorter, it often fails due to the amphoteric nature of the pyrazole and catalyst poisoning. The Linear Route builds the pyrazole ring on the phenyl scaffold, ensuring 100% conversion of the costly aryl core.

FeatureRoute A: Linear Construction (Recommended) Route B: Buchwald-Hartwig Coupling
Mechanism SNAr

Claisen

Cyclization
Pd-Catalyzed C-N Bond Formation
Key Intermediate Enaminone (Enamine-ketone)4-(1H-pyrazol-5-yl)halobenzene
Yield Potential High (>85% cumulative)Moderate (40-65% variable)
Main Risk Polymerization if Piperazine is unprotectedCatalyst poisoning by Pyrazole NH
Scalability Excellent (Kilogram scale proven)Poor (Requires expensive ligands)

Module 2: The "Gold Standard" Protocol (Linear Route)

Workflow Diagram

(Visualizing the critical Boc-protection strategy to prevent side reactions)

G Start 4-Fluoroacetophenone Step1 Step 1: SNAr (w/ N-Boc-Piperazine) Start->Step1 K2CO3, DMSO, 100°C Inter1 Intermediate A: 4-(N-Boc-pip)acetophenone Step1->Inter1 Step2 Step 2: DMF-DMA Condensation Inter1->Step2 Reflux, Toluene Inter2 Intermediate B: Enaminone Step2->Inter2 Dark Red Solid Step3 Step 3: Hydrazine Cyclization Inter2->Step3 N2H4·H2O, EtOH Inter3 Intermediate C: N-Boc-Pyrazolyl Product Step3->Inter3 Step4 Step 4: Acid Deprotection Inter3->Step4 HCl/MeOH Final Final Product: 1-(4-(1H-pyrazol-5-yl) phenyl)piperazine Step4->Final

Caption: Optimized Linear Construction Route. Note the critical use of N-Boc-Piperazine to prevent DMF-DMA interference in Step 2.

Detailed Protocol & Troubleshooting
Step 1: Introduction of Piperazine (SNAr)
  • Reagents: 4-Fluoroacetophenone (1.0 eq), N-Boc-Piperazine (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMSO (High solubility, fast rate) or DMF.

  • Conditions: 100°C, 12-16 h.

  • Critical Check: Do NOT use free piperazine here. If you use free piperazine, you will get a mixture of mono- and bis-arylated products, and the free amine will react in Step 2.

Step 2: Enaminone Formation (The Yield Killer)
  • Reagents: Intermediate A (1.0 eq), DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (3.0 - 5.0 eq).

  • Solvent: Toluene (allows azeotropic removal of methanol) or neat.

  • Troubleshooting Q&A:

    • Q: My reaction stalled at 70% conversion.

      • A: Methanol is a byproduct that inhibits the reaction. Use a Dean-Stark trap or an open reflux condenser with a steady stream of nitrogen to drive off methanol. Add fresh DMF-DMA (1.0 eq) after 6 hours.

    • Q: The product is oil/sticky.

      • A: Enaminones are often lipophilic. Triturate with cold hexanes or diethyl ether to induce crystallization. The solid should be dark yellow/orange.

Step 3: Pyrazole Cyclization
  • Reagents: Enaminone (1.0 eq), Hydrazine Hydrate (2.0 eq).

  • Solvent: Ethanol or Methanol.[1][2]

  • Troubleshooting Q&A:

    • Q: I see multiple spots on TLC.

      • A: This is likely the regioisomers if you used a substituted hydrazine (e.g., methylhydrazine). With hydrazine hydrate (

        
        ), the "spots" might be tautomers (3-yl vs 5-yl), which will merge upon isolation.
        
    • Q: Yield is low (<50%).

      • A: Check your hydrazine source. Old hydrazine hydrate absorbs

        
         from air. Use a fresh bottle. Also, ensure the reaction is not  acidic; hydrazine requires a neutral/slightly basic medium to act as a nucleophile.
        
Step 4: Deprotection
  • Reagents: 4M HCl in Dioxane or MeOH.

  • Workup: The product will precipitate as the HCl salt. This is the cleanest form for storage.

Module 3: Troubleshooting the "Direct Coupling" (Buchwald) Route

If you must use the Buchwald-Hartwig route (e.g., you already have 4-bromo-1H-pyrazole), follow these corrections.

Q: Why is my catalyst dying (turning black immediately)?

A: The free NH on the pyrazole and the piperazine are poisoning the Palladium.

  • Fix: You must use a base that deprotonates the pyrazole NH first (forming the pyrazolate anion, which protects the N), OR use a protecting group (Trityl or THP) on the pyrazole.

  • Recommended System:

    • Catalyst:

      
       (1 mol%) + XPhos  or BrettPhos  (ligands optimized for secondary amines).
      
    • Base: LiHMDS (Lithium Hexamethyldisilazide) - strong enough to deprotonate the pyrazole NH prevents catalyst coordination.

    • Order of Addition: Mix Pyrazole + Base first, stir 10 mins, then add Catalyst + Piperazine.

Module 4: Purification & Isolation of the Amphoteric Product

The final product, 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine , behaves like a zwitterion in certain pH ranges.

IssueCauseSolution
Product stuck in Aqueous layer At pH < 9, piperazine is protonated (

). At pH > 11, pyrazole is deprotonated (

).
Adjust pH to exactly 9.5 - 10.0 . At this isoelectric point, the molecule is most neutral (Free Base) and extractable into DCM/IPA (3:1 mixture).
Pd Residue (Black specks) Palladium trapped by pyrazole nitrogens.Use a scavenger resin (e.g., SiliaMetS® Thiol ) or wash the organic layer with 10% aqueous L-Cysteine solution.
Oily Final Product Trace solvents/impurities.[2][3]Convert to the Dihydrochloride salt . Dissolve free base in minimal EtOH, add conc. HCl dropwise. The salt crystallizes readily and is stable.

References

  • Vertex Pharmaceuticals. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.[4][5][6] WO2015063709A1. Link

  • Organic Syntheses. (2013). Synthesis of 3,5-Disubstituted Pyrazoles via Enaminone Intermediates. Org.[1][2][3][7][8][9][10][11] Synth. 2013, 90, 240-250. Link

  • BenchChem Technical Guides. (2025). Solubility and Stability of Phenylpiperazine Derivatives.[1]Link

  • WuXi AppTec. (2024). Optimization of Buchwald-Hartwig Couplings for Nitrogen Heterocycles.Link

  • Menegatti, R. et al. (2019). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol.[12] ResearchGate. Link

Sources

Optimization

Purification of 1-(4-1H-pyrazol-5-ylphenyl)-piperazine regioisomers

Technical Support Center: Pyrazole-Piperazine Scaffold Purification Part 1: Diagnostic & Strategy (The "Triage")[1] Before initiating any purification protocol, it is critical to define the nature of the "isomers" you ar...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole-Piperazine Scaffold Purification

Part 1: Diagnostic & Strategy (The "Triage")[1]

Before initiating any purification protocol, it is critical to define the nature of the "isomers" you are observing. In the synthesis of 1-(4-(1H-pyrazol-5-yl)phenyl)-piperazine , confusion often arises between tautomers (dynamic equilibrium) and true regioisomers (stable structural isomers).[1]

The "Regioisomer" Trap: Are you chasing a ghost?

If your target molecule contains a 1H-pyrazole (unsubstituted nitrogen), you must understand that the 3-substituted and 5-substituted forms are tautomers , not separable regioisomers.[1]

  • The Equilibrium: In solution, 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine rapidly interconverts with 1-(4-(1H-pyrazol-3-yl)phenyl)piperazine.[1]

  • The Symptom: You may see "split" or broad peaks in NMR (especially in DMSO-

    
    ) or peak tailing/splitting in HPLC under neutral conditions.[1]
    
  • The Verdict: You cannot purify one from the other; they are the same molecule.

  • The Exception: True regioisomers exist only if:

    • The pyrazole nitrogen is protected/substituted (e.g., N-methyl, N-Boc, N-THP).[1]

    • The piperazine is attached to a different position on the phenyl ring (e.g., ortho- vs. para-substitution).[1]

Use the flowchart below to determine your purification strategy:

PurificationStrategy Start Start: Identification of Impurity/Isomer CheckN Is the Pyrazole Nitrogen substituted? (e.g., -CH3, -Boc, -THP) Start->CheckN YesSub Yes (N-Substituted) CheckN->YesSub Protected/Alkylated NoSub No (1H-Free Base) CheckN->NoSub Unprotected Regio True Regioisomers Exist (1,3- vs 1,5- isomers) YesSub->Regio Tautomer Annular Tautomerism (3-yl and 5-yl are identical) NoSub->Tautomer Action1 Protocol A: Silica Flash Chromatography (Gradient Elution) Regio->Action1 Separable by SiO2 Action2 Protocol B: High pH Prep-HPLC (Collapse Tautomers) Tautomer->Action2 Purify as single peak Action3 Protocol C: Recrystallization (EtOH/H2O) Tautomer->Action3 Final Polish

Figure 1: Decision matrix for distinguishing between stable regioisomers (requiring separation) and tautomers (requiring unified elution conditions).

Part 2: Troubleshooting Guides & FAQs

Issue 1: "I see two distinct spots on TLC or peaks in HPLC for my 1H-pyrazole product."

Diagnosis: This is likely tautomer separation on silica or protonation states , not true isomerism. The acidic silica surface can slow down the proton transfer, momentarily resolving the tautomers, or the basic piperazine is interacting with silanols. The Fix:

  • For TLC: Add 1-2% Triethylamine (TEA) or

    
     to your eluent.[1] This ensures the molecule stays in a single ionization state and accelerates tautomeric exchange, merging the spots.
    
  • For HPLC: Switch to a High pH method (pH 9.5-10 using Ammonium Bicarbonate or Ammonium Hydroxide).[1] This deprotonates the pyrazole (pKa ~14) and suppresses the piperazine ammonium formation, resulting in a sharp, single peak.

Issue 2: "My product streaks/tails heavily during Flash Chromatography."

Diagnosis: The secondary amine of the piperazine is interacting strongly with the acidic silanols of the stationary phase. The Fix:

  • Option A (Standard Silica): Pre-wash the column with eluent containing 1% TEA. Run the purification with DCM:MeOH:NH3 (aq) (e.g., 90:9:1).

  • Option B (Amine-Functionalized Silica): Use NH2-capped silica cartridges.[1] These neutralize the surface acidity and prevent streaking without needing mobile phase modifiers.

Issue 3: "I need to separate the N-protected regioisomers (1,3- vs 1,5-) before deprotection."

Diagnosis: If you are at the precursor stage (e.g., N-THP or N-Benzyl), these are stable regioisomers with different polarities.[1] The Fix:

  • The 1,5-isomer (more sterically crowded) is typically less polar and elutes first on normal phase silica.[1]

  • The 1,3-isomer (planar, less crowded) is typically more polar and elutes second.[1]

  • Solvent System: Hexane:Ethyl Acetate is usually sufficient. A shallow gradient (e.g., 0% to 40% EtOAc) is recommended to resolve the close-running spots.

Part 3: Experimental Protocols

These protocols are designed for the 1H-pyrazole final product, assuming the "regioisomer" issue is actually a purification challenge of the amphoteric scaffold.

Protocol A: High-pH Preparative HPLC (Recommended)

Best for: Final purity polishing and merging tautomeric peaks.[1]

ParameterSettingRationale
Column C18 Hybrid (e.g., XBridge BEH C18)Must withstand pH > 10.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)Basic pH suppresses piperazine ionization (

) and pyrazole acidity.[1]
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier.[1]
Gradient 5% B to 60% B over 20 minAdjust based on lipophilicity.
Detection UV @ 254 nmPyrazole-phenyl conjugation absorbs strongly here.[1]

Procedure:

  • Dissolve crude material in DMSO:MeOH (1:1).[1]

  • Inject onto the Prep-HPLC system.

  • Collect the major peak. Note: At pH 10, the 3-yl and 5-yl tautomers exchange so rapidly they appear as one symmetrical peak.[1]

  • Lyophilize fractions immediately to remove volatile ammonium salts.

Protocol B: Recrystallization (Scalable)

Best for: Removing synthesis byproducts (e.g., uncyclized hydrazones).[1]

Solvent System: Ethanol / Water (9:1).

  • Dissolution: Suspend the crude solid in Ethanol (10 mL/g). Heat to reflux (

    
    ).[1]
    
  • Titration: If the solid does not dissolve, add Water dropwise through the condenser until a clear solution is obtained at reflux.

  • Cooling: Allow the solution to cool slowly to room temperature with stirring. Then cool to

    
     in an ice bath.
    
  • Filtration: Filter the off-white crystals and wash with cold Ethanol.

  • Validation: Verify purity via HPLC. If "regioisomer" peaks persist, run a NOESY NMR :

    • True Regioisomers: Will show distinct cross-peaks between the N-substituent and the phenyl ring protons.

    • Tautomers: Will show exchange peaks (EXSY) or averaged signals.

Part 4: Scientific Rationale & Mechanism

The structural ambiguity of 3(5)-substituted pyrazoles is a classic problem in heterocyclic chemistry.

  • Annular Tautomerism: The proton on the pyrazole nitrogen hops between N1 and N2.[2] This process is solvent-dependent.[1] In hydrogen-bond accepting solvents (DMSO, Acetone), the equilibrium shifts, often broadening NMR signals [1, 3].[1]

  • Synthesis Origin: If the product was synthesized via the reaction of 4-(piperazin-1-yl)phenylhydrazine with a 1,3-dielectrophile (e.g., enaminone), the regioselectivity is determined by the initial nucleophilic attack.[1] However, once the ring closes and aromatizes to the 1H-pyrazole, the "memory" of the attack position is lost due to tautomerism [2].

  • Piperazine Interference: The basic piperazine nitrogen can form internal hydrogen bonds with the pyrazole NH (if geometry permits) or intermolecular salts, complicating separation. Keeping the pH high (free base form) breaks these interactions.

Figure 2: The 3(5)-annular tautomerism equilibrium. Attempts to separate these "isomers" in the 1H-form are futile.

References

  • Alkorta, I., et al. (2019).[1][3] "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups." Molecules, 24(14), 2661.[1]

  • Fustero, S., et al. (2008).[1] "Regioselective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles." Journal of Organic Chemistry, 73(9), 3523–3529.[1]

  • Claramunt, R. M., et al. (2006).[1] "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (NMR and X-Ray) Study." Journal of the Chemical Society, Perkin Transactions 2.

  • BenchChem Technical Support. (2025). "General HPLC Purification Protocols for Phenylpiperazine Derivatives."

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 1-(4-1H-pyrazol-5-ylphenyl)-piperazine in Aqueous Buffers

Welcome to the Technical Support Center. This specialized portal is designed for researchers, formulators, and drug development professionals encountering aqueous solubility bottlenecks with 1-(4-1H-pyrazol-5-ylphenyl)-p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This specialized portal is designed for researchers, formulators, and drug development professionals encountering aqueous solubility bottlenecks with 1-(4-1H-pyrazol-5-ylphenyl)-piperazine and its structural analogs.

Below, we deconstruct the physicochemical causality behind these precipitation events and provide field-proven, self-validating protocols to rescue your in vitro assays and in vivo dosing formulations.

Physicochemical Profiling: The Causality of Precipitation

To solve a solubility issue, one must first understand the molecular forces driving it. 1-(4-1H-pyrazol-5-ylphenyl)-piperazine is a structurally bipolar molecule:

  • The Basic Headgroup: The secondary amine of the piperazine ring has a pKa of approximately 8.7 to 9.0[1]. At a physiological pH of 7.4, this nitrogen is predominantly protonated (>95%), which theoretically should confer good aqueous solubility.

  • The Lipophilic Tail: The phenyl-pyrazole core is highly planar and hydrophobic. The pyrazole ring itself is amphoteric, but in neutral conditions, it remains un-ionized (pKa ~7.3 for core deprotonation in similar scaffolds)[2].

The Le Chatelier Precipitation Cascade: Why does the compound crash out of pH 7.4 buffer if 95% of it is ionized? The neutral free-base fraction (the remaining ~5%) is exceptionally insoluble due to strong


 stacking interactions and high crystal lattice energy driven by the planar diaryl system. As this highly lipophilic free base precipitates out of solution, Le Chatelier's principle drives the continuous deprotonation of the dissolved salt to maintain the equilibrium ratio. This results in a cascade of precipitation until the total dissolved concentration drops to sub-micromolar levels.

Diagnostic Formulation Workflow

Use the following decision tree to identify the optimal solubilization strategy based on your experimental constraints.

SolubilityWorkflow Start 1-(4-1H-pyrazol-5-ylphenyl)-piperazine Precipitation in Buffer App Target Application? Start->App InVitro In Vitro Assays (Biochemical / Cell Culture) App->InVitro In vitro InVivo In Vivo Dosing (Animal Models) App->InVivo In vivo DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO pHCheck Can pH be < 6.0? InVivo->pHCheck Dilution Dilute in Assay Buffer (Max 1% DMSO) + 0.1% Tween-20 DMSO->Dilution Acidic Formulate in Citrate/ Acetate Buffer (pH 4.5) pHCheck->Acidic Yes Neutral Require pH 7.4 (Physiological) pHCheck->Neutral No Complex Use 10-20% HP-β-CD or SBE-β-CD Neutral->Complex Cosolvent Co-solvents: 10% DMSO + 40% PEG400 Neutral->Cosolvent

Decision tree for optimizing the aqueous solubility of phenyl-pyrazole piperazine derivatives.

Troubleshooting FAQs

Q1: I diluted my 10 mM DMSO stock into a pH 7.4 assay buffer, and the solution immediately turned cloudy. How can I prevent this in biochemical assays? A1: The cloudiness is caused by rapid nucleation. When the solvent shifts from DMSO to water, the hydrophobic phenyl-pyrazole core aggregates faster than the piperazine ring can hydrate. Correction: Alter your order of addition. Never add the DMSO stock directly to a plain aqueous buffer. Pre-mix your assay buffer with a non-ionic surfactant (e.g., 0.05% Tween-20) or a carrier protein (0.1% BSA). Inject the DMSO stock slowly while vortexing to ensure rapid micellar encapsulation. Keep final DMSO


 1% v/v.

Q2: We need to formulate this compound for intravenous (IV) dosing in mice at 5 mg/kg. It crashes out of standard saline. What is the recommended vehicle? A2: For in vivo dosing where physiological pH (7.4) is strictly required, you must disrupt the hydrophobic interactions of the pyrazole-phenyl moiety. We highly recommend cyclodextrin complexation. Modified cyclodextrins like Hydroxypropyl-


-cyclodextrin (HP-

-CD) or Sulfobutylether-

-cyclodextrin (SBE-

-CD) possess a hydrophobic cavity that dynamically encapsulates the lipophilic diaryl tail, while leaving the protonated piperazine exposed to the aqueous environment[3].

Q3: Can I use co-solvents instead of cyclodextrins for oral (PO) dosing? A3: Yes. A co-solvent system utilizing PEG 400 and Propylene Glycol effectively lowers the dielectric constant of the vehicle, drastically improving the solubility of pyrazole derivatives[4]. A standard starting vehicle for PO dosing is 10% DMSO, 40% PEG 400, and 50% Water.

Q4: Can I just lower the pH of the buffer to dissolve it? A4: Yes, provided your experimental model tolerates acidic vehicles. Dropping the formulation pH to 4.5 using a 50 mM Citrate or Acetate buffer ensures >99.9% protonation of the piperazine ring, converting the molecule entirely into its highly soluble cationic salt form.

Quantitative Formulation Matrix

The table below summarizes the expected solubility limits based on the chosen vehicle system. Use this to select the appropriate formulation for your target concentration.

Vehicle CompositionFinal pHMechanism of SolubilizationExpected Solubility LimitApplication Suitability
100% PBS7.4Intrinsic (Free base + Salt)< 0.05 mg/mLNot recommended
50 mM Acetate Buffer4.5Complete piperazine protonation> 5.0 mg/mLPO Dosing / Tolerant IV
20% (w/v) HP-

-CD in Saline
7.4Hydrophobic cavity encapsulation2.0 - 4.0 mg/mLIV / IP Dosing
10% DMSO + 40% PEG 400 + 50% Water~7.0Dielectric constant reduction> 10.0 mg/mLPO Dosing / Tox Studies
Assay Buffer + 0.1% BSA + 1% DMSO7.4Protein binding / Micellar~ 0.1 mg/mLIn vitro Assays

Self-Validating Experimental Protocols

To ensure scientific integrity, formulations must be self-validating. The following protocol includes a visual and analytical validation step to guarantee you are dosing a true solution, not a fine suspension.

Protocol: Preparation of a 10 mM Cyclodextrin-Based In Vivo Formulation

Objective: Achieve a clear, stable solution of 1-(4-1H-pyrazol-5-ylphenyl)-piperazine at physiological pH using HP-


-CD.

Step-by-Step Methodology:

  • Vehicle Preparation: Weigh 200 mg of HP-

    
    -CD and dissolve it in 1.0 mL of sterile Water for Injection (WFI) to create a 20% (w/v) solution. Vortex until completely clear.
    
  • API Addition: Weigh the required mass of 1-(4-1H-pyrazol-5-ylphenyl)-piperazine (free base) to achieve a 10 mM concentration. Slowly add the solid powder to the HP-

    
    -CD solution.
    
  • Complexation (Thermal/Mechanical): Sonicate the mixture in a water bath at 37°C for 30 to 45 minutes. Causality note: The thermal energy accelerates the dynamic equilibrium of the cyclodextrin cavity encapsulating the phenyl-pyrazole core.

  • pH Adjustment: Check the pH. If it is above 7.5, carefully adjust to 6.8–7.2 using micro-aliquots of 0.1 N HCl. This ensures the exposed piperazine ring remains protonated, maximizing the complex's overall polarity.

  • Self-Validation (Nephelometry/Filtration):

    • Visual Check: Hold the vial against a dark background and shine a laser pointer through it. If the beam path is highly visible (Tyndall effect), nano-suspension aggregates are present.

    • Filtration: Pass the solution through a 0.22 µm PVDF syringe filter. If resistance is high or the concentration drops post-filtration, the compound was not fully complexed.

  • Analytical Confirmation: Dilute a 10 µL aliquot of the filtrate into 990 µL of mobile phase and quantify the exact dissolved concentration via HPLC-UV before proceeding to animal dosing.

References

1.[1] Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbit[7]uril guests. RSC Publishing. 2.[2] Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. RSC Publishing. 3.[4] Solubility Enhancement of Poorly Water Soluble Celecoxib for Parenteral Formulations. International Journal of Pharmaceutical Sciences and Research. 4.[3] Characterization, In Vivo Evaluation and Molecular Modeling of Different Propofol-Cyclodextrin Complexes to Assess Their Drug Delivery Potential at The Blood-Brain Barrier Level. ResearchGate.

Sources

Optimization

Technical Support Center: HPLC of Pyrazole &amp; Piperazine Impurities

Status: Operational Ticket ID: PYR-PIP-LC-001 Lead Scientist: Dr. Aris Thorne, Senior Application Specialist Mission Brief You are likely here because your chromatogram looks like a city skyline in an earthquake: tailing...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PYR-PIP-LC-001 Lead Scientist: Dr. Aris Thorne, Senior Application Specialist

Mission Brief

You are likely here because your chromatogram looks like a city skyline in an earthquake: tailing peaks, shifting retention times, or regioisomers that refuse to separate. Pyrazole and piperazine derivatives present a "perfect storm" for HPLC:

  • Piperazines are highly basic (pKa ~9.8) and polar, leading to silanol interactions (tailing) and void-volume elution.

  • Pyrazoles are weak bases (pKa ~2.5) prone to annular tautomerism, creating regioisomer separation challenges.

  • Detection is difficult because the piperazine ring lacks a strong UV chromophore.[1]

This guide abandons generic advice. We focus on the causality of these failures and provide self-validating protocols to fix them.

Module 1: Method Development Strategy

How do I choose the right mode for these nitrogenous heterocycles?

Do not guess. Use the pKa/LogP Decision Matrix . Piperazine impurities are often too polar for standard C18 methods, while pyrazoles retain well but separate poorly.

The Decision Workflow

MethodSelection Start Start: Analyze Analyte Properties CheckLogP Check LogP & pKa Start->CheckLogP RP_HighPH RP-HPLC (High pH) Col: C18 Hybrid (CSH/XBridge) MP: 10mM NH4HCO3 (pH 10) CheckLogP->RP_HighPH LogP > 0, Basic (Piperazine) RP_LowPH RP-HPLC (Low pH) Col: C18 PFP or Phenyl-Hexyl MP: 0.1% Formic/TFA CheckLogP->RP_LowPH LogP > 0, Weak Base (Pyrazole) HILIC HILIC Mode Col: Amide or Bare Silica MP: ACN/NH4OAc (pH 5.8) CheckLogP->HILIC LogP < -1 (Polar Impurities)

Figure 1: Decision matrix for selecting the chromatographic mode based on analyte polarity and basicity.

Q: Why does my piperazine impurity elute in the void volume on C18?

A: Piperazine is fully protonated (doubly charged) at acidic pH (pH < 4).

  • Mechanism: The ionized amine is extremely hydrophilic. It prefers the aqueous mobile phase over the hydrophobic C18 stationary phase.

  • The Fix: Switch to High pH Reversed-Phase .

    • Protocol: Use a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) that withstands pH 10-11.

    • Buffer: 10mM Ammonium Bicarbonate (pH 10).

    • Result: At pH 10, piperazine (pKa ~9.8) becomes neutral/deprotonated. Hydrophobicity increases, and retention on C18 improves dramatically.

Module 2: Troubleshooting Peak Tailing

Why do my piperazine peaks look like shark fins?

Root Cause Analysis

Tailing in basic compounds is almost always caused by Secondary Silanol Interactions .

  • Silica support has residual silanols (Si-OH).

  • At pH > 3, these silanols ionize (Si-O⁻).

  • Protonated piperazine (NH₂⁺) binds ionically to Si-O⁻, causing drag (tailing).

The "Shark Fin" Solution Protocol

If USP Tailing Factor (


) > 1.5, execute this sequence:
StepActionScientific Rationale
1 Add Ionic Strength Add 10-20 mM Ammonium Formate or Acetate. Salts mask the electrostatic attraction between the amine and silanol.
2 Switch Column Move to a "Charged Surface Hybrid" (CSH) or "End-capped" column. These have a positive surface charge that repels the protonated amine, preventing adsorption.
3 Sacrificial Base Legacy Method (UV Only): Add 5mM Triethylamine (TEA) to the mobile phase. TEA saturates silanols so your analyte doesn't have to. Warning: Do not use TEA with LC-MS; it suppresses ionization.
Module 3: Separation of Pyrazole Regioisomers

My pyrazole N-isomers are co-eluting. How do I separate them?

Pyrazole tautomers (1H-pyrazole) often yield regioisomeric impurities during synthesis (e.g., N1- vs. N2-alkylation). These isomers have identical mass and nearly identical hydrophobicity.

Strategy: The Selectivity Triangle

Standard C18 often fails here because it relies solely on hydrophobicity. You need Shape Selectivity or Pi-Pi Interactions .

Protocol for Isomer Resolution:

  • Change the Stationary Phase:

    • Phenyl-Hexyl / Biphenyl Columns: These interact with the pi-electrons in the pyrazole ring. The electron density differs slightly between regioisomers, allowing separation.

    • PFP (Pentafluorophenyl): Offers strong dipole-dipole interactions, often resolving isomers based on the position of the nitrogen lone pair.

  • Change the Organic Modifier:

    • Switch from Acetonitrile to Methanol . Methanol is a protic solvent and can hydrogen bond with the pyrazole nitrogens, often changing selectivity compared to aprotic acetonitrile.

Module 4: Detection Challenges (The "Invisible" Piperazine)

I injected the sample, but the piperazine peak is missing.

Diagnosis: Piperazine lacks a conjugated pi-system. It has negligible UV absorbance above 220 nm. Pyrazoles absorb well (~250 nm), creating a dynamic range issue.

Visualization of Detection Limits

Detection Analyte Piperazine Impurity UV_High UV @ 254nm (No Signal) Analyte->UV_High UV_Low UV @ 205-210nm (High Noise/Drift) Analyte->UV_Low MS LC-MS (ESI+) (High Sensitivity) Analyte->MS CAD CAD/ELSD (Universal) Analyte->CAD

Figure 2: Detector selection guide. Standard UV is often insufficient for piperazine fragments.

Recommended Protocol:

  • Primary: Use LC-MS (ESI+) . Piperazines ionize easily ([M+H]⁺). Use Formic Acid (0.1%) to encourage protonation.

  • Secondary (If no MS): Use 205 nm UV.

    • Constraint: You must use "UV-transparent" buffers. Phosphate and TFA absorb at 205 nm. Use Phosphoric Acid (if < pH 2.5) or Ammonium Acetate (if pH neutral). Avoid Acetone or carboxylates.

FAQ: Rapid Fire Troubleshooting

Q: Can I use TFA for pyrazole separations? A: Yes, but with caution. TFA (0.05% - 0.1%) is excellent for sharpening peaks of basic compounds (ion-pairing effect). However, it suppresses MS signals by up to 50% and can cause retention time drift if the column isn't fully equilibrated.

Q: My retention times are shifting for the pyrazole. Why? A: Pyrazoles are weak bases (pKa ~2.5). If your mobile phase pH is near 2.5, small changes in buffer preparation will cause massive shifts in retention (the analyte oscillates between neutral and charged). Rule: Always work at least 2 pH units away from the pKa. Aim for pH < 1.5 or pH > 4.5.

Q: Should I use HILIC for piperazine? A: Yes, if the piperazine is small and unretained on C18.

  • Column: Amide or Bare Silica.

  • Mobile Phase: 90% Acetonitrile / 10mM Ammonium Acetate (pH 5.8).

  • Mechanism: Water layer forms on the silica; polar piperazine partitions into the water layer.

References
  • McCalley, D. V. (2023). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A.

  • Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note 720001156EN.

  • Gritti, F., & Guiochon, G. (2012). Separation of pyrazole regioisomers using different stationary phases. Journal of Separation Science.

  • Agilent Technologies. (2020). User Guide: Agilent InfinityLab Poroshell 120 Columns for HPLC and UHPLC.

  • Neue, U. D., et al. (2006). Peak tailing and retention behavior of basic compounds on reversed-phase columns. Journal of Chromatography A, 1119(1-2), 11-18.

Sources

Troubleshooting

Optimizing cyclization temperature for pyrazole formation

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in organic chemistry: Optimizing the cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in organic chemistry: Optimizing the cyclization temperature for pyrazole formation .

The synthesis of pyrazoles—particularly via the Knorr condensation of 1,3-dicarbonyl compounds with substituted hydrazines—is highly sensitive to thermal conditions. Temperature dictates not only the rate of the dehydration-cyclization step but also the delicate balance between kinetic and thermodynamic control, which ultimately governs regioselectivity.

Below is an in-depth troubleshooting guide, diagnostic workflow, and self-validating protocol to help you achieve high-yielding, regioselective pyrazole synthesis.

Diagnostic Troubleshooting Workflow

When your pyrazole synthesis fails to meet yield or purity standards, temperature is often the primary variable to investigate. Use the following decision tree to diagnose and correct thermal parameters.

Troubleshooting A Issue: Suboptimal Pyrazole Formation D Symptom: Product Degradation A->D BA BA A->BA B Symptom: Incomplete Reaction E Action: Increase Temp (e.g., 60°C) Overcome Activation Barrier B->E Activation E too high C Symptom: Poor Regioselectivity F Action: Decrease Temp (e.g., RT) Favor Kinetic Control C->F Thermodynamic scrambling G Action: Lower Temp & Monitor Use Milder Conditions D->G Thermal instability BA->C

Troubleshooting workflow for temperature-related pyrazole synthesis issues.

Frequently Asked Questions (FAQs) & Causality

Q1: My pyrazole cyclization is proceeding very slowly or stalling at an intermediate stage. How should I adjust the temperature? A1: The Knorr pyrazole synthesis is a two-step process. The initial nucleophilic attack of the hydrazine onto the carbonyl to form a hydrazone intermediate is typically fast, even at 0 °C. However, the subsequent intramolecular cyclization (dehydration) is often the rate-determining step because it requires overcoming a significant activation energy barrier to achieve proper orbital overlap. Causality: If your reaction stalls, you are likely trapped at the hydrazone stage. Increasing the temperature (optimally to around 60 °C) provides the thermal energy required to drive the dehydration step forward .

Q2: I am using an unsymmetrical 1,3-dicarbonyl compound and getting a nearly 1:1 mixture of regioisomers. Can temperature control improve regioselectivity? A2: Yes, temperature is the master switch between kinetic and thermodynamic control. Causality: At lower temperatures (e.g., room temperature), the reaction is under strict kinetic control . The more nucleophilic nitrogen of the substituted hydrazine attacks the more electrophilic carbonyl carbon, irreversibly locking in the kinetically favored regioisomer. At elevated temperatures (e.g., >90 °C or reflux), the reaction enters thermodynamic control . The reverse reaction (hydrolysis of the intermediate) becomes accessible, allowing the system to equilibrate and form the thermodynamically more stable regioisomer, which often leads to a scrambled mixture . Recent transient flow studies have confirmed these complex, temperature-dependent autocatalytic pathways .

Q3: When I increase the temperature to drive the reaction to completion, my overall yield actually decreases. Why? A3: While heat accelerates cyclization, excessive temperatures (>80–100 °C) trigger competing degradation pathways. Hydrazine precursors can decompose, 1,3-dicarbonyls can polymerize, and the pyrazole product itself may undergo thermal degradation. A temperature-controlled divergent synthesis approach demonstrates that yields typically peak around 60–95 °C (depending on the solvent system) and drop sharply beyond that threshold .

Mechanistic Pathway: Temperature Dependence

Understanding the energy landscape is critical for troubleshooting. The diagram below illustrates how thermal energy dictates the fate of the hydrazone intermediate.

Mechanism A 1,3-Diketone + Hydrazine B Hydrazone Intermediate A->B Fast Nucleophilic Attack C Low Temp (RT) Kinetic Control B->C Lower Activation Energy D High Temp (>60°C) Thermodynamic Control B->D Higher Thermal Energy E Kinetically Favored Regioisomer C->E Irreversible F Thermodynamically Favored Regioisomer D->F Reversible Equilibration E->F Thermal Isomerization

Temperature-dependent mechanistic pathways in Knorr pyrazole synthesis.

Quantitative Data on Temperature Effects

The following table summarizes the typical outcomes of Knorr pyrazole cyclization under varying thermal conditions, synthesizing data from standard optimization studies .

Reaction ConditionTemperature (°C)Avg. Yield (%)Regioisomeric Ratio (A:B)Primary Outcome & Causality
Ethanol, Neutral25 (RT)45%85:15High kinetic selectivity; low yield due to stalled dehydration.
Ethanol, Neutral6088%75:25Optimal balance; sufficient thermal energy for cyclization without degradation.
Ethanol, Neutral95 (Reflux)65%55:45Thermodynamic scrambling; yield drops due to thermal degradation.
Ionic Liquid [4]9595%90:10High yield; ionic solvent stabilizes the transition state, preventing degradation.

Self-Validating Experimental Protocol

To ensure reproducibility and prevent wasted materials, use this self-validating protocol for the synthesis of substituted pyrazoles. Every step includes a mandatory analytical checkpoint to verify the causality of the reaction before proceeding.

Step 1: Kinetically Controlled Hydrazone Formation

  • Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., Ethanol or a fluorinated solvent like HFIP for enhanced selectivity) to a concentration of 0.2 M.

  • Cool the reaction flask to 0 °C using an ice bath.

  • Add the substituted hydrazine (1.1 equiv) dropwise over 10 minutes to prevent localized exothermic spikes.

  • Allow the reaction to warm to Room Temperature (25 °C) and stir for 2 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Analyze the mixture. You should observe the complete disappearance of the hydrazine and the formation of a distinct intermediate spot (the hydrazone). If starting material persists, verify reagent stoichiometry and solvent polarity before applying heat.

Step 2: Thermally Driven Cyclization

  • Once hydrazone formation is confirmed, equip the flask with a reflux condenser.

  • Gradually increase the temperature to 60 °C using an oil bath or heating block.

  • Stir at 60 °C for 4–6 hours.

  • Validation Checkpoint 2 (HPLC): Monitor the conversion of the intermediate to the final pyrazole. If the intermediate persists after 6 hours, increase the temperature in 10 °C increments (up to 80 °C). If degradation peaks appear, immediately quench the reaction.

Step 3: Regioselectivity Verification

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Obtain a crude

    
    H NMR spectrum.
    
  • Validation Checkpoint 3 (NMR Analysis): Integrate the distinct pyrazole C4-H proton shifts (typically between

    
     6.0–7.0 ppm) to quantify the A:B regioisomer ratio. If the ratio is poor (e.g., approaching 1:1), your system experienced thermodynamic scrambling. For the next iteration, lower the cyclization temperature to 40 °C or switch to a fluorinated solvent to stabilize the kinetic pathway.
    

Step 4: Isolation

  • Purify the crude product via flash column chromatography (silica gel, Hexane/Ethyl Acetate gradient) to isolate the pure kinetically favored regioisomer.

References

  • Bourne et al. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." Reaction Chemistry & Engineering, RSC Publishing, 2022.[Link]

  • MDPI. "Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions." Catalysts, 2024.[Link]

Optimization

Technical Support Center: Palladium Removal from Piperazine Derivatives

Current Status: Operational Ticket ID: PD-REM-PIP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Removing palladium (Pd) from piperazine-containing molecules presents...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: PD-REM-PIP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Removing palladium (Pd) from piperazine-containing molecules presents a unique "ligand competition" challenge. Unlike simple hydrocarbons, piperazine derivatives act as Lewis bases , effectively functioning as ligands that stabilize soluble Pd(II) species in solution. Standard filtration (Celite) often fails because the palladium is not colloidal; it is chemically bound to your product.

This guide provides a root-cause analysis and validated protocols to reduce Pd levels below ICH Q3D limits (<10 ppm) without sacrificing yield.

Module 1: Diagnostic & Initial Assessment

User Query: "I filtered my reaction through Celite, but the filtrate is still dark/orange, and ICP-MS shows >500 ppm Pd. Why?"

Diagnosis: You are likely dealing with Homogeneous (Soluble) Palladium . Piperazine nitrogens coordinate with Pd, forming stable complexes (e.g., [Pd(Piperazine)₂Cl₂]). Simple filtration only removes heterogeneous (black, colloidal) Pd(0).

The "Amine Effect" Visualization

The following diagram illustrates why your product is competing with your purification method.

Pd_Competition cluster_legend Mechanism of Failure Pd Palladium (Pd) Complex Pd-Product Complex (Soluble Impurity) Pd->Complex Coordinates (Fast) Pip Piperazine Product (Ligand) Pip->Complex Scav Silica Scavenger (SH/DMT) Waste Pd-Scavenger (Solid Waste) Scav->Waste Complex->Waste Ligand Exchange (Requires Heat/Time)

Caption: The "Ligand Competition" model. Successful removal requires the scavenger to have a higher binding constant (Kf) than the piperazine moiety.

Module 2: Scavenger Selection & Optimization

User Query: "Which scavenger should I use? I tried standard Thiol-silica but it didn't work well."

Technical Recommendation: For secondary amines like piperazine, standard Thiol (Si-SH) scavengers are sometimes insufficient because the Pd-Amine bond is strong. You often need a "chelating" scavenger with higher affinity.

Scavenger Comparison Matrix
Scavenger TypeFunctional GroupBest ForCompatibility with Piperazines
SiliaMetS® Thiol Propylthiol (-SH)Pd(II), Ag, RuGood. Standard first-line choice. Works best if Pd is not tightly bound.
SiliaMetS® DMT DimercaptotriazinePd(0) & Pd(II) Excellent. The triazine ring + thiol groups form a stable chelate, often breaking the Pd-Piperazine bond better than simple thiols.
SiliaMetS® Thiourea ThioureaPd(II)Moderate. Good for cationic Pd species, but can be less effective if the piperazine is bulky.
Activated Carbon N/A (Porous Carbon)All speciesPoor to Fair. High risk of yield loss. Piperazines often adsorb irreversibly to the carbon pores.
Protocol: High-Efficiency Scavenging for Amines

Prerequisites:

  • Solvent: THF, MeOH, or Ethyl Acetate (avoid DMF/DMSO if possible as they also coordinate Pd).

  • Temperature: Essential. Heat is required to overcome the activation energy of ligand exchange.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude piperazine derivative in 10-20 volumes of solvent.

  • Loading: Add SiliaMetS® DMT (or Thiol) at 4-8 equivalents relative to the residual Pd content (not the product weight).

    • Calculation: If you have 1000 ppm Pd, that is ~1 mol% Pd. Use 5-10 mol% scavenger.

    • Rule of Thumb: If Pd content is unknown, use 10% w/w scavenger relative to crude product.

  • Incubation (The Critical Step):

    • Do NOT just stir at room temp.

    • Heat the mixture to 50–60°C for 4–12 hours.

    • Why? The Pd is "comfortable" bound to your piperazine. Heat increases the rate of exchange to the scavenger.

  • Filtration: Cool to room temperature. Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Wash: Wash the filter cake with a polar solvent (MeOH) to desorb any non-specifically bound product.

Module 3: Alternative Workflows (When Scavengers Fail)

User Query: "Scavengers are too expensive for my scale, or they aren't lowering the Pd below 10 ppm. What else can I do?"

Solution: The Aqueous L-Cysteine Wash This is a powerful, cost-effective method specifically for amine products. L-Cysteine is a water-soluble amino acid that binds Pd avidly.

The L-Cysteine Extraction Protocol
  • Organic Phase: Dissolve your product in a water-immiscible solvent (e.g., IPM, Ethyl Acetate, Toluene).

  • Aqueous Phase Preparation: Prepare a 5-10% (w/v) solution of L-Cysteine in water.

    • pH Adjustment: Adjust the aqueous pH to ~7-8 using NaOH.

    • Why? At low pH, your piperazine will protonate and go into the water (loss of product). At pH 7-8, the piperazine stays organic, but the L-Cysteine (zwitterionic) remains aqueous and grabs the Pd.

  • Extraction:

    • Stir the biphasic mixture vigorously at 40-50°C for 1-2 hours.

    • Note: Vigorous stirring is crucial to increase surface area for phase transfer.

  • Separation: Separate layers. The aqueous layer will likely turn dark/yellow (containing the Pd).

  • Repeat: Perform a second wash if necessary.

Module 4: Troubleshooting Decision Tree

User Query: "How do I decide which method to use without wasting sample?"

Use the following logic flow to determine the optimal purification route.

Troubleshooting_Tree Start Start: High Pd Content Solubility Is Product Soluble in Water-Immiscible Solvent? Start->Solubility Scavenger Use Silica Scavenger (DMT or Thiol) Solubility->Scavenger No (Only MeOH/DMF) Wash L-Cysteine Wash (pH controlled) Solubility->Wash Yes (EtOAc/DCM) Check Check Pd Level (ICP-MS) Scavenger->Check Wash->Check Carbon Activated Carbon (Darco KB-B) Carbon->Check Success Pd < 10 ppm Proceed Check->Success Pass Fail Pd > 10 ppm Check->Fail Fail Fail->Carbon Low Cost/High Loss OK? Recryst Crystallization (Risk of inclusion) Fail->Recryst High Purity Needed? Recryst->Check

Caption: Workflow logic for selecting the palladium removal method based on solubility and yield constraints.

FAQ: Common Pitfalls

Q: Can I just use activated charcoal? A: You can, but with piperazines, you risk yield loss . The basic nitrogen interacts with acidic sites on the carbon surface. If you must use carbon, use a grade with low ash content and neutral pH (e.g., Darco KB-B), and limit contact time to <1 hour.

Q: My Pd levels are low (20 ppm), but I need <5 ppm. Crystallization isn't working. A: Crystallization often fails at the "last mile" because the Pd-piperazine complex co-crystallizes with the product (isomorphism). You must break the complex before crystallization. Use a scavenger treatment on the mother liquor or the dissolved crude before the final crystallization step.

Q: Does the oxidation state of Pd matter? A: Yes. Pd(0) (nanoparticles) is harder to grab with simple thiols. SiliaMetS® DMT or adding a mild oxidant (open to air stirring for 1 hour) can help convert Pd(0) to Pd(II), which is easier to chelate.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation.[1] (2019).[2] "Guideline for Elemental Impurities Q3D(R1)." [Link]

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Biotage Technical Guide. Biotage. "Strategies for Metal Removal in Drug Development." [Link]

  • Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 9(2), 198–205. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-(4-1H-pyrazol-5-ylphenyl)-piperazine

Welcome to the Advanced Downstream Processing Support Center. As Application Scientists, we frequently encounter challenges when isolating complex heterocyclic active pharmaceutical ingredient (API) intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Downstream Processing Support Center. As Application Scientists, we frequently encounter challenges when isolating complex heterocyclic active pharmaceutical ingredient (API) intermediates. The compound 1-(4-1H-pyrazol-5-ylphenyl)-piperazine —and its structural analogs, such as the Teneligliptin intermediate 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine—presents unique crystallization hurdles. The presence of multiple hydrogen-bond donors and acceptors (piperazine NH, pyrazole NH/N) combined with conformational flexibility often leads to polymorphism, solvate formation, and phase separation.

This guide provides a self-validating framework for selecting solvent systems, troubleshooting phase separations, and ensuring high-purity crystalline recovery.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the thermodynamically optimal solvent systems for crystallizing pyrazol-phenyl-piperazine derivatives? A1: The selection of a crystallization solvent must balance solubility gradients with the ability to disrupt stable impurity-API interactions. For 1-(4-1H-pyrazol-5-ylphenyl)-piperazine, short-chain alcohols (Methanol, Isopropanol) are highly effective. The hydrogen-bonding capacity of methanol solvates the piperazine moiety at elevated temperatures (60–70°C). Upon controlled cooling, the solubility drops sharply. A mixture of Methanol and tert-Butanol has been shown to be exceptionally effective in yielding high-purity crystalline forms, as demonstrated in related Teneligliptin intermediate processes where HPLC purities of >99% are routinely achieved [1].

Q2: Why does my batch experience "oiling out" instead of forming crystals? A2: Oiling out (Liquid-Liquid Phase Separation, or LLPS) occurs when the supersaturation level exceeds the metastable zone width (MZW) so rapidly that the system separates into a solute-rich liquid phase and a solvent-rich liquid phase, bypassing solid nucleation.

  • Causality: High concentrations of aprotic solvents (e.g., ethyl acetate) or the rapid addition of an anti-solvent (like heptane) force the chemical potential too high. The conformational flexibility of the biphenyl/heterocycle system lowers the melting point, making the liquid phase thermodynamically accessible.

  • Solution: Shift from an anti-solvent crash-out to a seeded cooling crystallization in Isopropanol (IPA). Introduce 1-2% (w/w) seed crystals at the upper boundary of the MZW to lower the activation energy for nucleation.

Q3: How do I purge regioisomer impurities generated during the pyrazole ring formation? A3: Pyrazole synthesis often yields a mixture of 1,3- and 1,5-regioisomers. Because these isomers have similar polarities, standard silica chromatography is inefficient. Crystallization exploits their different crystal lattice energies. Using a Methanol/Water (80:20 v/v) system is recommended. The water increases the polarity of the mother liquor, keeping the slightly more polar regioisomer in solution while the target API intermediate selectively crystallizes due to its highly ordered packing matrix [2].

Part 2: Quantitative Data – Solvent System Performance

Table 1: Thermodynamic and Kinetic Profiling of Crystallization Solvents (Representative data based on pyrazol-phenyl-piperazine analogs)

Solvent SystemRatio (v/v)Solubility @ 25°C (mg/mL)Solubility @ 65°C (mg/mL)Typical Yield (%)Purity (HPLC %)Mechanistic Notes
Methanol / Water 80:2015.2120.585>99.0High polarity purges regioisomers; fast nucleation.
Isopropanol (IPA) 1008.495.088>98.5Slower kinetics; promotes larger, easily filterable crystals.
Ethyl Acetate / Heptane 50:5025.0150.075>97.0High risk of oiling out (LLPS) if cooling >1°C/min.
Methanol / tert-Butanol 50:5018.5110.082>99.5Optimal for controlling solvate/hydrate formation [3].

Part 3: Troubleshooting Guide

Issue 1: High Residual Solvent (Solvate Formation)
  • Symptom: NMR or GC headspace analysis shows persistent solvent peaks (e.g., methanol) even after prolonged vacuum drying at 50°C.

  • Causality: The piperazine NH and pyrazole nitrogen form strong hydrogen bonds with alcohol solvents, incorporating them into the crystal lattice as a stoichiometric solvate rather than surface moisture [4].

  • Resolution: Perform a solvent-slurry conversion. Suspend the solvated crystals in a non-hydrogen-bonding solvent like heptane or methyl tert-butyl ether (MTBE) at 50°C for 4 hours. The thermodynamic drive will collapse the solvate lattice, releasing the alcohol into the bulk solvent and reforming the stable anhydrous polymorph.

Issue 2: Poor Yield During Cooling Crystallization
  • Symptom: Yield is <60% despite reaching 0°C.

  • Causality: The solvent system is too rich in the primary solvent, flattening the solubility curve at lower temperatures.

  • Resolution: Implement a combined Cooling/Anti-solvent protocol. Cool the solution to 20°C, then slowly dose in water (if using methanol) or heptane (if using EtOAc) at a rate of 0.1 bed volumes per minute to force the remaining API out of solution without triggering LLPS.

Part 4: Experimental Protocols

Standard Operating Protocol (SOP): Seeded Cooling Crystallization

This self-validating protocol ensures reproducible particle size distribution and prevents phase separation.

  • Dissolution: Charge 100 g of crude 1-(4-1H-pyrazol-5-ylphenyl)-piperazine into a jacketed reactor. Add 800 mL of Isopropanol (IPA).

  • Heating: Heat the jacket to 75°C with moderate agitation (150 rpm) until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a 1 μm PTFE filter to remove insoluble particulate matter. Return the filtrate to the reactor.

  • Cooling to Metastable Zone: Program the reactor to cool to 55°C at a rate of 1.0°C/min.

  • Seeding (Critical Step): At 55°C, pause cooling. Add 1.0 g of pure 1-(4-1H-pyrazol-5-ylphenyl)-piperazine seed crystals (suspended in 10 mL of IPA). Hold at 55°C for 30 minutes to allow the seed bed to mature and consume supersaturation, preventing secondary nucleation.

  • Controlled Desupersaturation: Resume cooling from 55°C to 5°C at a non-linear (cubic) cooling rate: 0.2°C/min initially, increasing to 0.5°C/min as the bulk crashes out.

  • Isolation: Filter the resulting slurry using a Nutsche filter. Wash the cake with 100 mL of pre-chilled (5°C) IPA.

  • Drying & Validation: Dry under vacuum (50 mbar) at 50°C for 12 hours. Validate the complete removal of IPA via In-Process Control (IPC) NMR.

Part 5: Mechanistic Workflows

CrystallizationPathway Supersaturated Supersaturated Solution (API in Solvent) RapidCooling Rapid Cooling / High Anti-solvent Supersaturated->RapidCooling SlowCooling Controlled Cooling + Seeding Supersaturated->SlowCooling LLPS Liquid-Liquid Phase Separation (Oiling Out) RapidCooling->LLPS Nucleation Heterogeneous Nucleation SlowCooling->Nucleation LLPS->Nucleation Thermal Annealing (Requires Time/Energy) Amorphous Amorphous Solid / Impure Gum LLPS->Amorphous Crystal High-Purity Crystalline API Nucleation->Crystal

Thermodynamic vs. Kinetic pathways in crystallization, highlighting the risk of LLPS.

SolvateRemediation Start Isolated Crystal Cake (Suspected Solvate) Analyze IPC Analysis (GC Headspace / NMR) Start->Analyze Decision Solvent > 5000 ppm? Analyze->Decision Pass Proceed to Packaging Decision->Pass No Fail Initiate Slurry Conversion Decision->Fail Yes Slurry Suspend in MTBE/Heptane at 50°C for 4 hrs Fail->Slurry Filter Re-filter & Dry Slurry->Filter Filter->Analyze Re-test

Self-validating troubleshooting workflow for remediating API solvates via slurry conversion.

References

  • Process for the preparation of teneligliptin and its novel intermediates - Google P
  • Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)
  • Process for preparation of teneligliptin - Google P
  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors - Journal of Medicinal Chemistry (ACS Public
Optimization

Troubleshooting N-alkylation of piperazine with pyrazole halides

To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Troubleshooting Guide: N-Alkylation of Piperazine with Pyrazole Halides Diagnostic Phase: Define Your Reaction Class Before troubles...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Troubleshooting Guide: N-Alkylation of Piperazine with Pyrazole Halides

Diagnostic Phase: Define Your Reaction Class

Before troubleshooting, we must distinguish between two chemically distinct scenarios often conflated under "alkylation." The reactivity profile of "pyrazole halides" depends entirely on the hybridization of the carbon attached to the halogen.

Scenario A: Side-Chain Alkylation (True SN2)

  • Reagents: Piperazine + (Haloalkyl)pyrazole (e.g., 1-(2-chloroethyl)pyrazole or 4-(chloromethyl)pyrazole).

  • Mechanism: Classical Nucleophilic Substitution (SN2).[1]

  • Primary Challenge: Controlling mono- vs. bis-alkylation (selectivity).

Scenario B: Direct Heteroarylation (Cross-Coupling/SNAr)

  • Reagents: Piperazine + Halopyrazole (e.g., 4-bromopyrazole or 3-chloropyrazole).

  • Mechanism: Palladium-catalyzed Buchwald-Hartwig Amination or SNAr (only if highly activated).

  • Primary Challenge: Overcoming the electron-rich nature of the pyrazole ring (reactivity).

Troubleshooting Scenario A: Side-Chain Alkylation (SN2)

Issue 1: "I am getting a mixture of mono- and bis-alkylated piperazine."

  • Root Cause: The secondary amine product (mono-alkylated) is often more nucleophilic than the starting piperazine, leading to a second alkylation event.

  • Solution:

    • Stoichiometric Overload: Use a large excess of piperazine (5–10 equivalents). The statistical probability favors the electrophile encountering unreacted piperazine.

      • Protocol: Dissolve piperazine (10 eq) in MeCN. Add pyrazole halide (1 eq) dropwise at 0°C.

    • Protection Strategy (Recommended): Use N-Boc-piperazine instead of free piperazine. This chemically blocks the second site.

      • Step 1: Alkylation of N-Boc-piperazine.

      • Step 2: Deprotection with TFA/DCM or HCl/Dioxane.

Issue 2: "The reaction is sluggish or stalling."

  • Root Cause: Poor solubility of the piperazine salt or "Finkelstein mismatch" (using a chloride in a non-polar solvent).

  • Solution:

    • Solvent Switch: Move to dipolar aprotic solvents (DMF, DMSO) to solubilize the intermediate salts.

    • Finkelstein Catalyst: Add 10 mol% NaI (Sodium Iodide). This converts the sluggish alkyl chloride into a reactive alkyl iodide in situ.

Troubleshooting Scenario B: Direct Heteroarylation (Ring Coupling)

Issue 3: "I tried refluxing in DMF/K2CO3, but no reaction occurred."

  • Root Cause: Unactivated halopyrazoles (e.g., 4-chloropyrazole) are electron-rich and resist Nucleophilic Aromatic Substitution (SNAr). They lack the electron-withdrawing power to stabilize the Meisenheimer complex.

  • Solution: You must switch to Transition Metal Catalysis . Standard thermal alkylation will not work unless the pyrazole has strong EWGs (e.g., -NO2, -CF3).

Issue 4: "My Buchwald-Hartwig coupling yields are low (<20%)."

  • Root Cause: Pyrazoles are competent ligands. The pyrazole nitrogens (especially if N-H is free) can bind to the Palladium, poisoning the catalyst.

  • Solution:

    • Protect the Pyrazole: Ensure the pyrazole N-H is protected (e.g., THP, SEM, or Methyl) before attempting the coupling. Free N-H pyrazoles are notorious catalyst poisons.

    • Ligand Selection: Use bulky, electron-rich phosphine ligands to outcompete the pyrazole for the Pd center.

      • Recommendation:BrettPhos or RuPhos (for 3rd Gen Precatalysts).

Visual Troubleshooting Workflows

Figure 1: Reaction Pathway Decision Tree

ReactionLogic Start Start: Piperazine + Pyrazole-X CheckHybrid Check Carbon Hybridization of C-X Bond Start->CheckHybrid SP3 sp3 Carbon (Side Chain, e.g., -CH2-Cl) CheckHybrid->SP3 Alkyl Halide SP2 sp2 Carbon (Ring, e.g., 4-Br-Pyrazole) CheckHybrid->SP2 Aryl Halide SN2 Mechanism: SN2 SP3->SN2 Issue_Bis Risk: Bis-alkylation SN2->Issue_Bis Sol_Boc Solution: Use N-Boc-Piperazine or 10eq Excess Piperazine Issue_Bis->Sol_Boc CheckEWG Are there strong EWGs? (NO2, CN, SO2R) SP2->CheckEWG SNAr Mechanism: SNAr (Requires Heat + Base) CheckEWG->SNAr Yes (Activated) Buchwald Mechanism: Buchwald-Hartwig (Requires Pd Catalyst) CheckEWG->Buchwald No (Unactivated) Poison Risk: Catalyst Poisoning by Pyrazole N Buchwald->Poison Sol_Ligand Solution: Use RuPhos/BrettPhos & Protect Pyrazole NH Poison->Sol_Ligand

Caption: Decision logic for selecting the correct synthetic strategy based on electrophile structure.

Comparative Data & Conditions

Table 1: Optimization Matrix for Piperazine N-Alkylation

VariableCondition A: SN2 (Side Chain)Condition B: Buchwald (Ring Coupling)Why? (Causality)
Solvent MeCN or DMFToluene or 1,4-DioxaneSN2 needs polar aprotic to dissolve salts; Pd-coupling prefers non-polar to stabilize catalytic cycle.
Base K2CO3 or DIPEANaOtBu or Cs2CO3Weak bases suffice for alkylation; Strong bulky bases facilitate reductive elimination in Pd cycles.
Catalyst NaI (10 mol%)Pd2(dba)3 / RuPhosNaI creates reactive iodides (Finkelstein); RuPhos prevents Pd deactivation by pyrazole N.
Temp 25°C – 60°C80°C – 110°CSN2 is lower barrier; Arylation requires energy to break stable C(sp2)-X bonds.
Stoichiometry Piperazine (5.0 eq)Piperazine (1.2 eq)Excess suppresses bis-alkylation in SN2; not needed in Pd-coupling if ligand controls selectivity.

Frequently Asked Questions (FAQs)

Q: Can I use copper catalysis (Ullmann) instead of Palladium for the ring coupling? A: Yes, but with caveats. Copper-catalyzed Ullmann-type coupling is cheaper but generally requires higher temperatures (110°C+) and specific ligands like diamines or amino acids (e.g., L-proline). It is less tolerant of steric hindrance than Pd-catalysis. If your pyrazole has bulky groups at the 3/5 positions, stick to Palladium.

Q: Why does my reaction turn black and precipitate Pd black immediately? A: This "Pd crash" indicates ligand dissociation. Pyrazoles are "sticky" substrates. The pyrazole nitrogen displaces your phosphine ligand, destabilizing the Pd(0) species, which then aggregates into inactive Pd black.

  • Fix: Increase ligand-to-metal ratio (from 2:1 to 4:1) or switch to a precatalyst like XPhos Pd G3 , which ensures the active species is formed only upon heating.

Q: I am seeing "Protodehalogenation" (loss of halogen) instead of coupling. A: This is a common side reaction in Pd-coupling, often caused by the "hydride source" mechanism where β-hydride elimination occurs from the amine or solvent.

  • Fix: Ensure your solvent is anhydrous.[2] Switch from secondary alcohol solvents (if used) to Toluene. Lower the reaction temperature slightly or increase the concentration of the amine nucleophile.

References

  • BenchChem. Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. (2025).[3][4][5] Link

  • National Institutes of Health (NIH). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023).[6][7] Link

  • Organic Chemistry Portal. Synthesis of Piperazines: Recent Literature and Protocols.Link

  • ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles and piperidine. (2018).[8] Link

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022).[9][10] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative ¹H NMR Analysis of 1-(4-1H-pyrazol-5-ylphenyl)-piperazine: Benchtop vs. High-Field Spectrometry

As pharmaceutical pipelines accelerate, the demand for rapid, decentralized structural verification of active pharmaceutical ingredient (API) intermediates has surged. 1-(4-1H-pyrazol-5-ylphenyl)-piperazine is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines accelerate, the demand for rapid, decentralized structural verification of active pharmaceutical ingredient (API) intermediates has surged. 1-(4-1H-pyrazol-5-ylphenyl)-piperazine is a critical nitrogen-rich heterocyclic building block widely utilized in the synthesis of kinase inhibitors and CNS-active agents. Traditionally, the structural elucidation of such complex aromatic-aliphatic systems relied exclusively on high-field superconducting Nuclear Magnetic Resonance (NMR) spectrometers. However, recent advancements in permanent magnet technology have positioned benchtop NMR (60–90 MHz) as a disruptive, cost-effective alternative for routine analysis [1].

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of modern benchtop NMR against traditional high-field NMR for the structural verification of 1-(4-1H-pyrazol-5-ylphenyl)-piperazine. This guide provides actionable methodologies, causal insights into spectral interpretation, and a self-validating experimental framework.

Structural Characteristics & Causal Spectral Predictions

Before evaluating instrument performance, we must establish the theoretical ¹H NMR profile of 1-(4-1H-pyrazol-5-ylphenyl)-piperazine (


). The molecule consists of three distinct domains, each presenting unique magnetic environments:
  • The Piperazine Ring (Aliphatic): Contains 8 equivalent/pseudo-equivalent protons adjacent to nitrogen. Due to the electronegativity of the nitrogen atoms, these protons are deshielded, typically resonating as multiplets between 2.7 and 3.6 ppm [2].

  • The Phenyl Ring (Aromatic): A para-disubstituted benzene ring creates an AA'BB' spin system. The protons ortho to the pyrazole and ortho to the piperazine experience different anisotropic shielding, typically yielding two distinct doublets (or complex multiplets mimicking doublets) between 6.8 and 7.8 ppm .

  • The Pyrazole Ring (Heteroaromatic): Contains two non-equivalent CH protons (H-3 and H-4) resonating around 7.6 ppm and 6.6 ppm, respectively.

  • Exchangeable Protons (NH): The piperazine NH and pyrazole NH are highly solvent-dependent. The pyrazole NH is heavily deshielded (>10 ppm) due to strong hydrogen bonding and the aromatic ring current [3].

Comparative Performance: Benchtop (80 MHz) vs. High-Field (600 MHz)

The fundamental difference between these platforms lies in the Larmor frequency. Chemical shift dispersion (in Hz) scales linearly with the magnetic field, while scalar coupling constants (


) remain field-independent.

At 600 MHz, the chemical shift difference (


) between the A and B protons of the phenyl ring is vastly larger than their coupling constant (

), resulting in a clean, first-order spectrum (

). Conversely, at 80 MHz, the

is compressed. When

approaches 1, second-order effects (the "roof effect") dominate, causing signal overlap and complex splitting patterns [4].
Quantitative Performance Comparison
ParameterBenchtop NMR (80 MHz)High-Field NMR (600 MHz)Analytical Impact
Chemical Shift Dispersion 80 Hz / ppm600 Hz / ppmHigh-field resolves overlapping aliphatic piperazine signals; benchtop yields broader multiplets[4].
Phenyl AA'BB' System Second-order multiplets (Roofing)First-order distinct doubletsBenchtop requires careful integration over the entire multiplet region; high-field allows precise

-coupling extraction[4].
Sensitivity (LOD) ~1-5 mmol/L<100 µmol/LBenchtop demands more concentrated samples (e.g., 25 mg/mL) to achieve adequate Signal-to-Noise (S/N)[5].
Solvent Suppression ModerateExcellent (WET/PRESAT)High-field is superior for analyzing trace impurities in non-deuterated solvents [6].
Capital & Maintenance <$100k, Cryogen-free>$500k, Liquid He/N₂Benchtop democratizes access for routine QA/QC without specialized infrastructure[1].

Experimental Workflow & Self-Validating Protocol

To ensure scientific integrity, every NMR protocol must operate as a self-validating system. We achieve this by utilizing quantitative NMR (qNMR) principles: the total integrated area must mathematically reconcile with the molecular formula, yielding exactly 16 protons.

NMR_Comparison A 1-(4-1H-pyrazol-5-ylphenyl)-piperazine Sample Preparation B Benchtop NMR (80 MHz) Permanent Magnet A->B Routine QC C High-Field NMR (600 MHz) Superconducting Magnet A->C Deep Elucidation D Second-Order Effects Signal Overlap (Aliphatic) B->D E First-Order Spectra Clear AA'BB' Doublets C->E F Self-Validating QA/QC (Integration Ratio 8:4:2:2) D->F E->F

Workflow comparing benchtop and high-field NMR for pharmaceutical intermediate verification.

Step-by-Step Methodology

Step 1: Solvent Selection & Sample Preparation

  • Action: Dissolve 25 mg of 1-(4-1H-pyrazol-5-ylphenyl)-piperazine in 0.6 mL of DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: DMSO-

    
     is chosen over CDCl
    
    
    
    because it acts as a strong hydrogen-bond acceptor. This significantly slows the chemical exchange rate of the pyrazole and piperazine NH protons, preventing them from broadening into the baseline and allowing distinct integration[3]. The high concentration (25 mg/mL) compensates for the lower sensitivity of the benchtop system[5].

Step 2: Instrument Tuning & Acquisition

  • Action (Benchtop): Perform a quick shim routine. Acquire a 1D ¹H spectrum using a standard 90° pulse sequence, 32 scans, and a 4-second relaxation delay (D1).

  • Action (High-Field): Lock, tune, match, and shim automatically. Acquire using 8 scans and a 4-second D1.

  • Causality: A relaxation delay of 4 seconds ensures that all protons (especially the slower-relaxing aromatic protons) fully return to thermal equilibrium between pulses, guaranteeing quantitative integration accuracy.

Step 3: Processing and Phase Correction

  • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for high-field data, and 1.0 Hz for benchtop data. Perform manual zero-order and first-order phase correction.

  • Causality: Benchtop spectra inherently possess broader lines due to lower magnetic field homogeneity. Increasing the LB parameter improves the Signal-to-Noise ratio at the slight expense of resolution, which is acceptable since scalar couplings are already compressed[5].

Step 4: Self-Validating Integration

  • Action: Set the TMS peak (0.00 ppm) as the reference. Integrate the distinct pyrazole H-4 proton (typically a sharp singlet/doublet around 6.6 ppm) and calibrate its area to exactly 1.00 .

  • Validation Check: If the protocol is successful and the compound is pure, the remaining integrals must fall into the following bins to account for all 16 protons:

    • ~2.7 - 3.2 ppm (Piperazine CH

      
      ): Area = 8.00 
      
    • ~6.8 - 7.8 ppm (Phenyl + Pyrazole H-3): Area = 5.00 (4 phenyl + 1 pyrazole)

    • >10.0 ppm (Pyrazole NH): Area = 1.00

    • ~2.0 - 3.0 ppm (Piperazine NH): Area = 1.00 (often overlapping with aliphatic signals)

Conclusion and Application Strategy

For the structural verification of 1-(4-1H-pyrazol-5-ylphenyl)-piperazine, high-field NMR remains the undisputed gold standard for de novo structural elucidation, offering the resolution necessary to extract precise


-couplings from the phenyl AA'BB' system[4]. However, as demonstrated, benchtop NMR is highly capable of confirming the identity and purity of this intermediate. By understanding the causal relationship between magnetic field strength and second-order spectral effects, scientists can confidently deploy benchtop systems for routine batch-to-batch QA/QC, saving significant time and capital resources while reserving high-field instruments for complex, unknown impurity profiling [7].

References

1.[2] Banoğlu, E., et al. "Synthesis of the Amide Derivatives of 3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic Acids as Potential Analgesic Compounds." Turkish Journal of Chemistry, TUBITAK. URL: [Link] 2.[3] Deshmukh, H. S., et al. "Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone." ACS Omega, American Chemical Society. URL: [Link] 3.[1] "Benchtop NMR in Biomedicine: An Updated Literature Overview." Metabolites, MDPI. URL: [Link] 4.[5] "Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers." Research Collection, ETH Zurich. URL: [Link] 5.[4] Blagg, R. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments. URL: [Link] 6. Luo, et al. "Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester." ResearchGate. URL: [Link] 7.[6] "Benchtop NMR Breaks New Ground." Analysis & Separations, Technology Networks. URL: [Link] 8.[7] "New Fields and Exciting Applications for Benchtop NMR Instruments." Labcompare. URL: [Link]

Sources

Comparative

A Senior Scientist's Guide to Establishing HPLC Purity Standards for 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine

For the dedicated researcher and drug development professional, the assurance of purity is not merely a quality control checkpoint; it is the bedrock upon which the safety and efficacy of a potential therapeutic are buil...

Author: BenchChem Technical Support Team. Date: March 2026

For the dedicated researcher and drug development professional, the assurance of purity is not merely a quality control checkpoint; it is the bedrock upon which the safety and efficacy of a potential therapeutic are built. In the synthesis of novel chemical entities, particularly those with complex heterocyclic scaffolds like 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine, the rigorous characterization of purity and impurity profiles is paramount. This guide provides an in-depth, technical framework for establishing and comparing High-Performance Liquid Chromatography (HPLC) purity standards for this specific molecule. We will move beyond a simple recitation of methods to explore the scientific rationale behind our experimental choices, grounded in authoritative regulatory standards.

The Imperative of a Well-Characterized Reference Standard

At the heart of any purity analysis is the reference standard—a highly purified and characterized material against which production batches are compared. The quality of all analytical data is directly tethered to the integrity of this standard. The hierarchy of standards is a foundational concept in pharmaceutical analysis.[1][2][3]

  • Primary Reference Standard: A substance of the highest possible purity, established by a recognized pharmacopeia (e.g., USP, EP) or thoroughly characterized through a battery of tests to confirm its identity and assign a purity value without comparison to another standard.[3][4]

  • Certified Reference Material (CRM): A highly stable and homogeneous standard, produced by an accredited body, with a certificate that provides the property value, its uncertainty, and a statement of metrological traceability.[5][6][7] CRMs are often used as primary standards.

  • Secondary (or Working) Reference Standard: A standard qualified against a primary reference standard. It is used for routine laboratory analyses to conserve the more expensive primary material.[1][4][8]

The objective of this guide is to detail a comparative process for qualifying an in-house, newly synthesized batch of 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine (as a Secondary Standard) against a commercially procured CRM (as a Primary Standard).

cluster_0 Qualification & Traceability CRM Certified Reference Material (CRM) (e.g., from an ISO 17034 accredited producer) - Highest metrological order - Used as Primary Standard Secondary Secondary / In-house Working Standard - Qualified against a Primary Standard - Used for routine QC CRM->Secondary Qualification Primary Primary Pharmacopeial Standard (e.g., USP, EP) - Legally recognized - Fully characterized Primary->Secondary Batch Manufacturing Batch Sample - Analyzed for release Secondary->Batch

Caption: Hierarchy of Pharmaceutical Reference Standards.

The Analyte: 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine

This molecule is a complex heterocyclic compound. Its structure, featuring pyrazole, phenyl, and piperazine rings, presents a moderate polarity and multiple sites for potential side reactions during synthesis.

Caption: Structure of 1-(4-(1H-pyrazol-5-yl)phenyl)piperazine.

Potential Impurities

A robust HPLC method must be able to separate the main compound from all potential process-related and degradation impurities. Based on common synthetic routes for analogous structures, we must consider:

  • Starting Materials: Unreacted 1-(4-aminophenyl)piperazine or a suitable pyrazole precursor.

  • Isomeric Impurities: Positional isomers, such as 1-(4-(1H-pyrazol-3-yl)phenyl)piperazine, could form depending on the regioselectivity of the synthesis.

  • By-products: Compounds formed from side reactions, such as dimerization or incomplete cyclization.

  • Degradants: Products of oxidation, hydrolysis, or photolytic decomposition.

According to ICH Q3A(R2) guidelines, impurities present at a level of 0.05% or higher should be reported, and those at or above 0.10% (or a lower, justified threshold) must be identified and qualified.[9][10][11]

Experimental Design: A Comparative Qualification Study

This section outlines the workflow for qualifying an in-house working standard against a CRM.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Evaluation CRM Procure Certified Reference Material (CRM) (Purity > 99.9%) Method Develop & Validate RP-HPLC Method (per ICH Q2(R2)) CRM->Method IHS Synthesize In-House Lot (Working Standard Candidate) IHS->Method SST Perform System Suitability Testing (SST) Method->SST Analyze Analyze CRM and In-house Standard in triplicate SST->Analyze Purity Calculate Purity via Area Normalization Analyze->Purity Profile Compare Impurity Profiles (RRT, Area %) Purity->Profile Qualify Qualify In-house Standard (Assign Purity Value) Profile->Qualify

Caption: Workflow for Qualifying an In-house HPLC Purity Standard.

Methodology: A Validated Reversed-Phase HPLC Protocol

The causality behind our method design is to achieve optimal resolution between the main analyte peak and all potential impurities. A reversed-phase C18 column is chosen for its versatility in retaining moderately polar compounds. A gradient elution is employed because of the diverse polarity range of potential impurities, ensuring that both early-eluting polar compounds and late-eluting nonpolar compounds are resolved and eluted within a reasonable runtime. A phosphate buffer is used to control the ionization state of the basic piperazine moiety, ensuring consistent peak shape and retention time.

Table 1: Proposed HPLC Method Parameters
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard for robust separation of small molecules with moderate polarity.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid)Buffers the mobile phase to ensure consistent ionization of the analyte, improving peak symmetry.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte and impurities.
Gradient Program 0-5 min (10% B), 5-25 min (10-80% B), 25-30 min (80% B), 30.1-35 min (10% B)A shallow gradient provides high resolution for closely eluting impurities around the main peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer kinetics.
Detection UV at 254 nmThe aromatic rings (phenyl, pyrazole) are expected to have strong absorbance at this wavelength.
Injection Volume 10 µLA standard volume to balance sensitivity and peak shape.
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions.

This method must be validated according to the recently revised ICH Q2(R2) guidelines, which provide a comprehensive framework for demonstrating that an analytical procedure is fit for its intended purpose.[12][13][14][15][16]

Data Analysis: A Comparative Assessment

Before analyzing the samples, the HPLC system's performance must be verified through System Suitability Testing (SST). The results below represent a system that is fit for use.

Table 2: System Suitability Test (SST) Results (Hypothetical Data)
ParameterCRM Standard (n=6 injections)Acceptance CriteriaResult
Retention Time RSD 0.15%≤ 1.0%Pass
Peak Area RSD 0.45%≤ 2.0%Pass
Tailing Factor (Asymmetry) 1.10.8 - 1.5Pass
Theoretical Plates > 8000> 2000Pass

With the system qualified, we proceed to the comparative analysis of the two standards. The following table presents hypothetical data from the chromatograms. Purity is calculated by the area normalization method.

Table 3: Comparative Purity and Impurity Profile (Hypothetical Data)
Peak IDRelative Retention Time (RRT)Certified Reference Material (CRM)In-house Working Standard
Area % Area %
Impurity A (Known)0.850.030.12 (Above Identification Threshold)
Impurity B (Known)0.92Not Detected0.08 (Above Reporting Threshold)
Main Compound 1.00 99.95 99.65
Impurity C (Unknown)1.15Not Detected0.05
Impurity D (Known)1.540.020.10
Total Impurities 0.05 0.35
Assigned Purity 99.9% ± 0.05% (from Certificate) To be assigned: ~99.7%
Interpretation of Results
  • Purity: The CRM demonstrates exceptionally high purity (99.95% by area), consistent with its certified value. The in-house standard shows a respectable but lower purity of 99.65%.

  • Impurity Profile: The power of this comparison lies in the impurity profile. The in-house standard contains a higher level of Impurity A (0.12%), which would require structural identification and toxicological qualification under ICH Q3A guidelines.[9][10] It also contains Impurity B and Impurity C, which are absent in the CRM.

  • Qualification Decision: The in-house standard can be qualified as a working standard. Based on this analysis, its purity can be assigned as 99.7% (rounding up from the area percent is a common practice, but should be defined in an SOP). This assigned value, along with the detailed impurity profile, must be documented. This working standard is now fit for purpose in routine quality control, provided that Impurity A has been properly characterized and deemed safe at the 0.12% level.

Conclusion and Authoritative Grounding

The establishment of a reliable HPLC purity standard is a rigorous, multi-step process that forms the analytical foundation for drug development. This guide has demonstrated that the qualification of an in-house working standard is not merely a matter of obtaining a single purity value, but a comprehensive comparison of impurity profiles against a traceable, high-purity Certified Reference Material.

The causality is clear: without a well-defined and validated analytical method, grounded in the principles of ICH guidelines, and without a meticulously qualified reference standard, any purity data generated is scientifically indefensible.[12][15] By following a systematic, data-driven approach as outlined, researchers and drug developers can ensure the integrity of their analytical results, satisfy regulatory expectations, and ultimately, safeguard the quality of the final drug product.

References

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. [Link][12][14][15]

  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. [Link][9][10]

  • Finetech. (2025). Primary and Secondary Standards in Pharmaceutical Analysis. [Link][1]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link][10][11]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][13]

  • Advent Chembio. (n.d.). Primary vs Secondary Reference Standards. [Link][3]

  • QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • GMP Insiders. (2025). Primary Vs Secondary Reference Standards In GMP Labs. [Link][4]

  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • PharmaLex. (2024). What's new in ICH Q2(R2) ? The Enoval software can help you be compliant !. [Link]

  • Scribd. Impurities in New Drug Substances - ICH Q3. [Link]

  • ICH. Quality Guidelines. [Link][17]

  • Pharmaguideline Forum. (2016). What is the difference between primary & secondary standards. [Link]

  • ARO Scientific. (2025). Selecting the right Certified Reference Material (CRM) for your laboratory. [Link]

  • ARO Scientific. (2025). Selecting the right Certified Reference Material (CRM) for your laboratory. [Link]

  • The selection use of reference materials in pharmaceutical and clinical laboratories. [Link]

  • National Metrology Laboratory of the Philippines. (2025). Certified Reference Materials: What They Are and Why They Matter. [Link]

  • IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link][18]

  • ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link][19]

  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link][20]

Sources

Validation

Comparative Analysis: Teneligliptin vs. Pyrazole-Piperazine Pharmacophore

This guide provides an in-depth technical comparison between Teneligliptin , a potent third-generation DPP-4 inhibitor, and 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (herein referred to as the Pyrazole-Piperazine M...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Teneligliptin , a potent third-generation DPP-4 inhibitor, and 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (herein referred to as the Pyrazole-Piperazine Moiety/Impurity A ).

Note on Chemical Nomenclature: The user-specified string 1-(4-1H-pyrazol-5-ylphenyl)-piperazine describes a structural isomer where the piperazine is attached to the phenyl ring rather than the pyrazole ring. In the context of Teneligliptin development, the most relevant and frequently analyzed analog is the 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (Teneligliptin Intermediate/Impurity A). This guide focuses on this key pharmacophore to provide actionable insights for synthesis, impurity profiling, and Structure-Activity Relationship (SAR) analysis, while acknowledging the isomeric distinction.

Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and QA/QC Specialists
Executive Summary & Structural Logic

This comparison highlights the critical role of the "Anchor-Lock" domain in DPP-4 inhibition. Teneligliptin represents the fully functionalized drug capable of spanning the S1, S2, and S2' subsites of the DPP-4 enzyme. In contrast, the Pyrazole-Piperazine Moiety serves as the lipophilic "anchor" fragment. While it provides the necessary hydrophobic interactions, it lacks the catalytic "lock" (the pyrrolidine-thiazolidine group) required for potent inhibition.

FeatureTeneligliptin Pyrazole-Piperazine Moiety (Impurity A)
CAS Registry 760937-92-6401566-79-8
Role Active Pharmaceutical Ingredient (API)Key Intermediate / Degradation Impurity
Molecular Weight 426.58 g/mol 242.32 g/mol
Pharmacology Potent DPP-4 Inhibitor (

nM)
Pharmacologically Inactive / Weak Binder
Key Structural Feature J-Shaped "Anchor-Lock" DomainLinear Bi-heterocyclic Scaffold
Solubility High (Hydrobromide salt)Moderate (Lipophilic base)
Mechanistic Comparison: The "J-Shape" Hypothesis

The superior efficacy of Teneligliptin stems from its unique binding mode, which differs fundamentally from the isolated piperazine fragment.

Teneligliptin: The Anchor-Lock Mechanism

Teneligliptin binds to DPP-4 with a unique "J-shaped" conformation:

  • S1 Subsite (The Lock): The pyrrolidine-thiazolidine moiety forms hydrogen bonds with Glu205 and Glu206. This is the catalytic center inhibition.

  • S2' Subsite (The Anchor): The phenyl-pyrazole-piperazine moiety (the subject of this comparison) extends into the hydrophobic S2' subsite. This interaction significantly increases potency and residence time (

    
    ), leading to a "sustained" effect (24-hour coverage).
    
The Pyrazole-Piperazine Moiety: The "Anchor" Without a Chain

The isolated fragment 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine retains the hydrophobic character required for S2' binding but lacks the electrophilic nitrile or amide groups necessary to interact with the catalytic serine or glutamate residues in the S1 pocket.

  • Result: The fragment may transiently occupy the S2' subsite but cannot inhibit the enzymatic cleavage of GLP-1.

Synthetic & Metabolic Relationship

Understanding the relationship between these two compounds is critical for process chemistry and impurity profiling.

Synthesis Pathway (Graphviz Visualization)

The Pyrazole-Piperazine moiety is the Key Starting Material (KSM) . It is coupled with a protected L-proline derivative to build the Teneligliptin scaffold.

SynthesisPath KSM Pyrazole-Piperazine Moiety (Starting Material) Coupling Amide Coupling (EDC/HOBt) KSM->Coupling Proline Protected Proline-Thiazolidine (Linker) Proline->Coupling Intermed Protected Teneligliptin Coupling->Intermed Deprotect Deprotection (TFA or HBr) Intermed->Deprotect Teneligliptin Teneligliptin (Final API) Deprotect->Teneligliptin Degradation Oxidative Degradation Teneligliptin->Degradation Impurity Impurity A (Reverted Fragment) Degradation->Impurity Hydrolysis (Stress)

Figure 1: Synthetic trajectory showing the Pyrazole-Piperazine moiety as both the precursor (KSM) and a potential degradation product.

Experimental Protocols
Protocol A: Comparative DPP-4 Inhibition Assay

Objective: To quantify the potency difference (


) between the full drug and the piperazine fragment.
  • Reagents:

    • Recombinant human DPP-4 enzyme (0.5 nM final).

    • Substrate: Gly-Pro-AMC (fluorogenic,

      
      ).
      
    • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 1% BSA.

  • Procedure:

    • Preparation: Dissolve Teneligliptin and the Pyrazole-Piperazine fragment in DMSO. Prepare serial dilutions (

      
       M to 
      
      
      
      M).
    • Incubation: Mix 10

      
       of enzyme + 10 
      
      
      
      of test compound. Incubate at 25°C for 10 mins.
    • Reaction: Add 20

      
       of Gly-Pro-AMC substrate.
      
    • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 20 mins.

  • Data Analysis:

    • Calculate slope of fluorescence vs. time.

    • Plot % Inhibition vs. Log[Concentration].

    • Expected Result: Teneligliptin

      
       nM; Pyrazole-Piperazine 
      
      
      
      nM (Inactive).
Protocol B: HPLC Impurity Profiling (Separation)

Objective: To separate the lipophilic intermediate from the polar API during QC.

  • Column: C18 Reverse Phase (e.g., Inertsil ODS-3, 250 x 4.6 mm, 5µm).

  • Mobile Phase A: Buffer (0.01M Potassium Dihydrogen Phosphate, pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-10 min: 10% B (Elutes polar degradants).

    • 10-30 min: 10%

      
       80% B (Linear ramp).
      
    • Retention Logic: Teneligliptin (polar salt) elutes earlier (~12-15 min). The Pyrazole-Piperazine fragment (highly lipophilic) elutes later (~25-28 min).

  • Detection: UV at 210 nm (peptide bond) and 254 nm (aromatic rings).

Signaling Pathway Impact (Graphviz)

The following diagram illustrates how Teneligliptin leverages the Pyrazole-Piperazine moiety to stabilize the GLP-1 pathway, a function the moiety cannot perform alone.

Signaling Food Ingestion (Meal) LCells Intestinal L-Cells Food->LCells GLP1_Active GLP-1 (Active) LCells->GLP1_Active DPP4 DPP-4 Enzyme GLP1_Active->DPP4 Degradation Insulin Insulin Secretion (Glucose-Dependent) GLP1_Active->Insulin GLP1_Inactive GLP-1 (Inactive) DPP4->GLP1_Inactive Teneligliptin Teneligliptin (Inhibitor) Teneligliptin->DPP4 High Affinity Binding (S1 + S2' Sites) Fragment Pyrazole-Piperazine (Fragment) Fragment->DPP4 Weak/No Binding (S2' Site Only) Glucose Blood Glucose Control Insulin->Glucose

Figure 2: Differential impact on the Incretin Pathway.[1][2] Teneligliptin effectively blocks DPP-4, preserving GLP-1. The fragment is functionally inert.

Conclusion

For drug development professionals, the distinction is clear:

  • Teneligliptin is the functional "key" designed to lock the DPP-4 enzyme.

  • The 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is merely the "handle" of that key.

While the fragment possesses the necessary lipophilicity to dock into the S2' subsite, it lacks the pharmacophoric elements required for catalysis inhibition. Consequently, in a research setting, the fragment serves primarily as a synthetic precursor or a reference standard for impurity profiling , rather than a therapeutic alternative.

References
  • Yoshida, T., et al. (2012).[1] "Discovery and preclinical profile of teneligliptin...: a highly potent, selective, long-lasting and orally active dipeptidyl peptidase IV inhibitor."[1][3][4] Bioorganic & Medicinal Chemistry, 20(19), 5705–5719.[1] Link

  • Nabeno, M., et al. (2013). "A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site." Biochemical and Biophysical Research Communications, 434(2), 191-196.[1] Link

  • Kishimoto, M. (2013). "Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes."[1][3][4][5] Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 6, 187–195. Link

  • LGC Standards. (2024). "1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine - Impurity Reference Material." LGC Standards Data Sheet. Link

Sources

Comparative

Validating the 5-HT1A Affinity of 1-(4-1H-pyrazol-5-ylphenyl)-piperazine: A Comparative Guide

Executive Summary In neuropharmacological drug development, the arylpiperazine scaffold remains a cornerstone for targeting the serotonin 1A (5-HT1A) receptor, a critical node in the treatment of anxiety and depression1[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In neuropharmacological drug development, the arylpiperazine scaffold remains a cornerstone for targeting the serotonin 1A (5-HT1A) receptor, a critical node in the treatment of anxiety and depression1[1]. Today, we are evaluating the performance of a highly specific derivative: 1-(4-1H-pyrazol-5-ylphenyl)-piperazine .

As a Senior Application Scientist, I approach ligand validation not as an isolated assay, but as a self-validating tripartite system. A compound's binding affinity (


) must logically predict its G-protein coupling efficacy (

), which must subsequently corroborate its downstream second-messenger modulation. This guide objectively compares this test scaffold against industry-standard alternatives and provides the exact causality-driven methodologies required to validate its pharmacological profile.

Mechanistic Framework: The 5-HT1A Signaling Axis

The 5-HT1A receptor is a classic


-coupled GPCR. Upon ligand binding, the receptor undergoes a conformational shift that catalyzes the exchange of GDP for GTP on the 

subunit. This active subunit directly inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cAMP levels. Simultaneously, the liberated

dimer activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization.

Pathway Ligand 1-(4-1H-pyrazol-5-ylphenyl) -piperazine Receptor 5-HT1A Receptor (Gi/o Coupled) Ligand->Receptor High Affinity Binding GProtein Gi/o α-Subunit (GDP → GTP exchange) Receptor->GProtein Activation AC Adenylyl Cyclase (Effector) GProtein->AC Inhibition cAMP cAMP Accumulation (Inhibited) AC->cAMP Decreased Synthesis

Fig 1: 5-HT1A Gi/o-coupled signaling cascade modulated by the arylpiperazine ligand.

Comparative Performance Profiling

To objectively evaluate 1-(4-1H-pyrazol-5-ylphenyl)-piperazine, we benchmark its performance against three industry-standard reference compounds:

  • 8-OH-DPAT : The classic full agonist.

  • WAY-100635 : A highly selective silent antagonist.

  • Buspirone : A prototypical arylpiperazine partial agonist.

Table 1: Comparative Pharmacological Profile at the Human 5-HT1A Receptor
CompoundFunctional Role5-HT1A

(nM)
Efficacy (

%)
Potency (

nM)
1-(4-1H-pyrazol-5-ylphenyl)-piperazine Test Scaffold (Partial Agonist)1.2 ± 0.345 ± 53.5 ± 0.8
8-OH-DPAT Full Agonist1.0 ± 0.298 ± 21.5 ± 0.4
WAY-100635 Silent Antagonist0.8 ± 0.10N/A
Buspirone Partial Agonist14.0 ± 2.535 ± 425.0 ± 4.0

Note: Data for the test scaffold represents expected ranges based on structural homology to known pyrazolylphenyl piperazine derivatives and established structure-affinity relationship studies 2[2].

The Self-Validating Experimental System

To establish trustworthiness in our data, our protocols are designed with built-in causality. Each step validates the previous one, ensuring that binding translates to functional cellular outcomes.

Step 1: Radioligand Competition Binding Assay (Affinity - )

Causality & Logic: We utilize [3H]8-OH-DPAT rather than a radiolabeled antagonist because [3H]8-OH-DPAT selectively labels the high-affinity, G-protein-coupled state of the 5-HT1A receptor3[3]. The inclusion of


 in the buffer is non-negotiable; divalent cations are required to stabilize the ternary complex (Ligand-Receptor-G protein).

Protocol:

  • Preparation: Thaw recombinant CHO-K1 cell membranes stably expressing the human 5-HT1A receptor4[4]. Dilute to 5 µ g/well in Assay Buffer (50 mM Tris-HCl, pH 7.4, 10 mM

    
    , 0.5 mM EDTA).
    
  • Incubation: In a 96-well plate, combine membranes, 1 nM [3H]8-OH-DPAT, and serial dilutions of 1-(4-1H-pyrazol-5-ylphenyl)-piperazine (

    
     to 
    
    
    
    M). Define non-specific binding using 10 µM Serotonin.
  • Equilibration: Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Termination: Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add scintillation fluid and quantify radioactivity. Calculate

    
     using the Cheng-Prusoff equation.
    
Step 2: Binding Assay (Functional Efficacy - )

Causality & Logic: Affinity does not equal efficacy. To definitively determine if our arylpiperazine is an agonist, partial agonist, or antagonist, we measure the first step of signal transduction: the incorporation of the non-hydrolyzable GTP analog,


5[5]. The critical experimental choice here is the addition of excess GDP (10 µM), which forces basal G-proteins into the inactive state, drastically improving the signal-to-noise ratio upon agonist stimulation.

Protocol:

  • Preparation: Suspend CHO-K1 h5-HT1A membranes in HEPES buffer (20 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM

    
    ) containing 10 µM GDP.
    
  • Incubation: Add 0.1 nM

    
     and serial dilutions of the test compound.
    
  • Reaction: Incubate at 30°C for 30 minutes.

  • Termination & Detection: Filter through GF/B filters, wash with ice-cold buffer, and measure bound radioactivity. Normalize data to the maximal response elicited by 10 µM 8-OH-DPAT (defined as 100%

    
    ).
    
Step 3: cAMP Accumulation Assay (Downstream Validation)

Causality & Logic: Because 5-HT1A is


-coupled, basal cAMP levels are already low. To observe an inhibitory effect, we must first artificially stimulate adenylyl cyclase using Forskolin to create a "cAMP window." We also add IBMX, a phosphodiesterase inhibitor, to prevent the degradation of synthesized cAMP, ensuring our readout strictly reflects adenylyl cyclase activity.

Protocol:

  • Cell Plating: Seed CHO-K1 h5-HT1A cells in a 384-well plate.

  • Stimulation: Treat cells simultaneously with 10 µM Forskolin, 0.5 mM IBMX, and serial dilutions of 1-(4-1H-pyrazol-5-ylphenyl)-piperazine.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay. A decrease in the FRET signal correlates with increased cAMP inhibition, confirming the functional

    
     phenotype.
    

Workflow Step1 1. Affinity (Ki) Radioligand Binding Step2 2. Efficacy (Emax) [35S]GTPγS Assay Step1->Step2 Validates Target Step3 3. Downstream (IC50) cAMP TR-FRET Step2->Step3 Validates Coupling Valid Self-Validated Pharmacological Profile Step3->Valid Confirms Phenotype

Fig 2: Tripartite self-validating experimental workflow for 5-HT1A ligand characterization.

Conclusion

By subjecting 1-(4-1H-pyrazol-5-ylphenyl)-piperazine to this self-validating workflow, we establish a robust and trustworthy pharmacological profile. The structural nuances of the arylpiperazine scaffold—specifically the pyrazole substitution—confer high affinity and partial agonist properties, making it a highly compelling candidate for further neuropsychiatric drug development.

References

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines ACS Public
  • Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents PubMed / NIH
  • Validating the Selectivity of 8-OH-DPAT for the 5-HT1A Receptor: A Compar
  • human Serotonin 5-HT1A Receptor Aequorin Cell Line Revvity
  • Dihydroergotamine and its metabolite, 8′-hydroxy-dihydroergo-tamine, as 5-HT1A receptor agonists in the r

Sources

Validation

Crystal Structure Analysis of 1-(4-1H-pyrazol-5-ylphenyl)-piperazine: A Comparative Solid-State Guide

This guide provides an in-depth technical analysis of the solid-state characterization of 1-(4-1H-pyrazol-5-ylphenyl)-piperazine , a critical pharmacophore in medicinal chemistry. Executive Summary 1-(4-1H-pyrazol-5-ylph...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solid-state characterization of 1-(4-1H-pyrazol-5-ylphenyl)-piperazine , a critical pharmacophore in medicinal chemistry.

Executive Summary

1-(4-1H-pyrazol-5-ylphenyl)-piperazine represents a privileged structural motif bridging two distinct bioactive classes: arylpiperazines (common in GPCR ligands, e.g., 5-HT receptors) and phenylpyrazoles (common in kinase inhibitors).

This guide objectively compares the structural attributes of this molecule against its constituent fragments and salt forms. For researchers, the "product performance" here is defined by the crystallographic stability, hydrogen-bonding potential, and developability of the solid form.

Key Findings:

  • Conformation: The piperazine ring predominantly adopts a chair conformation, while the phenyl-pyrazole linkage exhibits torsional flexibility (20–40°) dependent on packing forces.

  • Intermolecular Forces: The structure is driven by a dual H-bond donor/acceptor system (Pyrazole NH and Piperazine NH), creating complex 3D networks unlike the 1D chains of simple arylpiperazines.

  • Developability: The free base is liable to polymorphism; salt formation (HCl, HBr) is recommended to lock the conformation and improve solubility.

Structural Comparison: Target vs. Analogs

In the absence of a singular, globally standardized reference for the free base in open-access literature, we derive the structural baseline from high-fidelity analogs in the Cambridge Structural Database (CSD).

Table 1: Comparative Crystallographic Parameters (Analog-Derived)

Data represents mean values from homologous CSD fragments (e.g., 1-phenylpiperazine salts, 3/5-phenylpyrazole).

FeatureTarget: 1-(4-1H-pyrazol-5-ylphenyl)-piperazine Analog A: 1-Phenylpiperazine (HCl Salt) Analog B: 3/5-Phenyl-1H-pyrazole
Piperazine Geometry Chair (Predicted)Chair (Experimental)N/A
N1-C(Phenyl) Bond ~1.40–1.42 Å1.418 ÅN/A
Torsion (Phenyl-Het) Flexible (15°–45°)N/A19.8° (Twisted)
H-Bond Donors 2 (Piperazine NH, Pyrazole NH)2 (Piperazine NH+, NH)1 (Pyrazole NH)
Primary Interaction N-H...N (Inter-ring)N-H...Cl (Charge Assisted)N-H...N (Dimer)
Packing Motif 3D Network / SheetsLayered / ColumnarRibbon / Dimer
Mechanistic Insight: The Torsion Problem

The critical performance metric for this scaffold is the dihedral angle between the phenyl and pyrazole rings.

  • Planar (0°): Maximizes

    
    -conjugation but incurs steric penalty between ortho-hydrogens.
    
  • Twisted (~30°): Energetic minimum, balancing sterics and conjugation.

  • Implication: In drug design, this twist governs binding affinity. In the crystal lattice, it dictates the unit cell volume. Polymorph screening must monitor this angle.

Structural Interaction Network

The following diagram illustrates the competing intermolecular forces that define the crystal lattice of the target molecule compared to a standard salt form.

Structural_Interactions cluster_salt Alternative: Salt Formation (HCl) Target 1-(4-1H-pyrazol-5-ylphenyl)-piperazine (Free Base) Piperazine_NH Piperazine NH (Secondary Amine) Target->Piperazine_NH Contains Pyrazole_NH Pyrazole NH (Acidic Proton) Target->Pyrazole_NH Contains Pyrazole_N Pyrazole N: (H-Bond Acceptor) Target->Pyrazole_N Contains Lattice Crystal Lattice Stability Piperazine_NH->Lattice H-Bond Donor (Weak) Pyrazole_NH->Pyrazole_N H-Bond Dimer (Strong, R2,2(8)) Pyrazole_NH->Lattice Network Formation Protonation Protonation at Piperazine N4 Chloride Cl- Counterion Protonation->Chloride Ionic Interaction (High Melting Point)

Figure 1: Intermolecular interaction map showing the competition between Pyrazole self-association (dimers) and Piperazine H-bonding. Salt formation overrides these weak forces with strong ionic interactions.

Experimental Protocols (Self-Validating)

To generate authoritative crystal structure data for this molecule, follow this validated workflow. This protocol minimizes the risk of amorphous precipitation, a common failure mode for arylpiperazines.

Phase 1: Solvent Screening (The "Golden Rule")

Do not rely on a single solvent. The polarity of the pyrazole requires a gradient approach.

  • Solvent A (Good Solvent): Methanol, Ethanol, DMSO.

  • Solvent B (Anti-Solvent): Water, Diethyl Ether, Hexane.

  • Protocol: Dissolve 20 mg of target in minimal Solvent A (warm). Add Solvent B dropwise until turbidity persists. Cap and allow slow evaporation at 4°C.

Phase 2: Single Crystal X-Ray Diffraction (SXRD) Workflow
  • Selection: Mount a crystal (approx. 0.1 x 0.1 x 0.2 mm) on a Kapton loop.

  • Data Collection: Collect at 100 K (cryogenic cooling is mandatory to reduce thermal motion of the terminal piperazine ring).

  • Structure Solution:

    • Use SHELXT (Intrinsic Phasing) for initial solution.

    • Use SHELXL (Least Squares) for refinement.

  • Validation Check (The "R-Factor" Trap):

    • Ensure

      
       (5%).
      
    • Check for disorder in the piperazine ring (chair-to-boat flipping is rare but puckering disorder is common).

Phase 3: Powder X-Ray Diffraction (PXRD) - Fingerprinting

If single crystals fail, generate a PXRD pattern to identify the polymorph.

  • Scan Range: 2° to 40°

    
    .
    
  • Step Size: 0.02°.

  • Key Diagnostic Peaks: Look for low-angle peaks (

    
    ) indicative of large unit cells common in solvates.
    

Comparative Performance: Free Base vs. Salts

For drug development, the "performance" is the developability profile.

ParameterFree Base Hydrochloride Salt Causality / Explanation
Crystallinity ModerateHighIonic lattice energy stabilizes the structure, reducing amorphous content.
Solubility (Aq) Low (< 0.1 mg/mL)High (> 10 mg/mL)Protonation of the piperazine amine breaks the crystal lattice energy in water.
Hygroscopicity LowModerateSalts often form hydrates (e.g., monohydrate) to satisfy coordination spheres.
Melting Point Lower (~120-150°C)Higher (>200°C)Stronger Coulombic forces in the salt lattice.

Synthesis & Crystallization Workflow

The following flowchart outlines the logical path from crude synthesis to refined crystal data, highlighting critical decision points.

Crystallization_Workflow Start Crude 1-(4-1H-pyrazol-5-ylphenyl)-piperazine Purification Column Chromatography (DCM/MeOH) Start->Purification Purity_Check Check Purity (>98%) via HPLC Purification->Purity_Check Decision Is it Crystalline? Purity_Check->Decision Path_A Yes: Recrystallize (Slow Evaporation) Decision->Path_A Solid Path_B No (Oil/Gum): Salt Formation (Add HCl/HBr in EtOH) Decision->Path_B Amorphous SXRD Single Crystal XRD (Structure Solution) Path_A->SXRD Path_B->SXRD PXRD Powder XRD (Bulk Phase ID) SXRD->PXRD Simulate Pattern Output Final Crystal Data (.cif file) PXRD->Output

Figure 2: Decision tree for obtaining crystal data. Note the critical branch at "Salt Formation" for amorphous intermediates.

References

  • Cambridge Crystallographic Data Centre (CSD). Search for fragment: 1-phenylpiperazine. Available at: [Link]

  • Acta Crystallographica Section E. Structure Reports Online. (Standard reference for arylpiperazine salts). Available at: [Link]

  • PubChem Compound Summary. 1-(4-(1H-pyrazol-3-yl)phenyl)piperazine (CAS 121404-58-2). Available at: [Link]

  • Bernstein, J.Polymorphism in Molecular Crystals. Oxford University Press, 2002.
  • Sheldrick, G. M.A short history of SHELX. Acta Cryst. (2008). A64, 112-122.
Comparative

Comparative Benchmarking of Novel DPP-4 Inhibitors: A Technical Guide

Introduction: The Benchmarking Imperative In the development of Type 2 Diabetes Mellitus (T2DM) therapeutics, Dipeptidyl peptidase-4 (DPP-4) inhibitors ("gliptins") have established a high bar for efficacy and safety. Fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benchmarking Imperative

In the development of Type 2 Diabetes Mellitus (T2DM) therapeutics, Dipeptidyl peptidase-4 (DPP-4) inhibitors ("gliptins") have established a high bar for efficacy and safety. For a novel compound to be viable, it must not merely inhibit DPP-4; it must demonstrate a superior or differentiated profile regarding potency (Ki) , binding kinetics (residence time) , and selectivity (safety) .

This guide moves beyond basic IC50 generation. It provides a rigorous framework for benchmarking your candidate against the clinical "Gold Standards": Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin. We will explore why raw IC50 values are insufficient for cross-lab comparisons and how to establish a self-validating kinetic profile.

The Gold Standards: Comparative Profile

Before initiating assays, you must understand the mechanistic distinctions of the comparators. A common error is treating all gliptins as simple competitive inhibitors.

FeatureSitagliptin (Januvia)Vildagliptin (Galvus)Saxagliptin (Onglyza)Linagliptin (Tradjenta)
Binding Class Non-covalent / CompetitiveCovalent (Reversible)Covalent (Reversible)Non-covalent / Tight Binder
Structure Type Beta-amino acid derivativeCyanopyrrolidineCyanopyrrolidineXanthine derivative
Approx. IC50 *~18 - 20 nM~30 - 60 nM~1.3 - 26 nM~1 nM
Residence Time Fast (< 1 min)Moderate (~3.5 min)Long (~50 min)Very Long (> 300 min)
Key Characteristic Rapid equilibrium"Slow-tight" bindingActive metabolite (5-OH)Xanthine scaffold anchors tightly

*Note: IC50 values are assay-dependent. Use Ki for absolute comparisons.

Experimental Workflow: The Benchmarking Pipeline

A robust benchmarking campaign follows a funnel approach, filtering candidates through potency, kinetics, and safety gates.

BenchmarkingWorkflow cluster_Screening Phase 1: Potency cluster_Kinetics Phase 2: Mechanism cluster_Safety Phase 3: Selectivity Start Novel Compound Library Screen Single Point Screen (10 µM & 1 µM) Start->Screen IC50 IC50 Determination (10-pt Dose Response) Screen->IC50 >50% Inhibition Ki_Calc Ki Calculation (Cheng-Prusoff) IC50->Ki_Calc JumpDil Jump Dilution Assay (Reversibility Check) Ki_Calc->JumpDil Ki < 50 nM ResTime Residence Time (SPR) (Off-rate analysis) JumpDil->ResTime DPP89 DPP-8 / DPP-9 Counter-Screen ResTime->DPP89 Decision Lead Candidate Selection DPP89->Decision Selectivity Ratio > 1000x

Figure 1: The strategic funnel for DPP-4 inhibitor validation, moving from raw potency to kinetic characterization and safety profiling.

Detailed Protocol: Fluorometric Determination of Potency

This protocol uses Gly-Pro-AMC , a specific substrate for DPP-4.[1][2][3] DPP-4 cleaves the N-terminal Gly-Pro dipeptide, releasing the fluorophore AMC (7-Amino-4-methylcoumarin).

A. Reagents & Buffer System[1][3][4]
  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.[4]

    • Why: Tris pH 8.0 mimics the physiological environment of the extracellular fluid where DPP-4 operates. NaCl maintains ionic strength to prevent non-specific protein aggregation.

  • Substrate: H-Gly-Pro-AMC (Km ≈ 17 µM).

  • Enzyme: Recombinant Human DPP-4 (residues 39-766).

  • Positive Control: Sitagliptin (dissolved in DMSO).

B. Step-by-Step Methodology
  • Enzyme Preparation: Dilute rhDPP-4 in Assay Buffer to a concentration of 10 ng/mL. Keep on ice.

  • Compound Plating:

    • Use black, flat-bottom 96-well plates (prevents fluorescence crosstalk).

    • Add 10 µL of test compound (serially diluted in 10% DMSO/Buffer). Final DMSO concentration must be <1% to avoid enzyme denaturation.

  • Enzyme Addition: Add 30 µL of diluted rhDPP-4 to wells.

    • Pre-incubation: Incubate for 10 minutes at 37°C. This allows the inhibitor to bind before the substrate competes, which is critical for identifying slow-binding inhibitors (like Vildagliptin).

  • Reaction Initiation: Add 10 µL of H-Gly-Pro-AMC substrate (Final concentration: 10-20 µM).

    • Note: Using [S] ≈ Km ensures the assay is sensitive to competitive inhibitors.

  • Kinetic Read: Immediately measure fluorescence (Ex: 360 nm / Em: 460 nm) every minute for 20 minutes at 37°C.

C. Data Validation (Self-Check)
  • Linearity: Plot RFU vs. Time. Select the linear portion of the curve (initial velocity,

    
    ) for calculations.
    
  • Z-Factor: Calculate Z' using positive (Sitagliptin) and negative (DMSO) controls. A value > 0.5 confirms assay robustness.

Data Analysis: Moving from IC50 to Ki

Raw IC50 values fluctuate based on substrate concentration (


). To benchmark effectively against literature values, you must convert IC50 to the inhibition constant (

).
The Cheng-Prusoff Correction

For competitive inhibitors (like Sitagliptin and Linagliptin), use the following equation:



  • 
     : Concentration inhibiting 50% of enzyme activity.
    
  • 
     : Concentration of Gly-Pro-AMC used (e.g., 20 µM).
    
  • 
     : Michaelis constant for Gly-Pro-AMC (experimentally determined, typically ~17 µM).[4]
    

Interpretation:

  • 
     < 1 nM:  Extremely potent (Likely Linagliptin-class).
    
  • 
     1–50 nM:  Highly potent (Sitagliptin/Vildagliptin range).
    
  • 
     > 100 nM:  Weak inhibition; likely not clinically viable.
    

Mechanistic Visualization

Understanding how your drug blocks the active site is as important as how strongly it blocks it.

Mechanism cluster_ActiveSite Active Site Interaction E DPP-4 (Enzyme) ES E-S Complex E->ES + S EI E-I Complex E->EI + I (Kon) S Substrate (Gly-Pro-AMC) I Inhibitor (Candidate) ES->E k-1 P Product (AMC + Gly-Pro) ES->P kcat (Fluorescence) EI->E koff (Residence Time)

Figure 2: Competitive inhibition model. High potency candidates minimize 'koff', increasing residence time.

Selectivity: The Safety "Kill Switch"

High potency against DPP-4 is useless if the compound also inhibits DPP-8 or DPP-9 .

  • The Risk: Inhibition of DPP-8/9 is associated with severe toxicity, including alopecia, thrombocytopenia, and immune system dysfunction (T-cell attenuation).

  • The Benchmark:

    • Sitagliptin: >2,600-fold selectivity for DPP-4 over DPP-8/9.

    • Goal: Your candidate should exhibit >1,000-fold selectivity .

Protocol Adjustment: Repeat the fluorometric assay using recombinant DPP-8 and DPP-9 enzymes. Calculate the Selectivity Ratio:



References

  • Comparison of DPP-4 Inhibitors. Med Ed 101. (2021). Overview of clinical agents sitagliptin, saxagliptin, and linagliptin.[2][5][6][7]

  • Comparative Analysis of Binding Kinetics and Thermodynamics of DPP-4 Inhibitors. Journal of Medicinal Chemistry. (2016). Detailed kinetic data (residence times) for linagliptin vs sitagliptin.

  • DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology. (2019). Historical development and mechanism of action.[8]

  • Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. Diabetes. (2005). Seminal paper on DPP-8/9 selectivity and toxicity profiles.

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics. Definition and application for Ki calculation.

Sources

Safety & Regulatory Compliance

Safety

1-(4-1H-pyrazol-5-ylphenyl)-piperazine proper disposal procedures

Executive Summary & Immediate Action Do not dispose of this compound down the drain. 1-(4-1H-pyrazol-5-ylphenyl)-piperazine is a bioactive organic base containing a secondary amine.[1][2][3] It poses risks of chemical bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

Do not dispose of this compound down the drain. 1-(4-1H-pyrazol-5-ylphenyl)-piperazine is a bioactive organic base containing a secondary amine.[1][2][3] It poses risks of chemical burns, respiratory sensitization, and aquatic toxicity .

Disposal Directive:

  • Primary Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Waste Stream: Hazardous Waste – Organic Base (Toxic/Corrosive).

  • Critical Incompatibility: Do NOT mix with oxidizing agents or nitrosating sources (e.g., Sodium Nitrite, Nitric Acid) due to the risk of forming carcinogenic nitrosamines or violent exothermic reactions.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity.[4] This compound combines a piperazine ring (secondary amine) with a pyrazole moiety.

FeatureHazard Implication
Piperazine Moiety Sensitizer & Corrosive: Piperazines are strong sensitizers.[3] Inhalation of dust can cause asthma-like symptoms. Concentrated solutions are alkaline (pH > 11) and corrosive to tissue.
Secondary Amine Nitrosamine Precursor: In the presence of nitrites or nitrous acid, this compound can form N-nitrosopiperazines, which are potent carcinogens.
Bioactivity Target Specificity: As a likely kinase or PARP inhibitor scaffold, it may have specific biological activity at low concentrations. It must be treated as "P-Listed" equivalent in potency, even if not officially listed.
Physical Properties relevant to Disposal[3][4][6][7]
  • State: Solid (typically off-white to yellow powder).

  • Solubility: Low in water; soluble in DMSO, Methanol, and dilute acids.

  • Acidity: Basic (pKa of piperazine nitrogen ~9.8).

Pre-Disposal Stabilization & Segregation

Goal: Prevent bench-side accidents before the waste reaches the central facility.

A. The "No-Mix" List (Incompatibilities)

Never add this compound to a waste container containing:

  • Strong Oxidizers: (Peroxides, Permanganates)

    
     Fire/Explosion risk.
    
  • Nitric Acid / Nitrites:

    
     Formation of carcinogenic nitrosamines.
    
  • Halogenated Solvents (DCM/Chloroform): While often co-disposed, vigorous reactions can occur if the piperazine concentration is high and the solvent is unstable. Preferred: Segregate into Non-Halogenated streams if possible.

B. Bench-Side Handling
  • Solid Waste: Do not dissolve solely for disposal. Dispose of pure solid in a sealed container to minimize volume and splash risk.

  • Liquid Waste (Mother Liquors): If the compound is in solution (e.g., reaction mixture), verify pH. If pH > 12, label as Corrosive Base .

Waste Classification & Regulatory Codes

While this specific CAS does not have a unique RCRA "P" or "U" list code, it must be classified by characteristic hazards.

Regulatory BodyClassificationCode/Description
RCRA (USA) Characteristic CorrosiveD002 (If pH

12.5)
RCRA (USA) Unlisted HazardousD000 (Toxic/Irritant - General)
DOT (Shipping) Corrosive SolidUN 3263 (Corrosive solid, basic, organic, n.o.s.)
EU Waste Organic Chemical16 05 06 * (Lab chemicals consisting of dangerous substances)

Step-by-Step Disposal Protocol

Visual Workflow: The Decision Matrix

The following diagram outlines the logical flow for categorizing this waste at the bench.

DisposalWorkflow Start Waste Generation: 1-(4-1H-pyrazol-5-ylphenyl)-piperazine StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Bagging Double Bag in Clear Polyethylene Solid->Bagging ContainerS Primary Container: Wide-Mouth HDPE Jar Bagging->ContainerS LabelS Label: 'Hazardous Waste - Solid' (Toxic, Irritant) ContainerS->LabelS SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous / Basic SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic pHCheck Check pH Aqueous->pHCheck BinOrg Bin: 'Organic Solvents' (Segregate Halogenated) Organic->BinOrg Neutralize Do NOT Neutralize manually (Risk of Exotherm) pHCheck->Neutralize If pH > 12 BinBase Bin: 'Corrosive Basic Inorganic/Organic' pHCheck->BinBase

Figure 1: Decision matrix for segregating solid vs. liquid waste streams to prevent incompatibility events.

Detailed Procedure
Phase 1: Preparation
  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a fume hood to avoid inhaling dust.

  • Container Selection: Use High-Density Polyethylene (HDPE) containers. Avoid metal containers as the amine may corrode aluminum or zinc.

Phase 2: Packaging
  • For Solids (Pure Compound):

    • Transfer the solid into a clear polyethylene bag.

    • Seal the bag with tape or a zip tie.

    • Place the sealed bag into a secondary rigid container (HDPE wide-mouth jar).

    • Why? Double containment prevents dust release if the outer container cracks.

  • For Liquids (Reaction Mixtures):

    • Determine the primary solvent.

    • If Organic: Pour into the "Organic Solvents" carboy. Ensure the carboy is compatible with bases.

    • If Aqueous: Check pH. If highly basic (pH > 10), pour into the "Corrosive/Basic" waste stream.

    • Verification: Ensure the receiving container does not contain acids.[3]

Phase 3: Labeling & Handoff
  • Attach a Hazardous Waste Tag.

  • Chemical Name: Write out the full name: "1-(4-1H-pyrazol-5-ylphenyl)-piperazine". Do not use abbreviations or structure codes (e.g., "Compound X").

  • Hazard Checkboxes: Check "Toxic" and "Corrosive/Irritant".

Emergency Contingencies

Accidental Spill[8]
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don respiratory protection (N95 or respirator) if dust is airborne.

  • Neutralize: If liquid, absorb with a universal absorbent or clay. Do not use sawdust (combustible).

  • Clean: Sweep up solids gently to avoid dust generation. Wash the area with weak acetic acid (vinegar) to neutralize residues, followed by soap and water.

Exposure First Aid[8]
  • Skin: Wash with soap and water for 15 minutes. Piperazines stick to skin; thorough washing is required to prevent sensitization.

  • Eyes: Flush for 15 minutes.[2][5] The compound is basic and can cause corneal damage.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine.[4] (Provides toxicity and sensitization data for the parent scaffold). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-(4-1H-pyrazol-5-ylphenyl)-piperazine

Standard Operating Procedure & Safety Guide: Handling 1-(4-1H-pyrazol-5-ylphenyl)-piperazine As a novel nitrogenous heterocyclic pharmaceutical intermediate, 1-(4-1H-pyrazol-5-ylphenyl)-piperazine requires stringent, cau...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 1-(4-1H-pyrazol-5-ylphenyl)-piperazine

As a novel nitrogenous heterocyclic pharmaceutical intermediate, 1-(4-1H-pyrazol-5-ylphenyl)-piperazine requires stringent, causality-driven safety protocols. Because comprehensive toxicological data for this specific molecule is not widely published, laboratory personnel must utilize a Control Banding approach—evaluating the structural alerts of its constituent moieties to dictate engineering controls, Personal Protective Equipment (PPE), and disposal methodologies.

Structural Hazard Analysis & Causality

To handle this compound safely, we must understand the pharmacological and chemical realities of its substructures:

  • The Piperazine Moiety: Secondary amines are highly alkaline and nucleophilic. Piperazine derivatives are known to cause severe skin burns, serious eye damage, and act as potent respiratory sensitizers (capable of inducing asthma-like symptoms upon inhalation of dust)[1]. Furthermore, piperazine is hygroscopic and incompatible with strong oxidizing agents[2].

  • The Pyrazole Moiety: Pyrazole rings are highly bioactive. Related pyrazole derivatives exhibit acute oral toxicity, act as strong eye irritants, and can induce central nervous system (CNS) effects or parasympathomimetic responses[3].

Operational Implication: The combination of a sensitizing, corrosive piperazine ring with a bioactive pyrazole-phenyl system mandates that this compound be handled as a high-hazard, potentially toxic active pharmaceutical ingredient (API) intermediate.

Protective Posture: Engineering Controls & PPE

Selection of PPE is not arbitrary; it is a direct response to the chemical vulnerabilities of the human body when exposed to nitrogenous heterocycles.

Table 1: Scale-Dependent PPE & Engineering Control Matrix

Operational ScaleEngineering ControlGlove Specification (Causality)Eye/Face ProtectionRespiratory & Body Protection
Analytical (< 1 g) Chemical Fume Hood (Face velocity: 80-100 fpm)Double Nitrile: Piperazine derivatives can penetrate latex. Nitrile offers superior resistance to both the amine and the polar aprotic solvents (DMSO/DMF) used for dissolution.Snug-fitting safety goggles (No safety glasses; amine dust causes severe eye damage[1]).Standard flame-retardant lab coat. Respirator not required if hood is verified operational.
Preparative (> 1 g) Powder Weighing Isolator or GloveboxExtended-cuff Nitrile or Butyl Rubber: Prevents wrist exposure during bulk transfer and solvent handling.Full face shield worn over safety goggles.N95 or P100 particulate respirator (if handled outside an isolator) to prevent piperazine-induced respiratory sensitization[1]. Tyvek sleeves.

Execution Methodologies: Operational Workflows

SafetyWorkflow A Hazard Assessment (Piperazine & Pyrazole Alerts) B Engineering Controls (Fume Hood / Isolator) A->B dictates C PPE Selection (Nitrile, Goggles, Respirator) A->C requires D Operational Execution (Weighing & Dissolution) B->D C->D E Waste Segregation (Halogenated vs Non-Halogenated) D->E generates F EPA/RCRA Compliant Incineration E->F disposed via

Figure 1: Safety and operational workflow for handling nitrogenous heterocyclic intermediates.

Protocol A: Safe Weighing and Dispensing

Causality Check: Powders of nitrogenous heterocycles are highly prone to static charge accumulation. Aerosolization during transfer presents a severe inhalation hazard due to the piperazine moiety's sensitization potential[1].

  • Environmental Verification: Ensure the chemical fume hood is operational and clear of incompatible materials, specifically strong oxidizing agents[2].

  • Static Mitigation: Wipe the exterior of the compound vial and the analytical balance draft shield with a static-dissipative wipe. Use a grounded, anti-static micro-spatula for all transfers.

  • Tare and Transfer: Place a pre-weighed, anti-static weigh boat or amber glass vial (to mitigate light sensitivity[2]) on the balance. Carefully transfer the required mass. Do not drop the powder from a height; place the spatula directly inside the receptacle to prevent dusting.

  • Decontamination: Cap the destination vial immediately. Wipe the spatula and balance area with a cloth dampened with water or 70% isopropanol (piperazine is highly water-soluble[2]) to neutralize and capture trace amine residues.

Protocol B: Solution Preparation and Solvent Compatibility

Causality Check: Piperazine derivatives are basic. Dissolving them in acidic solvents or mixing them with incompatible reagents can cause rapid, exothermic neutralization or N-alkylation reactions.

  • Solvent Selection: Select a compatible, non-reactive polar solvent. DMSO or DMF are standard for complex heterocyclic pharmaceutical intermediates.

  • Controlled Addition: Add the solvent to the pre-weighed solid, not vice versa. This prevents the dry powder from being pushed up and aerosolized by sudden solvent vapor displacement.

  • Agitation: Use a magnetic stirrer or gentle vortexing. Avoid harsh sonication unless absolutely necessary, as it generates heat which may degrade the pyrazole ring or increase the vapor pressure of the solvent, leading to inhalation risks.

Lifecycle Termination: Waste Management & Disposal Plan

Chemical waste must be tracked from its point of generation to its final disposal[4]. Because 1-(4-1H-pyrazol-5-ylphenyl)-piperazine contains multiple nitrogen atoms, its destruction via incineration will produce nitrogen oxides (NOx). It must be segregated carefully to ensure the disposal facility routes it to an incinerator equipped with appropriate NOx scrubbers.

Table 2: EPA/RCRA Waste Segregation & Disposal Matrix

Waste StreamContaminantsContainer SpecificationEPA/RCRA Labeling & Disposition
Solid Waste Contaminated PPE, weigh boats, empty unrinsed vials.Double-bagged in 6-mil polyethylene bags or rigid plastic buckets.Label: "Hazardous Waste - Solid Toxic (Heterocycles)".Disposition: High-temperature incineration. Empty containers must be treated as hazardous waste unless completely rinsed[5].
Liquid Waste (Non-Halogenated) DMSO/DMF solutions containing the compound.High-Density Polyethylene (HDPE) Carboy with vented cap.Label: "Hazardous Waste - Non-Halogenated Organics (Amines)".Disposition: Fuel blending / Incineration.
Liquid Waste (Halogenated) DCM/Chloroform solutions (if used during extraction).PTFE-lined or glass waste carboy.Label: "Hazardous Waste - Halogenated Organics".Disposition: Specialized halogen incineration. Never mix with non-halogenated streams.

References

  • Piperazine | 110-85-0 | Tokyo Chemical Industry Co., Ltd. (APAC). tcichemicals.com.
  • Piperazine | CAS#:110-85-0 | Chemsrc. chemsrc.com.
  • Managing Hazardous Chemical Waste in the Lab. labmanager.com.
  • Hazardous Waste - Environmental Health & Safety. gmu.edu.
  • 3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem. nih.gov.
  • Pyrazole | C3H4N2 | CID 1048 - PubChem - NIH. nih.gov.

Sources

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